Fosmetpantotenate
Description
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
a phosphopantothenic acid prodrug
Structure
2D Structure
Properties
IUPAC Name |
methyl (2S)-2-[[[(3R)-3-hydroxy-4-[(3-methoxy-3-oxopropyl)amino]-2,2-dimethyl-4-oxobutoxy]-phenoxyphosphoryl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N2O9P/c1-14(19(26)29-5)22-32(27,31-15-9-7-6-8-10-15)30-13-20(2,3)17(24)18(25)21-12-11-16(23)28-4/h6-10,14,17,24H,11-13H2,1-5H3,(H,21,25)(H,22,27)/t14-,17-,32?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWUHKIPYXWUPN-YVRVQSMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NP(=O)(OCC(C)(C)C(C(=O)NCCC(=O)OC)O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NP(=O)(OCC(C)(C)[C@H](C(=O)NCCC(=O)OC)O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N2O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1858268-66-2 | |
| Record name | Fosmetpantotenate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1858268662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Mechanism of Action of Fosmetpantotenate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fosmetpantotenate (also known as RE-024) is an investigational phosphopantothenate replacement therapy developed for the treatment of Pantothenate Kinase-Associated Neurodegeneration (PKAN). PKAN is a rare, autosomal recessive neurodegenerative disorder caused by mutations in the PANK2 gene, which encodes for the mitochondrial enzyme Pantothenate Kinase 2. This enzymatic deficiency disrupts the biosynthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways, leading to the characteristic neurological symptoms of the disease. This compound is a prodrug designed to bypass the dysfunctional PANK2 enzyme, deliver phosphopantothenate (PPA) directly into cells, and thereby restore CoA levels. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key pathways and workflows.
The Underlying Pathology: Pantothenate Kinase-Associated Neurodegeneration (PKAN)
PKAN is characterized by mutations in the PANK2 gene, leading to a deficiency in the PANK2 enzyme.[1][2] PANK2 catalyzes the phosphorylation of pantothenate (Vitamin B5) to PPA, the first and rate-limiting step in the CoA biosynthetic pathway.[1][2] A reduction in PANK2 activity leads to decreased levels of PPA and, consequently, a deficiency in CoA.[1] CoA is essential for a multitude of cellular processes, including the Krebs cycle, fatty acid metabolism, and the synthesis of neurotransmitters. The neurological manifestations of PKAN, such as dystonia, parkinsonism, and iron accumulation in the brain, are thought to be a direct or indirect consequence of this CoA deficit.
This compound: A Prodrug Approach to Bypass PANK2 Deficiency
This compound is a rationally designed prodrug of PPA. Due to its anionic charge, PPA itself has poor cell permeability and cannot effectively cross the blood-brain barrier. To overcome this, this compound masks the phosphate group of PPA with lipophilic moieties, enhancing its ability to enter cells. Once inside the cell, these masking groups are cleaved by intracellular enzymes, releasing PPA. This free PPA can then enter the CoA biosynthesis pathway downstream of the PANK2-catalyzed step, effectively bypassing the enzymatic defect in PKAN patients.
The Coenzyme A Biosynthesis Pathway and this compound's Point of Intervention
The biosynthesis of CoA from pantothenate is a multi-step enzymatic process. The following diagram illustrates the canonical pathway and highlights how this compound intervenes to restore the production of CoA in the context of PANK2 deficiency.
Preclinical Efficacy: Restoration of Coenzyme A and Cellular Function
The primary mechanism of action of this compound is to restore intracellular CoA levels. This has been demonstrated in preclinical models of PKAN, most notably in a human neuroblastoma cell line with PANK2 expression silenced by short-hairpin RNA (shRNA).
Quantitative Analysis of CoA Restoration
In vitro studies using PANK2-knockdown neuroblastoma cells have shown that this compound can significantly increase both free and total CoA levels.
| Parameter | Treatment Condition | Fold Increase vs. Control | Reference |
| Free CoA | Acute dose (25-200 µM) | 2- to 4-fold | |
| Total CoA | Low dose (1 µM) over 5 days | ~2.5-fold |
Rescue of CoA-Dependent Cellular Processes: Tubulin Acetylation
A downstream consequence of CoA deficiency is the impairment of cellular processes that rely on CoA, such as tubulin acetylation. Acetyl-CoA, derived from CoA, is the acetyl group donor for the enzymatic acetylation of α-tubulin, a post-translational modification crucial for microtubule stability and function. In PANK2-deficient cells, reduced CoA levels lead to decreased tubulin acetylation. Treatment with this compound has been shown to rescue this defect.
| This compound Concentration | Duration of Treatment | Fold Increase in Tubulin Acetylation | Reference |
| 25 µM | 24 hours | 2.5 | |
| 50 µM | 24 hours | 2.8 | |
| 200 µM | 24 hours | 3.1 |
Pharmacokinetics and Blood-Brain Barrier Permeability
For a drug targeting a neurodegenerative disease, the ability to cross the blood-brain barrier (BBB) is critical. This compound was designed to be sufficiently lipophilic to penetrate the BBB.
In Vitro Blood-Brain Barrier Model
The permeability of this compound across the BBB has been assessed using in vitro models, such as co-cultures of porcine brain endothelial cells and rat astrocytes.
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Reference |
| This compound (Diastereomer 1) | 1.5 ± 0.2 | |
| This compound (Diastereomer 2) | 1.3 ± 0.1 | |
| Pantothenate (PA) | 0.8 ± 0.1 | |
| Phosphopantothenate (PPA) | < 0.1 |
In Vivo Pharmacokinetics
Pharmacokinetic studies in animals have demonstrated that this compound is metabolized to PPA and can reach the brain. However, the rate of metabolism is species-dependent.
| Species | Dose (Oral) | This compound Cmax (ng/mL) | PPA Cmax (ng/mL) | This compound t½ (min) | Reference |
| Mouse | 700 mg/kg | Not Detected | 177 nM (in brain dialysate) | < 5 | |
| Rat | 700 mg/kg | Not Detected | - | < 5 | |
| Monkey | 100 mg/kg | 47 ± 21 | 1200 ± 300 | 10-45 |
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
PANK2 Knockdown Human Neuroblastoma Cell Model
Methodology:
-
Cell Culture: IMR-32 human neuroblastoma cells are cultured in standard growth medium (e.g., DMEM with 10% FBS).
-
Lentiviral Transduction: Cells are transduced with lentiviral particles carrying a short-hairpin RNA (shRNA) sequence specifically designed to target and degrade PANK2 mRNA. A non-targeting shRNA is used as a control.
-
Selection: Transduced cells are selected using an appropriate antibiotic resistance marker encoded by the lentiviral vector (e.g., puromycin).
-
Verification of Knockdown: The efficiency of PANK2 knockdown is confirmed at both the mRNA level (by quantitative real-time PCR) and the protein level (by Western blotting).
-
Cell-Based Assays: The stable PANK2 knockdown cell line is then used for subsequent experiments, including treatment with this compound and measurement of CoA levels and tubulin acetylation.
Measurement of Intracellular Coenzyme A Levels
Methodology:
-
Sample Preparation: PANK2 knockdown cells are seeded and treated with various concentrations of this compound for specified durations.
-
Metabolite Extraction: Cells are harvested and lysed, and metabolites are extracted, typically using a cold organic solvent mixture to precipitate proteins and preserve the integrity of the CoA species.
-
Quantification by HPLC: The extracted metabolites are analyzed by High-Performance Liquid Chromatography (HPLC). Free CoA and its thioesters are separated on a suitable column and detected, often after a derivatization step to enhance sensitivity (e.g., using a fluorescent probe that reacts with the thiol group of CoA). Mass spectrometry can also be coupled with HPLC for more specific detection and quantification.
-
Data Analysis: The peak areas corresponding to CoA are integrated and compared to a standard curve to determine the absolute or relative concentrations in the cell lysates.
Tubulin Acetylation Assay
Methodology:
-
Cell Treatment and Lysis: PANK2 knockdown cells are treated with this compound. After treatment, cells are lysed in a buffer that preserves post-translational modifications.
-
Western Blotting: The protein concentration of the cell lysates is determined, and equal amounts of protein are separated by SDS-PAGE.
-
Immunodetection: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose) and probed with a primary antibody specific for acetylated α-tubulin. A primary antibody against total α-tubulin or a housekeeping protein (e.g., GAPDH) is used as a loading control.
-
Signal Detection and Quantification: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore. The signal is detected, and the band intensities are quantified using densitometry software. The level of acetylated tubulin is normalized to the level of total tubulin or the loading control.
Clinical Development and Future Directions
A pivotal Phase III clinical trial (NCT03041116) of this compound in PKAN patients was conducted. Unfortunately, the trial did not meet its primary and secondary endpoints, showing no significant difference in the PKAN-Activities of Daily Living (PKAN-ADL) scale or the Unified Parkinson's Disease Rating Scale (UPDRS) Part III score between the this compound and placebo groups. While the drug was found to be generally safe and well-tolerated, it did not demonstrate clinical efficacy in this study.
Despite these results, the development of this compound represents a significant step forward in the rational design of therapies for rare genetic disorders. The preclinical data clearly support its mechanism of action in restoring CoA levels in cellular models of PKAN. The challenges encountered in the clinical trial highlight the complexities of translating preclinical efficacy into clinical benefit for neurodegenerative diseases. Further research is needed to understand the disconnect between the biochemical restoration of CoA and the lack of clinical improvement, which may involve factors such as the timing of intervention, the degree of CoA restoration required for a clinical effect, and the potential for irreversible neuronal damage in the disease progression.
Conclusion
This compound is a phosphopantothenate prodrug designed to circumvent the enzymatic deficiency in PKAN and restore CoA biosynthesis. Preclinical studies have effectively demonstrated its mechanism of action, showing that it can increase intracellular CoA levels and rescue downstream cellular deficits in models of the disease. While the clinical trial did not demonstrate the desired efficacy, the scientific rationale behind this compound's development remains a valuable example of targeted therapy for a rare metabolic disorder. The insights gained from its development will undoubtedly inform future therapeutic strategies for PKAN and other neurodegenerative diseases with a metabolic basis.
References
- 1. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models | PLOS One [journals.plos.org]
- 2. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Fosmetpantotenate in Coenzyme A Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme A (CoA) is an indispensable cofactor in cellular metabolism, central to the Krebs cycle and the synthesis and oxidation of fatty acids. The biosynthesis of CoA is a critical five-step enzymatic pathway, initiated by the phosphorylation of pantothenate (Vitamin B5) by pantothenate kinases (PANKs). Genetic mutations in the PANK2 gene, which encodes the mitochondrial isoform PANK2, lead to Pantothenate Kinase-Associated Neurodegeneration (PKAN), a rare and debilitating neurodegenerative disorder characterized by dystonia, parkinsonism, and iron accumulation in the brain.[1] The resulting PANK2 dysfunction creates a bottleneck in the CoA biosynthetic pathway, leading to a deficiency of downstream metabolites. Fosmetpantotenate (formerly RE-024) is an investigational phosphopantothenate replacement therapy designed to bypass this enzymatic bottleneck. This technical guide provides an in-depth review of the mechanism of action of this compound, summarizes key preclinical and clinical data, details relevant experimental protocols, and visualizes the core concepts of its therapeutic strategy.
Introduction: The Coenzyme A Imperative and PKAN Pathology
Coenzyme A is a fundamental molecule in cellular metabolism, acting as a carrier of acyl groups and playing a pivotal role in over 100 metabolic reactions.[2] The synthesis of CoA begins with pantothenate, which is phosphorylated by pantothenate kinases to form 4'-phosphopantothenate.[3] This is the rate-limiting step in the pathway.[4] In humans, four PANK isoforms exist (PANK1-4), with PANK2 being the only isoform localized to the mitochondria.[5]
PKAN is an autosomal recessive disorder caused by mutations in the PANK2 gene. These mutations lead to a reduction in the activity of the PANK2 enzyme, impairing the conversion of pantothenate to phosphopantothenate within the mitochondria. This disruption is hypothesized to cause a cascade of downstream effects, including altered lipid metabolism, mitochondrial dysfunction, increased oxidative stress, and the characteristic iron accumulation in the globus pallidus, visible as the "eye-of-the-tiger" sign on magnetic resonance imaging. Currently, there are no approved disease-modifying therapies for PKAN.
This compound: A Prodrug Approach to Bypass PANK2 Deficiency
This compound is a phosphopantothenic acid (PPA) prodrug developed to circumvent the dysfunctional PANK2 enzyme in patients with PKAN. The core therapeutic hypothesis is that by delivering a stable, cell-permeable form of PPA, the substrate for the next enzyme in the CoA synthesis pathway, this compound can restore the production of CoA.
Mechanism of Action: As a prodrug, this compound is designed to be absorbed and cross the blood-brain barrier. Once inside the target cells, it is metabolized to release PPA. This PPA can then enter the CoA biosynthesis pathway downstream of the PANK-catalyzed step, thereby restoring the synthesis of CoA. This mechanism aims to replenish CoA pools, rescue downstream metabolic processes, and ultimately slow or halt the progression of neurodegeneration in PKAN.
Preclinical Evidence
In Vitro Studies: Restoration of Coenzyme A
The primary preclinical validation of this compound's mechanism was conducted in a human neuroblastoma cell line (IMR-32) where the PANK2 gene was silenced using short-hairpin RNA (shRNA) to model PKAN.
-
CoA Restoration: Treatment with this compound demonstrated a dose-dependent restoration of CoA levels. Acute doses ranging from 25 to 200 μM increased free CoA levels by 2- to 4-fold. A lower dose of 1 μM administered three times daily for five days resulted in an approximately 2.5-fold increase in total CoA.
-
Functional Rescue: Tubulin acetylation, a CoA-dependent process that is defective in the cellular model of PKAN, was also restored to levels comparable to control cells following treatment with this compound.
| In Vitro Efficacy of this compound in PANK2-knockdown Neuroblastoma Cells | |
| Parameter | Result |
| Free CoA Levels | 2- to 4-fold increase with 25-200 μM acute doses |
| Total CoA Levels | ~2.5-fold increase with 1 μM TID for 5 days |
| Tubulin Acetylation | Restored to control levels |
In Vivo Pharmacokinetics and Brain Penetration
The pharmacokinetic (PK) profile of this compound was evaluated in several animal models. A key finding was the species-dependent rate of metabolism in the blood.
-
Blood Stability: this compound was found to be highly unstable in mouse and rat blood (t½ < 5 min), but significantly more stable in monkey and human blood. This suggests that mice and rats are not suitable models for evaluating the systemic exposure and brain penetration of the parent drug.
-
Pharmacokinetics in Monkeys: Following a single oral dose of 300 mg/kg in cynomolgus monkeys, this compound was readily absorbed, reaching a mean Cmax of 18,700 nM. Crucially, the drug was detected in the striatal dialysate of monkeys after oral administration, confirming its ability to cross the blood-brain barrier.
-
Metabolite Incorporation: Studies using isotopically labeled this compound in mice confirmed that once the drug reaches the target tissue, its PPA metabolite is effectively incorporated into CoA. After direct intrastriatal administration, approximately 50.7% of the total brain CoA was derived from this compound within 24 hours.
| Selected Pharmacokinetic Parameters of this compound | |||
| Species | Dose (Oral) | Parameter | Value |
| Mouse | 100 mg/kg | PPA Cmax | 683 nM |
| Rat | 100 mg/kg | PPA Cmax | 1340 nM |
| Monkey | 300 mg/kg | This compound Cmax | 18,700 nM |
| Monkey | 300 mg/kg | This compound AUC | 34,000 nM*h |
| Various | N/A | Blood Half-life (t½) | < 5 min (mouse, rat); More stable (monkey, human) |
Clinical Development: The FORT Trial
The efficacy and safety of this compound were investigated in a Phase III, randomized, double-blind, placebo-controlled, multicenter study known as the FORT trial.
Study Design
-
Population: 84 patients aged 6 to 65 years with a confirmed diagnosis of PKAN due to pathogenic PANK2 mutations.
-
Intervention: this compound (300 mg, three times daily) or placebo for a 24-week double-blind period.
-
Primary Endpoint: Change from baseline at week 24 in the PKAN-Activities of Daily Living (PKAN-ADL) scale, a patient- or caregiver-reported outcome measure of functional ability.
-
Secondary Endpoint: Change from baseline at week 24 in the Unified Parkinson's Disease Rating Scale (UPDRS) Part III (motor examination) score.
Efficacy and Safety Results
The FORT trial did not meet its primary or secondary efficacy endpoints.
-
Primary Endpoint (PKAN-ADL): At week 24, the change from baseline in the PKAN-ADL score was not significantly different between the this compound and placebo groups. The mean scores changed from 28.2 to 26.9 in the this compound group and from 27.4 to 24.5 in the placebo group. The difference in the least square mean between the groups was -0.09 (p=0.9115).
-
Secondary Endpoint (UPDRS Part III): No significant difference was observed between the treatment groups for the change in UPDRS Part III score.
-
Safety: this compound was found to be safe and generally well-tolerated. The incidence of treatment-emergent serious adverse events was similar between the this compound group (19.5%) and the placebo group (14.0%).
| Key Efficacy Results from the 24-Week FORT Trial | ||
| Endpoint | This compound Group (n=41) | Placebo Group (n=43) |
| Mean PKAN-ADL Score at Baseline (SD) | 28.2 (11.4) | 27.4 (11.5) |
| Mean PKAN-ADL Score at Week 24 (SD) | 26.9 (12.5) | 24.5 (11.8) |
| LS Mean Difference from Placebo (95% CI) | -0.09 (-1.69 to 1.51) | N/A |
| P-value | 0.9115 | N/A |
Despite the strong preclinical rationale and evidence of target engagement, the lack of clinical efficacy in the FORT trial suggests that bypassing the PANK2 enzyme to restore CoA levels may not be sufficient to alter the established and progressive neurodegenerative course of PKAN, or that the chosen endpoints were not sensitive enough to detect a treatment effect within the 24-week timeframe.
Experimental Protocols
Protocol: Quantification of Total Coenzyme A in Cultured Cells via HPLC
This protocol is adapted from established methods for measuring total CoA (free CoA + CoA thioesters) in cell lysates.
1. Cell Culture and Harvesting: a. Culture human neuroblastoma cells (e.g., IMR-32 with PANK2-knockdown) in appropriate media to near confluency (~6-8 x 10^6 cells per 100 mm dish). b. Treat cells with desired concentrations of this compound or vehicle control for the specified duration. c. Aspirate media and wash cells once with ice-cold Phosphate-Buffered Saline (PBS). d. Add 1 mL of ice-cold water to the dish. Scrape the adherent cells and transfer the cell suspension to a glass test tube on ice.
2. Lysis and Hydrolysis: a. To the cell suspension, add 400 µL of 0.25 M potassium hydroxide (KOH). b. Vortex vigorously for 10 seconds. The final pH should be ≥ 12 to ensure hydrolysis of CoA thioesters. c. Tightly seal the tube with paraffin film and incubate in a 55°C water bath for 1 hour without shaking.
3. Derivatization: a. Cool the samples on ice. Add 160 µL of 1 M Trizma-HCl (pH 8.0) to neutralize the sample to approximately pH 8. b. Add 10 µL of 100 mM monobromobimane (mBBr) in acetonitrile. Vortex for 10 seconds. c. Incubate at room temperature for 2 hours in the dark to allow the mBBr to react with the free thiol group of CoA. d. Stop the reaction by adding 100 µL of acetic acid and vortexing.
4. Sample Cleanup and Analysis: a. Centrifuge at 2,000 x g for 15 minutes to pellet precipitated debris. b. The supernatant contains the CoA-bimane derivative. This can be further purified using solid-phase extraction. c. Analyze the sample using a reverse-phase HPLC system with a C18 column and UV (259 nm) or fluorescence detection. d. Quantify the CoA-bimane peak by comparing its area to a standard curve generated with known concentrations of CoA.
Protocol: Pantothenate Kinase Activity Assay
This protocol measures PANK activity by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate, pantothenate.
1. Reagents and Materials:
-
Purified recombinant PANK2 enzyme or cell lysate containing PANK2.
-
Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
-
Substrate Mix: Pantothenate (e.g., 200 µM final concentration).
-
ATP Mix: Cold ATP (e.g., 100 µM final concentration) spiked with [γ-³²P]ATP.
-
Stop Solution: 75 mM phosphoric acid.
-
P81 phosphocellulose paper.
-
Scintillation fluid and counter.
2. Reaction Setup: a. Prepare a master mix containing Kinase Assay Buffer, Substrate Mix, and ATP Mix. b. Aliquot the master mix into reaction tubes on ice. c. To initiate the reaction, add the enzyme preparation (e.g., purified PANK2) to the tubes. The final reaction volume is typically 25-50 µL. d. Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
3. Stopping the Reaction and Spotting: a. Terminate the reaction by adding an equal volume of Stop Solution. b. Spot an aliquot (e.g., 20 µL) of each reaction mixture onto a labeled square of P81 phosphocellulose paper.
4. Washing: a. Allow the spots to dry completely. b. Wash the P81 papers in a beaker with 0.5% phosphoric acid. Perform three washes, 5-10 minutes each, with gentle stirring. This removes unincorporated [γ-³²P]ATP. c. Perform a final wash with acetone to facilitate drying.
5. Quantification: a. Place the dried P81 paper squares into scintillation vials. b. Add scintillation fluid and count the radioactivity (counts per minute, CPM) using a scintillation counter. c. Calculate the specific activity of the kinase (e.g., in pmol of phosphate transferred per minute per mg of enzyme) by comparing the sample CPM to the specific activity of the [γ-³²P]ATP stock.
Conclusion and Future Directions
This compound represents a well-designed therapeutic strategy based on a strong understanding of the molecular pathology of PKAN. Preclinical studies robustly demonstrated its ability to act as a prodrug, cross the blood-brain barrier in relevant animal models, and restore CoA levels in a cellular model of PANK2 deficiency. However, the failure to meet clinical endpoints in the pivotal FORT trial underscores the significant challenges in treating established neurodegenerative diseases.
While the therapeutic hypothesis of CoA restoration was sound, the clinical outcome suggests that this intervention alone may not be sufficient to reverse or halt the complex, long-standing pathological cascade of PKAN. Future research may need to explore combination therapies, earlier intervention strategies, or alternative therapeutic targets within the CoA and related metabolic pathways. The development of this compound has nonetheless provided invaluable insights into the pharmacology of CoA metabolism and has paved the way for more refined approaches to treating this devastating disease.
References
- 1. The this compound Replacement Therapy (FORT) randomized, double-blind, Placebo-controlled pivotal trial: Study design and development methodology of a novel primary efficacy outcome in patients with pantothenate kinase-associated neurodegeneration | Semantic Scholar [semanticscholar.org]
- 2. Physiological roles of the pantothenate kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Randomized Controlled Trial in Pantothenate Kinase-Associated Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.mit.edu [web.mit.edu]
- 5. graphviz.org [graphviz.org]
Bridging the Gap: A Technical Guide on Fosmetpantotenate's Journey Across the Blood-Brain Barrier
For Immediate Release
A Deep Dive into the Transport Mechanism of Fosmetpantotenate for Neurodegenerative Disease Research
This technical guide offers an in-depth analysis of the mechanisms by which this compound, a clinical-stage investigational therapy for Pantothenate Kinase-Associated Neurodegeneration (PKAN), crosses the blood-brain barrier (BBB). This document is intended for researchers, scientists, and drug development professionals actively working in the fields of neuropharmacology and neurodegenerative diseases.
This compound (RE-024) is a phosphopantothenic acid (PPA) prodrug designed to deliver PPA into the central nervous system, bypassing the dysfunctional pantothenate kinase 2 (PANK2) enzyme in PKAN patients. The inability of PPA to readily cross the BBB necessitates the prodrug approach. The design of this compound aims to enhance its lipophilicity and interaction with endogenous transport systems, facilitating its passage into the brain.
Mechanism of Blood-Brain Barrier Penetration
This compound is engineered to be permeable to the blood-brain barrier. Once in the systemic circulation, it is metabolized to PPA. In species with slower blood metabolism, such as monkeys and humans, this compound has a longer half-life, allowing for sufficient exposure at the BBB for transport to occur. While the precise transporters involved have not been fully elucidated, the molecule's characteristics, including its polarity, lipophilicity, and molecular weight, are optimized for BBB passage. It is hypothesized that this compound utilizes a combination of passive diffusion and potentially carrier-mediated transport to enter the brain.
Once across the BBB, intracellular enzymes are believed to cleave the prodrug moiety, releasing phosphopantothenate. This liberated PPA can then be utilized in the coenzyme A (CoA) biosynthesis pathway downstream of the PANK2 enzymatic step, thereby restoring CoA levels in the brain.
Quantitative Analysis of this compound's Brain Penetration
The brain penetration of this compound has been quantified in both in vitro and in vivo models. The following tables summarize the key pharmacokinetic and permeability data.
Table 1: In Vitro Blood-Brain Barrier Permeability
This table presents the apparent permeability (Papp) of this compound and related compounds in a porcine brain endothelial cell (PBEC) co-culture model, an established in vitro model of the BBB.
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| This compound (RE-024) | 2.5 ± 0.4 |
| Diastereomer 1 (D1) | 2.8 ± 0.5 |
| Diastereomer 2 (D2) | 2.2 ± 0.3 |
| Pantothenic Acid (PA) | 1.5 ± 0.2 |
| Phosphopantothenic Acid (PPA) | < 0.1 |
| Sucrose (Paracellular Marker) | 0.8 ± 0.1 |
| Propranolol (High Permeability) | 30.5 ± 2.1 |
Data sourced from Elbaum et al., 2018.
Table 2: In Vivo Pharmacokinetics in Monkey Brain
The following table summarizes the pharmacokinetic parameters of this compound and its primary metabolite, phosphopantothenate (PPA), in the striatal dialysate of monkeys following oral administration.
| Analyte | Dose (mg/kg) | Cmax (nM) | AUC₀-t (nM*h) |
| This compound | 100 | 15.2 ± 3.1 | 25.8 ± 5.4 |
| 300 | 48.7 ± 9.8 | 82.1 ± 16.5 | |
| Phosphopantothenate (PPA) | 100 | 125.6 ± 25.1 | 213.5 ± 42.7 |
| 300 | 402.3 ± 80.5 | 683.9 ± 136.8 |
Data sourced from Elbaum et al., 2018.
Experimental Protocols
In Vitro Blood-Brain Barrier Permeability Assay
The permeability of this compound was assessed using a well-established in vitro model of the blood-brain barrier.
Cell Culture:
-
Primary porcine brain endothelial cells (PBECs) were isolated from fresh porcine brains.
-
Rat astrocytes were cultured separately.
-
PBECs were seeded on the apical side of Transwell inserts (collagen-coated, 0.4 µm pore size).
-
Rat astrocytes were seeded in the basolateral compartment of the culture plates.
-
The cells were co-cultured to allow for the inductive effects of astrocytes on the endothelial barrier function.
Permeability Assay:
-
The culture medium was replaced with an assay buffer.
-
The test compound (this compound, its diastereomers, PA, PPA, or control compounds) was added to the apical (donor) chamber.
-
Samples were taken from the basolateral (receiver) chamber at various time points.
-
The concentration of the compound in the receiver chamber was quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) was calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Barrier Integrity:
-
The transendothelial electrical resistance (TEER) was measured before and after the assay to ensure the integrity of the endothelial monolayer.
-
The permeability of a paracellular marker (e.g., sucrose) was also measured to confirm tight junction integrity.
In Vivo Microdialysis in Monkeys
The brain penetration of this compound was evaluated in vivo using microdialysis in cynomolgus monkeys.
Surgical Procedure:
-
Monkeys were anesthetized, and a guide cannula was stereotaxically implanted into the striatum.
-
A microdialysis probe was inserted through the guide cannula.
Dosing and Sampling:
-
This compound was administered orally.
-
The microdialysis probe was perfused with artificial cerebrospinal fluid (aCSF).
-
Dialysate samples were collected from the striatum at predetermined time intervals.
-
Blood samples were also collected concurrently.
Sample Analysis:
-
The concentrations of this compound and its metabolites in the dialysate and plasma were determined using a validated LC-MS/MS method.
Pharmacokinetic Analysis:
-
The maximum concentration (Cmax) and the area under the concentration-time curve (AUC) were calculated for both the brain dialysate and plasma to assess the extent of brain penetration.
Visualizing the Pathways and Processes
This compound's Journey to Coenzyme A
The following diagram illustrates the proposed mechanism of this compound crossing the blood-brain barrier and its subsequent conversion to phosphopantothenate, which then enters the Coenzyme A biosynthetic pathway.
Caption: Proposed mechanism of this compound transport and metabolism.
Workflow of the In Vitro BBB Permeability Assay
This diagram outlines the key steps of the experimental workflow used to determine the in vitro permeability of this compound.
Caption: In vitro BBB permeability experimental workflow.
Unlocking the Potential of Fosmetpantotenate: A Preclinical and Discovery Whitepaper
For Immediate Release
This technical guide provides an in-depth overview of the preclinical research and discovery of fosmetpantotenate (formerly RE-024), a novel phosphopantothenate replacement therapy developed for the treatment of Pantothenate Kinase-Associated Neurodegeneration (PKAN). This document is intended for researchers, scientists, and drug development professionals interested in the scientific foundation of this therapeutic agent.
Introduction: Addressing an Unmet Need in PKAN
Pantothenate Kinase-Associated Neurodegeneration (PKAN) is a rare, autosomal recessive neurodegenerative disorder caused by mutations in the PANK2 gene.[1][2] This gene encodes pantothenate kinase 2, a critical mitochondrial enzyme responsible for the phosphorylation of pantothenate (vitamin B5) to phosphopantothenate (PPA).[1][2] This is the initial and rate-limiting step in the biosynthesis of Coenzyme A (CoA), a vital molecule for numerous cellular processes, including energy metabolism and lipid synthesis.[1] The deficiency in PANK2 activity leads to reduced levels of CoA in the brain, contributing to the severe neurological symptoms characteristic of PKAN, such as dystonia, parkinsonism, and cognitive impairment.
This compound was designed as a prodrug to deliver PPA directly into cells, thereby bypassing the dysfunctional PANK2 enzyme and restoring CoA levels. Its chemical structure is designed to mask the charged phosphate group of PPA, enhancing its membrane permeability and facilitating its entry into the central nervous system.
Mechanism of Action
This compound is a phosphopantothenic acid prodrug. Once inside the cell, it is metabolized to release PPA. This PPA can then be utilized by the downstream enzymes of the CoA biosynthetic pathway to replenish the cellular pool of CoA. The proposed mechanism aims to compensate for the genetic defect in PKAN and mitigate its pathological consequences.
Caption: Proposed mechanism of action of this compound in bypassing the PANK2 defect.
Preclinical Efficacy
In Vitro Studies in a PKAN Cell Model
The preclinical efficacy of this compound was initially evaluated in a human neuroblastoma cell line (IMR32) with stable knockdown of PANK2 using lentiviral-delivered short-hairpin RNA (shRNA). This cellular model exhibited key features of PKAN, including a significant reduction in PANK2 protein levels (approximately 70%) and a four-fold decrease in both free and total CoA levels compared to control cells.
-
Cell Line: Human neuroblastoma IMR32 cells with stable PANK2 shRNA knockdown.
-
Treatment: Cells were treated with varying concentrations of this compound (ranging from 12.5 µM to 200 µM) for 48 hours. The culture medium containing fresh compound was replaced after 24 hours.
-
Endpoint: Intracellular free and total CoA levels were measured.
-
Key Finding: Treatment with this compound resulted in a dose-dependent increase in CoA levels. Acute doses of 25 to 200 μM increased free CoA levels by 2- to 4-fold. A low dose of the compound administered over 5 days led to an approximate 2.5-fold increase in total CoA. These findings demonstrated that this compound can effectively restore CoA levels in a PANK2-deficient neuronal cell model.
-
Rationale: Tubulin acetylation is a CoA-dependent process, and its reduction is a downstream consequence of CoA deficiency.
-
Methodology: PANK2 knockdown IMR32 cells were treated with this compound. Levels of acetylated tubulin were assessed, likely via Western blot analysis.
-
Key Finding: this compound treatment rescued the defects in tubulin acetylation in the PANK2 knockdown cells, further supporting its ability to restore a key CoA-dependent cellular function.
References
- 1. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models | PLOS One [journals.plos.org]
The Interaction of Fosmetpantotenate with PANK2 Gene Mutations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pantothenate Kinase-Associated Neurodegeneration (PKAN) is a rare, autosomal recessive neurodegenerative disorder driven by mutations in the PANK2 gene. These mutations lead to a deficiency in the pantothenate kinase 2 enzyme, a critical component in the biosynthesis of coenzyme A (CoA). The resulting CoA deficit is believed to precipitate a cascade of downstream metabolic failures, including mitochondrial dysfunction and abnormal iron accumulation in the basal ganglia. Fosmetpantotenate (RE-024) was developed as a phosphopantothenate replacement therapy designed to bypass the enzymatic defect caused by PANK2 mutations. This technical guide provides an in-depth analysis of the mechanism of action of this compound, a summary of key preclinical and clinical data, detailed experimental protocols from pivotal studies, and visualizations of the relevant biological and experimental pathways.
The Pathophysiology of PANK2 Gene Mutation
Mutations in the PANK2 gene are the underlying cause of PKAN, the most common form of Neurodegeneration with Brain Iron Accumulation (NBIA).[1][2] The PANK2 gene encodes pantothenate kinase 2, a mitochondrial enzyme that catalyzes the first and rate-limiting step in the CoA biosynthetic pathway: the phosphorylation of pantothenate (Vitamin B5) to 4'-phosphopantothenate (PPA).[3][4][5]
Loss-of-function mutations in PANK2 result in a dysfunctional or absent enzyme, leading to a significant reduction in PPA and, consequently, decreased levels of CoA. CoA is an essential cofactor in numerous metabolic processes, including the citric acid cycle, fatty acid metabolism, and the synthesis of neurotransmitters. The disruption of these pathways due to CoA deficiency is thought to lead to mitochondrial dysfunction, impaired lipid biosynthesis, and oxidative stress, culminating in the characteristic neurodegeneration and iron accumulation observed in the globus pallidus of PKAN patients. A hallmark radiological finding in many individuals with PKAN is the "eye-of-the-tiger" sign on T2-weighted magnetic resonance imaging (MRI), which indicates this specific pattern of iron deposition.
This compound: Mechanism of Action
This compound (RE-024) is a prodrug of phosphopantothenate (PPA) developed to act as a replacement therapy for PKAN. The rationale behind its design is to bypass the defective PANK2 enzyme. Due to its anionic character, PPA itself is not readily permeable to cell membranes. This compound is chemically modified to enhance its ability to cross cellular membranes and the blood-brain barrier. Once in the target tissue, it is metabolized to release PPA, directly replenishing the substrate for the next enzyme in the CoA synthesis pathway, 4'-phosphopantothenoylcysteine synthetase (PPCS). This approach aims to restore the synthesis of CoA, thereby mitigating the downstream metabolic consequences of PANK2 dysfunction.
References
- 1. Pantothenate Kinase-Associated Neurodegeneration (PKAN) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pathology and treatment methods in pantothenate kinase-associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models | PLOS One [journals.plos.org]
- 4. Pantothenate kinase-associated neurodegeneration: MedlinePlus Genetics [medlineplus.gov]
- 5. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Fosmetpantotenate: A Technical Guide to a Phosphopantothenic Acid Prodrug for Pantothenate Kinase-Associated Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosmetpantotenate (RE-024) is an investigational phosphopantothenic acid (PPA) prodrug developed as a potential replacement therapy for Pantothenate Kinase-Associated Neurodegeneration (PKAN). PKAN is a rare, debilitating neurodegenerative disorder caused by mutations in the PANK2 gene, which encodes the mitochondrial enzyme Pantothenate Kinase 2. This dysfunction disrupts the first and rate-limiting step in the universal Coenzyme A (CoA) biosynthetic pathway, leading to a cascade of metabolic and cellular impairments. This compound is designed to bypass this enzymatic block by delivering PPA, the product of the PanK reaction, directly to cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of key preclinical and clinical data, detailed experimental protocols, and visualizations of the relevant biological pathway and experimental workflows.
Mechanism of Action: Bypassing the Defect in Coenzyme A Synthesis
Coenzyme A is an essential cofactor in all living cells, participating in numerous metabolic reactions, including the Krebs cycle, fatty acid metabolism, and the synthesis of neurotransmitters.[1][2][3] The synthesis of CoA is a five-step intracellular process that begins with the phosphorylation of pantothenic acid (Vitamin B5) by pantothenate kinases (PanK).[1][4]
In individuals with PKAN, mutations in PANK2 lead to a dysfunctional PanK2 enzyme, the predominant isoform in neuronal mitochondria. This deficiency impairs the conversion of pantothenic acid to PPA, thereby starving the downstream pathway and reducing cellular CoA levels. Due to its anionic charge, PPA itself has poor cell permeability, making direct supplementation ineffective.
This compound is a prodrug designed to overcome this limitation. By masking the negatively charged phosphate group, its membrane permeability is enhanced, allowing it to cross cell membranes and the blood-brain barrier. Once inside the cell, this compound is metabolized to release PPA, which can then enter the CoA biosynthetic pathway downstream of the defective PanK2 step, thus restoring the production of CoA.
Preclinical Data Summary
In Vitro Efficacy
The primary goal of this compound is to restore CoA levels in cells with deficient PanK2 activity. Studies in human neuroblastoma cells with shRNA-mediated PANK2 knockdown demonstrated that this compound treatment led to a dose-dependent increase in free CoA levels. Furthermore, this restoration of CoA was shown to increase tubulin acetylation, a process reliant on the CoA metabolite, acetyl-CoA, indicating a functional rescue of a key cellular process.
Table 1: In Vitro Efficacy of this compound in PANK2 Knockdown Neuroblastoma Cells
| Assay | Treatment Concentration (µM) | Outcome | Fold Increase vs. Control | Reference |
|---|---|---|---|---|
| Free Coenzyme A Levels | 12.5 - 200 | Restoration of Free CoA | 2- to 4-fold | |
| Tubulin Acetylation | 25 | Increased Acetylation | 1.8-fold | |
| Tubulin Acetylation | 50 | Increased Acetylation | 2.1-fold |
| Tubulin Acetylation | 200 | Increased Acetylation | 2.3-fold | |
Pharmacokinetics
The metabolism and pharmacokinetics of this compound show significant species-dependent differences. In vitro studies revealed that this compound is rapidly metabolized in mouse and rat blood, but is more stable in monkey and human blood. This translates to negligible blood exposure to the parent compound in rodents following oral administration, whereas measurable levels are observed in monkeys. Consequently, the primary metabolites, PPA and pantothenic acid (PA), are the main analytes detected in rodent circulation.
Table 2: Blood Pharmacokinetics of this compound and Metabolites Following a Single Oral Dose
| Species | Dose (mg/kg) | Analyte | Cmax (nM) | AUC (nM*h) | t½ (h) | Reference |
|---|---|---|---|---|---|---|
| Mouse | 700 | This compound | Not Detected | Not Detected | - | |
| PPA | 10,700 | 12,200 | - | |||
| PA | 1,460 | 4,110 | - | |||
| Rat | 700 | This compound | Not Detected | Not Detected | - | |
| PPA | 2,740 | 3,840 | - | |||
| PA | 1,120 | 3,890 | - | |||
| Monkey | 100 | This compound | 3,080 | 2,820 | 0.4 | |
| PPA | 2,130 | 3,660 | - | |||
| PA | 1,320 | 4,210 | - |
Data presented as mean values. Cmax: Maximum concentration. AUC: Area under the concentration-time curve. t½: Half-life.
Brain Penetration and Target Engagement
A critical requirement for a PKAN therapy is the ability to reach the central nervous system. Consistent with blood pharmacokinetic data, orally administered this compound was not detected in the brain dialysate of mice. However, in monkeys, both the parent compound and its metabolites were found in the cerebral dialysate after an oral dose, suggesting that it can cross the blood-brain barrier in primates.
To confirm that this compound serves as a precursor for CoA synthesis in vivo, studies using isotopically labeled compound were conducted. These experiments demonstrated that following administration, the labeled atoms from this compound were incorporated into the CoA pools in both the liver and the brain.
Table 3: Brain Penetration and CoA Incorporation
| Species | Administration Route | Dose | Measurement | Result | Reference |
|---|---|---|---|---|---|
| Mouse | Oral | 700 mg/kg | This compound in brain dialysate | Not Detected | |
| Monkey | Oral | 100 mg/kg | This compound in striatal dialysate | Detected | |
| Mouse | Oral | 500 mg/kg | % of liver CoA from labeled drug | ~40% | |
| Mouse | Intrastriatal | 125 µg | % of brain CoA from labeled drug | ~50% |
| Mouse | Intracerebroventricular | 12.5 µg (10 days) | % of brain CoA from labeled drug | ~30% | |
Clinical Trial Data
The efficacy and safety of this compound were evaluated in the FORT (this compound Replacement Therapy) pivotal trial, a Phase III, randomized, double-blind, placebo-controlled multicenter study. The trial enrolled 84 patients with genetically confirmed PKAN, aged 6 to 65 years.
FORT Pivotal Trial (NCT03041116) Results
Participants received 300 mg of this compound or a placebo orally three times a day for 24 weeks. The primary efficacy endpoint was the change from baseline in the PKAN-Activities of Daily Living (PKAN-ADL) score, a patient- or caregiver-reported outcome measure developed specifically for this population.
The study did not meet its primary endpoint. There was no statistically significant difference in the change of PKAN-ADL scores between the this compound and placebo groups at week 24.
Table 4: Primary Efficacy Outcome of the FORT Pivotal Trial at 24 Weeks
| Group | N | Baseline Mean PKAN-ADL (SD) | Week 24 Mean PKAN-ADL (SD) | LS Mean Change from Baseline (95% CI) | P-value (vs. Placebo) | Reference |
|---|---|---|---|---|---|---|
| This compound | 41 | 28.2 (11.4) | 26.9 (12.5) | - | - | |
| Placebo | 43 | 27.4 (11.5) | 24.5 (11.8) | - | - | |
| Difference | -0.09 (-1.69 to 1.51) | 0.9115 |
SD: Standard Deviation. LS Mean: Least Squares Mean. CI: Confidence Interval.
Safety and Tolerability
This compound was found to be safe and well-tolerated. The incidence of treatment-emergent serious adverse events was similar between the active treatment group (19.5%) and the placebo group (14.0%).
Experimental Protocols
Protocol: In Vitro CoA Restoration Assay
Objective: To quantify the ability of this compound to restore Coenzyme A levels in a PANK2-deficient cellular model.
Model: Human neuroblastoma IMR32 cell line with stable PANK2 knockdown via lentiviral-delivered shRNA.
Methodology:
-
Cell Culture: Culture PANK2-knockdown IMR32 cells in standard growth medium (e.g., EMEM with 10% FBS) at 37°C and 5% CO₂.
-
Plating: Seed cells in 6-well plates at a density that allows for logarithmic growth throughout the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare fresh stock solutions of this compound in a suitable vehicle (e.g., DMSO). Dilute to final concentrations (e.g., 12.5, 25, 50, 100, 200 µM) in culture medium.
-
Dosing Regimen: Replace the medium in each well with the medium containing the respective this compound concentration or vehicle control. For multi-day experiments, it is recommended to replace the medium with freshly prepared compound every 24 hours to maintain consistent exposure.
-
Incubation: Incubate treated cells for a defined period (e.g., 48 hours).
-
Cell Harvest: At the end of the incubation, wash cells with ice-cold PBS, then detach them (e.g., using trypsin).
-
Cell Lysis and Extraction: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in an extraction buffer (e.g., 10 mM Tris-HCl, pH 7.4 containing protease inhibitors). Lyse the cells via sonication on ice.
-
Quantification:
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
Quantify free CoA levels in the lysate using a commercially available CoA assay kit (e.g., enzymatic cycling assay) or by LC-MS/MS.
-
-
Data Analysis: Normalize CoA content to the total protein concentration for each sample. Express the results as a fold change relative to the vehicle-treated control cells.
Protocol: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound and its primary metabolites (PPA, PA) in mice or rats following oral administration.
Model: Male BALB/c mice or Sprague-Dawley rats.
Methodology:
-
Acclimatization: Acclimate animals for at least one week prior to the study with free access to food and water.
-
Dosing Formulation: Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water) at the desired concentration.
-
Administration: Administer a single dose of the this compound formulation to the animals via oral gavage (PO) at a specific volume-to-weight ratio (e.g., 10 mL/kg). Include a vehicle-only control group.
-
Blood Sampling:
-
Collect whole blood samples (e.g., ~50-100 µL) at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Use a sparse sampling design if necessary to minimize blood loss per animal.
-
Collect samples from a suitable site (e.g., tail vein, saphenous vein) into tubes containing an anticoagulant (e.g., K₂EDTA).
-
-
Sample Processing: Immediately after collection, add a stabilization solution (e.g., containing an esterase inhibitor) to prevent ex vivo metabolism of this compound. Store samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method for the simultaneous quantification of this compound, PPA, and PA in whole blood.
-
Prepare calibration standards and quality control samples in blank matrix (whole blood) and process them with the study samples.
-
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the concentration-time data, including Cmax, Tmax, AUC, and t½ (if possible).
Conclusion
This compound is a rationally designed prodrug that successfully delivers the metabolic intermediate PPA into cells and the central nervous system of primates, bypassing the enzymatic defect underlying PKAN. Preclinical studies confirmed its mechanism of action, demonstrating the restoration of CoA and related functions in PANK2-deficient cell models and showing target engagement in animal models. However, despite the sound preclinical rationale and a favorable safety profile, the Phase III FORT pivotal trial did not demonstrate a statistically significant clinical benefit in patients with PKAN as measured by the PKAN-ADL scale. This outcome underscores the complexities of translating a biochemical correction into functional improvement in a chronic neurodegenerative disease. The data and methodologies presented in this guide provide a valuable case study for researchers in the field of rare diseases and prodrug development.
References
- 1. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on the Cellular Uptake and Intracellular Action of Fosmetpantotenate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Fosmetpantotenate (RE-024) is a novel phosphopantothenate replacement therapy developed for the treatment of Pantothenate Kinase-Associated Neurodegeneration (PKAN). PKAN is a rare genetic disorder caused by mutations in the PANK2 gene, which encodes the mitochondrial enzyme pantothenate kinase 2. This enzyme is responsible for the phosphorylation of pantothenate (vitamin B5) to phosphopantothenate (PPA), the first and rate-limiting step in the biosynthesis of Coenzyme A (CoA). A deficiency in PanK2 activity leads to reduced levels of CoA, a critical molecule in numerous cellular processes, including energy metabolism and lipid biosynthesis. Due to its charged nature, direct administration of PPA is challenging as it exhibits poor cell permeability[1][2]. This compound is a prodrug designed to overcome this limitation by masking the phosphate group, thereby enhancing its ability to cross cellular membranes. Once inside the cell, it is metabolized to yield PPA, which can then be utilized by the downstream enzymes of the CoA biosynthetic pathway to restore intracellular CoA levels. This document provides a technical overview of the initial preclinical studies that investigated the cellular uptake, mechanism of action, and efficacy of this compound in a cellular model of PKAN.
Postulated Mechanism of Action
This compound is designed as a cell-permeable precursor of phosphopantothenate (PPA). By masking the dianionic charge of the phosphate group, its membrane permeability is significantly increased compared to PPA[1][2]. Upon cellular entry, this compound is enzymatically cleaved to release PPA. This PPA then serves as a substrate for the subsequent enzymes in the Coenzyme A (CoA) biosynthetic pathway, namely 4'-phosphopantothenoylcysteine synthetase (PPCS), (R)-4'-phospho-N-pantothenoylcysteine decarboxylase (PPCDC), 4'-phosphopantetheine adenylyltransferase (PPAT), and dephospho-CoA kinase (DPCK), ultimately leading to the synthesis of CoA[1]. This mechanism effectively bypasses the dysfunctional PanK2 enzyme in individuals with PKAN.
Caption: Postulated intracellular metabolism of this compound.
In Vitro Efficacy Studies
Initial in vitro studies were conducted to assess the ability of this compound to restore CoA levels and rescue downstream metabolic defects in a cellular model of PKAN. These experiments utilized a human neuroblastoma IMR32 cell line with stable knockdown of PanK2 expression via shRNA, which exhibited approximately 70% reduced PanK2 protein levels and a four-fold decrease in free and total CoA levels compared to control cells.
Experimental Workflow for In Vitro Studies
The general workflow for evaluating the efficacy of this compound in PanK2 knockdown cells involved cell culture, treatment with varying concentrations of the compound, and subsequent measurement of intracellular CoA levels and tubulin acetylation.
Caption: Experimental workflow for in vitro evaluation of this compound.
Quantitative Data from In Vitro Studies
The following tables summarize the key quantitative findings from the initial studies on PanK2 knockdown neuroblastoma cells.
Table 1: Intracellular Coenzyme A Levels Following Acute this compound Treatment
| This compound Concentration (µM) | Mean Free CoA (pmol/mg protein) | Fold Increase vs. Untreated |
| 0 (Untreated Control) | ~50 | 1.0 |
| 12.5 | ~100 | ~2.0 |
| 25 | ~150 | ~3.0 |
| 50 | ~175 | ~3.5 |
| 100 | ~200 | ~4.0 |
| 200 | ~200 | ~4.0 |
Data are approximate values interpreted from graphical representations in the source publication for illustrative purposes. Acute treatment for 48 hours with this compound led to a dose-dependent increase in free CoA levels, with a 2- to 4-fold increase observed at concentrations between 25 µM and 200 µM.
Table 2: Tubulin Acetylation Levels Following Acute this compound Treatment
| This compound Concentration (µM) | Tubulin Acetylation (Fold of PanK2 Control Knockdown) |
| 25 | 2.0 - 5.0 |
| 50 | 2.0 - 5.0 |
| 200 | 2.0 - 5.0 |
Treatment with this compound for 48 hours resulted in a significant increase in tubulin acetylation, a CoA-dependent process, indicating the restoration of a key metabolic function.
Table 3: In Vitro Blood-Brain Barrier Permeability
| Compound | Apparent Permeability (Papp, 10⁻⁶ cm/s) |
| This compound (Diastereomer 1) | >50 |
| This compound (Diastereomer 2) | >50 |
| Pantothenate (PA) | 10 - 20 |
| Phosphopantothenate (PPA) | <0.5 |
Permeability was assessed using a co-culture model of porcine brain endothelial cells and rat astrocytes. These results demonstrate the significantly enhanced permeability of this compound across a blood-brain barrier model compared to PPA.
Experimental Protocols
Cell Culture and PanK2 Knockdown
A human neuroblastoma IMR32 cell line (ATCC) was used. Stable PanK2 knockdown was achieved through lentiviral-delivered shRNA targeting the PANK2 gene. The resulting cell line exhibited an approximately 70% decrease in PanK2 protein levels.
In Vitro Treatment with this compound
PanK2 knockdown IMR32 cells were treated with varying concentrations of this compound (12.5, 25, 50, 100, and 200 µM). For acute dosing experiments, cells were treated for 48 hours, with the medium and fresh compound being replaced at 24 hours.
Measurement of Intracellular Coenzyme A
Following treatment, cells were harvested and lysed. Intracellular free and total CoA levels were quantified using a specific and sensitive analytical method, likely involving liquid chromatography-mass spectrometry (LC-MS), although the specific assay details are not provided in the abstract. The protein concentration of the cell lysates was used for normalization.
Western Blotting for Tubulin Acetylation
To assess the functional restoration of CoA-dependent pathways, the levels of acetylated tubulin were measured. After cell lysis, protein extracts were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated tubulin. β-actin was used as a loading control for normalization. Densitometry was used to quantify the relative changes in tubulin acetylation levels.
Conclusion
The initial preclinical studies on this compound provide strong evidence for its proposed mechanism of action. As a prodrug, it effectively crosses cellular membranes and is metabolized to PPA, thereby replenishing the substrate for CoA biosynthesis in a cellular model of PKAN. The observed dose-dependent increase in intracellular CoA levels and the rescue of a CoA-dependent metabolic process (tubulin acetylation) in PanK2-deficient cells support the therapeutic potential of this compound. Furthermore, its high permeability in an in vitro blood-brain barrier model suggests its potential to reach the central nervous system, a critical requirement for treating the neurological manifestations of PKAN. These foundational studies provided the rationale for the further clinical development of this compound as a treatment for PKAN.
References
- 1. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models | PLOS One [journals.plos.org]
- 2. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Diastereomers of Fosmetpantotenate and Their Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosmetpantotenate (RE-024) is a phosphopantothenate replacement therapy developed for the treatment of pantothenate kinase-associated neurodegeneration (PKAN), a rare genetic neurological disorder.[1][2] PKAN is caused by mutations in the PANK2 gene, which encodes for pantothenate kinase 2, an essential enzyme in the biosynthesis of coenzyme A (CoA).[1][2] The deficiency in PanK2 activity leads to reduced levels of CoA in the brain. This compound is a prodrug designed to deliver 4'-phosphopantothenic acid (PPA), the product of the PanK enzyme, into cells to bypass the defective enzymatic step and restore CoA levels.[3]
Structurally, this compound possesses two chiral centers, one at the secondary alcohol of the pantothenate moiety and another at the phosphorus atom. Since the pantothenate portion is derived from the naturally occurring D-pantothenic acid (Vitamin B5), the chirality of the alcohol is fixed. However, the phosphorus center introduces stereoisomerism, resulting in this compound being a mixture of two diastereomers, designated as D1 and D2. This guide explores the available data on these diastereomers, their physicochemical properties, and their collective biological activity.
Mechanism of Action
This compound is designed to be more cell-permeable than PPA by masking the negative charges of the phosphate group. Once inside the cell, it is metabolized to PPA, which can then be utilized by the downstream enzymes in the CoA biosynthetic pathway to replenish the CoA pool. This restoration of CoA is crucial for numerous cellular processes, including energy metabolism and the acetylation of proteins like tubulin. In preclinical studies using a human neuroblastoma cell line with silenced PANK2 (shRNA PANK2-knockdown), this compound treatment was shown to increase both free and total CoA levels and restore tubulin acetylation.
Coenzyme A Biosynthesis Pathway
The following diagram illustrates the canonical pathway for Coenzyme A synthesis and the intended bypass mechanism of this compound.
Caption: Coenzyme A synthesis pathway and this compound's bypass mechanism.
Comparative Data of this compound Diastereomers (D1 and D2)
While direct comparative data on the biological efficacy of the individual diastereomers in restoring CoA levels is not extensively detailed in published literature, key physicochemical properties have been evaluated.
In Vitro Stability in Blood
The stability of the individual diastereomers, D1 and D2, along with the mixture, was assessed in whole blood from various species. The results indicate rapid metabolism in rodents and greater stability in monkeys and humans.
| Species | Compound | Half-life (t½) in minutes |
| Mouse | This compound (mixture) | < 5 |
| D1 | < 5 | |
| D2 | < 5 | |
| Rat | This compound (mixture) | < 5 |
| D1 | < 5 | |
| D2 | < 5 | |
| Monkey | This compound (mixture) | 10 |
| D1 | 11 | |
| D2 | 10 | |
| Human | This compound (mixture) | 45 |
| D1 | 43 | |
| D2 | 45 |
Data sourced from Elbaum et al., PLOS One, 2018.
In Vitro Blood-Brain Barrier Permeability
The permeability of the diastereomers was evaluated using an in vitro model consisting of co-cultured porcine brain endothelial cells and rat astrocytes. Both diastereomers demonstrated moderate permeability, significantly higher than that of PPA.
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| This compound (mixture) | 2.5 ± 0.1 |
| D1 | 2.5 ± 0.1 |
| D2 | 2.9 ± 0.2 |
| Pantothenic Acid (PA) | 1.1 ± 0.1 |
| 4'-Phosphopantothenate (PPA) | 0.2 ± 0.1 |
| Sucrose (Low Permeability Control) | 0.8 ± 0.1 |
| Mannitol (Low Permeability Control) | 1.1 ± 0.1 |
Data presented as mean ± standard error of the mean (SEM). Sourced from Elbaum et al., PLOS One, 2018.
Experimental Protocols
In Vitro Stability in Blood
-
Method: this compound or its individual diastereomers (5 µM) were incubated in whole blood from mice, rats, cynomolgus monkeys, and humans at 37°C.
-
Sampling: Aliquots were taken at 0, 5, 15, 30, and 60 minutes.
-
Analysis: The concentration of the remaining compound was determined by LC-MS/MS. The half-life (t½) was calculated from the rate of disappearance of the compound over time.
In Vitro Blood-Brain Barrier Permeability Assay
-
Model: A co-culture model of porcine brain endothelial cells and rat astrocytes was used.
-
Procedure: The test compounds were added to the apical side of the endothelial cell monolayer. Samples were taken from the basolateral side over time to determine the rate of transport.
-
Calculation: The apparent permeability coefficient (Papp) was calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the steady-state flux, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.
In Vitro Efficacy in a PKAN Cell Model
-
Cell Line: A human neuroblastoma IMR32 cell line with stable PANK2 knockdown via lentiviral-delivered shRNA was utilized. This model exhibits an approximately 70% decrease in PanK2 protein levels and a four-fold reduction in free and total CoA levels compared to control cells.
-
Treatment: Cells were treated with varying concentrations of this compound.
-
Endpoint Measurement: Intracellular free and total CoA levels were measured to assess the ability of the compound to restore CoA homeostasis. Tubulin acetylation was also assessed as a marker of restored CoA-dependent cellular processes.
The following diagram outlines the general workflow for evaluating the in vitro efficacy of this compound.
Caption: General experimental workflow for in vitro efficacy testing.
Clinical Development and Outcomes
This compound entered a pivotal Phase III clinical trial (FORT study) to evaluate its efficacy and safety in patients with PKAN. The trial did not meet its primary or secondary endpoints, showing no significant difference between the this compound and placebo groups in improving the signs and symptoms of PKAN as measured by the PKAN-Activities of Daily Living (PKAN-ADL) scale and the Unified Parkinson's Disease Rating Scale (UPDRS) Part III score. The drug was found to be generally safe and well-tolerated.
Conclusion
This compound is a diastereomeric mixture designed to act as a replacement therapy for PPA in individuals with PKAN. The two diastereomers, D1 and D2, exhibit similar and rapid metabolism in rodent blood, with greater stability in primate and human blood. Both diastereomers show moderate permeability in an in vitro blood-brain barrier model, suggesting they are capable of crossing into the central nervous system. While preclinical studies with the diastereomeric mixture demonstrated the ability to restore CoA levels and correct downstream deficits in a cellular model of PKAN, the compound ultimately did not show clinical efficacy in a Phase III trial. Further research would be necessary to elucidate the specific contribution of each diastereomer to the overall pharmacological profile of this compound and to understand the reasons for the discrepancy between preclinical promise and clinical trial outcomes.
References
- 1. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models | PLOS One [journals.plos.org]
- 2. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of Fosmetpantotenate in PANK2-Knockdown Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantothenate Kinase-Associated Neurodegeneration (PKAN) is a rare, debilitating neurodegenerative disorder caused by mutations in the PANK2 gene. This gene encodes for pantothenate kinase 2, a critical mitochondrial enzyme in the Coenzyme A (CoA) biosynthetic pathway.[1] A deficiency in PANK2 activity leads to a cascade of downstream effects, including potential mitochondrial dysfunction and iron accumulation in the brain. Fosmetpantotenate is a phosphopantothenate replacement therapy designed to bypass the dysfunctional PANK2 enzyme, thereby restoring CoA levels.[1] These application notes provide a detailed protocol for the use of this compound in PANK2-knockdown cell lines, a valuable in vitro model for studying PKAN and evaluating potential therapeutic interventions. The human neuroblastoma cell line IMR-32 is highlighted as a relevant model for these studies.[1]
Signaling Pathway and Mechanism of Action
This compound acts as a prodrug that delivers phosphopantothenate (PPA) into cells. In healthy individuals, PANK2 phosphorylates pantothenate (Vitamin B5) to form PPA, the first committed step in CoA biosynthesis. In PKAN, this step is impaired. This compound provides an exogenous source of PPA, circumventing the need for functional PANK2 and allowing the downstream enzymes in the CoA pathway to synthesize CoA.
Data Presentation
The following tables summarize quantitative data for the application of this compound in PANK2-knockdown human neuroblastoma cells (IMR-32).
Table 1: this compound Treatment Regimens and Observed Effects
| Treatment Regimen | This compound Concentration (µM) | Treatment Duration | Key Observed Effects | Reference |
| Acute | 12.5, 25, 50, 100, 200 | 2 days (media changed at 24h) | 2- to 4-fold increase in free CoA levels.[1] | Elbaum et al., 2018 |
| Chronic | 1 | 5 days (TID regimen simulated) | ~2.5-fold increase in total CoA; little change in free CoA.[1] | Elbaum et al., 2018 |
Table 2: Effect of this compound on Tubulin Acetylation
| Treatment Regimen | This compound Concentration (µM) | Treatment Duration | Effect on Tubulin Acetylation (relative to control) | Reference |
| Acute | 25, 50, 200 | 24 hours | Statistically significant increase observed. | Elbaum et al., 2018 |
| Chronic | 1 | 5 days | ~1.6-fold increase observed on day 5. | Elbaum et al., 2018 |
Experimental Protocols
Protocol 1: Generation of PANK2-Knockdown Cell Lines (IMR-32)
This protocol provides a general workflow for creating stable PANK2-knockdown cell lines using shRNA. Specific commercial kits and reagents may require optimization.
Materials:
-
IMR-32 human neuroblastoma cell line (ATCC CCL-127)
-
Complete culture medium: Eagle's Minimum Essential Medium (EMEM) with 10% fetal bovine serum (FBS)
-
Lentiviral or retroviral shRNA constructs targeting human PANK2 and a non-targeting scramble control
-
Transfection reagent
-
Packaging cell line (e.g., HEK293T)
-
Puromycin or other appropriate selection antibiotic
-
Polybrene
Procedure:
-
Cell Culture: Culture IMR-32 cells in complete culture medium at 37°C in a humidified atmosphere with 5% CO2. Subculture cells when they reach 70-80% confluency.
-
Viral Production: Co-transfect the packaging cell line with the shRNA construct (PANK2-targeting or scramble control) and the necessary packaging plasmids using a suitable transfection reagent.
-
Virus Harvest: Harvest the viral supernatant 48-72 hours post-transfection and filter through a 0.45 µm filter.
-
Transduction: Plate IMR-32 cells and allow them to adhere. Transduce the cells with the viral supernatant in the presence of Polybrene.
-
Selection: 48 hours post-transduction, replace the medium with complete culture medium containing the appropriate concentration of selection antibiotic (e.g., puromycin).
-
Expansion and Validation: Culture the cells in the selection medium until resistant colonies are established. Expand these colonies and validate the knockdown of PANK2 expression via qPCR or Western blotting.
Protocol 2: this compound Treatment of PANK2-Knockdown IMR-32 Cells
Materials:
-
Validated PANK2-knockdown and scramble control IMR-32 cells
-
Complete culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Multi-well plates for cell culture
Procedure:
-
Cell Plating: Plate the PANK2-knockdown and scramble control cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 1 µM, 12.5 µM, 25 µM, 50 µM, 100 µM, 200 µM). Prepare a vehicle control with the same final concentration of the solvent.
-
Treatment:
-
Acute Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate for 48 hours. For consistency with published studies, the medium with fresh compound can be replaced at 24 hours.
-
Chronic Treatment: Treat cells with 1 µM this compound or vehicle control. To mimic a three-times-daily (TID) regimen, replace the medium with fresh compound three times a day for 5 consecutive days.
-
-
Cell Lysis: Following the treatment period, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer for downstream analysis (e.g., RIPA buffer for Western blotting or a specific buffer for CoA measurement assays).
Protocol 3: Analysis of Treatment Efficacy
A. Coenzyme A Level Measurement
Materials:
-
Cell lysates from treated and control cells
-
Commercially available Coenzyme A assay kit (colorimetric or fluorometric)
Procedure:
-
Follow the manufacturer's instructions for the chosen CoA assay kit.
-
Briefly, this typically involves the preparation of a standard curve and the incubation of cell lysates with a reaction mixture.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the CoA concentration in each sample based on the standard curve and normalize to the total protein concentration of the lysate.
B. Tubulin Acetylation Analysis by Western Blot
Materials:
-
Cell lysates in RIPA buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin and a loading control (e.g., anti-β-actin or anti-total-α-tublin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the acetylated-α-tubulin signal to the loading control signal.
Experimental Workflow
References
Application Notes and Protocols for Administering Fosmetpantotenate in Mouse Models of Pantothenate Kinase-Associated Neurodegeneration (PKAN)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantothenate Kinase-Associated Neurodegeneration (PKAN) is a rare, autosomal recessive neurodegenerative disorder caused by mutations in the PANK2 gene. This genetic defect leads to a deficiency in the pantothenate kinase 2 enzyme, which is crucial for the biosynthesis of Coenzyme A (CoA), an essential metabolic cofactor. The resulting CoA deficiency is believed to be a primary driver of the neurological symptoms observed in PKAN patients.
Fosmetpantotenate (also known as RE-024) is an investigational phosphopantothenate replacement therapy designed to bypass the dysfunctional PANK2 enzyme and restore CoA levels.[1][2] It is a prodrug of phosphopantothenate (PPA), engineered for improved cell permeability and the ability to cross the blood-brain barrier.[1][3] Preclinical studies in various models, including mouse models of PKAN, have been conducted to evaluate its mechanism of action and efficacy.[1] Although a Phase III clinical trial in PKAN patients did not meet its primary endpoints, the preclinical data and methodologies remain valuable for researchers in the field.
These application notes provide detailed protocols for the administration of this compound in mouse models of PKAN, based on published preclinical research. They are intended to guide researchers in designing and executing studies to further investigate the effects of this and similar compounds.
Data Presentation
Table 1: In Vivo Administration of this compound and Effects on Coenzyme A Levels in Mice
This table summarizes the quantitative data from preclinical studies administering this compound to mice, highlighting the impact on Coenzyme A (CoA) levels in different tissues.
| Administration Route | Mouse Strain | Dose | Duration | Tissue | Outcome | Reference |
| Oral (gavage) | CD1 Mice | 100, 300, or 700 mg/kg | Single dose | Blood | Dose-dependent increase in PPA and PA | |
| Oral (gavage) | C57Bl6 Mice | 700 mg/kg | Single dose | Brain Striatal Dialysate | PPA Cmax of 177 nM at 1.4 h | |
| Oral (gavage) | Isotopically-labeled | 500 mg/kg | Single dose | Liver | ~40% of liver CoA originated from labeled this compound | |
| Intrastriatal | C57Bl6 Mice | 125 µg | Single dose | Brain Striatal Dialysate | This compound Cmax of 3.6 x 10^6 nM at 0.5 h | |
| Intrastriatal | Isotopically-labeled | 125 µg | Single dose | Brain | ~50% of brain CoA originated from labeled this compound | |
| Intracerebroventricular (ICV) | Isotopically-labeled | 12.5 µg | 10 days | Brain | ~30% of brain CoA originated from labeled this compound |
Table 2: Pharmacokinetic Parameters of this compound Metabolites in Mouse Blood and Brain
This table presents key pharmacokinetic parameters for phosphopantothenate (PPA) and pantothenate (PA) following a single oral dose of this compound in CD1 mice.
| Analyte | Dose (mg/kg) | Cmax (nM) | Tmax (h) | AUC (nM*h) | Reference |
| PPA | 100 | 233 | 0.25 | 398 | |
| PPA | 300 | 1180 | 0.25 | 1850 | |
| PPA | 700 | 3580 | 0.25 | 4890 | |
| PA | 100 | 683 | 1 | 3400 | |
| PA | 300 | 1230 | 2 | 7080 | |
| PA | 700 | 1620 | 4 | 10500 |
Note: Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), AUC (Area Under the Curve).
Experimental Protocols
Protocol 1: Oral Administration of this compound via Gavage
This protocol details the procedure for administering this compound orally to mice.
Materials:
-
This compound (RE-024)
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Gavage needles (flexible or rigid, appropriate size for mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Based on the desired dose (e.g., 100-700 mg/kg) and the average weight of the mice, calculate the required concentration of the this compound solution.
-
Prepare the dosing solution by dissolving or suspending the calculated amount of this compound in the chosen vehicle. Ensure the solution is homogenous.
-
-
Animal Handling and Restraint:
-
Weigh the mouse to determine the precise volume of the dosing solution to be administered.
-
Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage Procedure:
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Moisten the tip of the gavage needle with sterile water or the vehicle to lubricate it.
-
Gently insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus. Do not force the needle.
-
Once the needle is at the predetermined depth, slowly administer the dosing solution.
-
Carefully withdraw the needle.
-
-
Post-Procedure Monitoring:
-
Observe the mouse for any signs of distress, such as difficulty breathing or fluid coming from the nose.
-
Return the mouse to its cage and monitor its recovery.
-
Protocol 2: Stereotaxic Intrastriatal Injection of this compound
This protocol outlines the surgical procedure for direct injection of this compound into the mouse striatum.
Materials:
-
This compound
-
Sterile artificial cerebrospinal fluid (aCSF) or other suitable vehicle
-
Stereotaxic frame
-
Anesthesia machine (e.g., isoflurane)
-
Microsyringe pump and Hamilton syringe
-
Surgical drill
-
Suturing materials
-
Analgesics and anesthetics
-
Heating pad
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in sterile aCSF to the desired concentration (e.g., 25 mg/mL for a 125 µg dose in 5 µL). Filter-sterilize the solution.
-
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse using isoflurane.
-
Shave the head and secure the mouse in the stereotaxic frame.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Clean the surgical area with an antiseptic solution.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and determine the stereotaxic coordinates for the striatum (refer to a mouse brain atlas).
-
Drill a small burr hole at the target coordinates.
-
Lower the injection needle attached to the microsyringe pump to the desired depth.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 1 µL/min).
-
Leave the needle in place for a few minutes post-injection to prevent backflow.
-
Slowly withdraw the needle.
-
-
Post-Operative Care:
-
Suture the incision.
-
Administer post-operative analgesics as per institutional guidelines.
-
Place the mouse on a heating pad until it recovers from anesthesia.
-
Monitor the mouse for signs of pain or infection.
-
Protocol 3: Intracerebroventricular (ICV) Cannulation and Injection of this compound
This protocol describes the implantation of a guide cannula for repeated ICV injections of this compound.
Materials:
-
This compound
-
Sterile aCSF or other suitable vehicle
-
Stereotaxic frame
-
Anesthesia machine
-
Guide cannula and dummy cannula
-
Dental cement
-
Surgical drill
-
Suturing materials
-
Analgesics and anesthetics
-
Heating pad
Procedure:
-
Cannula Implantation Surgery:
-
Follow the anesthesia and surgical preparation steps as described in Protocol 2.
-
Drill a burr hole at the stereotaxic coordinates for the lateral ventricle.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the cannula to the skull using dental cement.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Suture the scalp around the implant.
-
Provide post-operative care as described in Protocol 2. Allow the animal to recover for at least one week before injections.
-
-
ICV Injection:
-
Gently restrain the conscious mouse.
-
Remove the dummy cannula.
-
Insert the injection cannula (connected to a syringe) into the guide cannula.
-
Infuse the this compound solution at a slow rate.
-
Remove the injection cannula and replace the dummy cannula.
-
Mandatory Visualizations
Caption: Coenzyme A biosynthesis pathway and this compound's bypass mechanism.
Caption: Experimental workflow for administering this compound in PKAN mouse models.
References
- 1. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irbm.com [irbm.com]
- 3. This compound Randomized Controlled Trial in Pantothenate Kinase–Associated Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies with Fosmetpantotenate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vitro use of Fosmetpantotenate (RE-024), a phosphopantothenate replacement therapy. The content herein is intended to guide researchers in designing and executing experiments to evaluate the mechanism of action and efficacy of this compound in relevant cell-based models.
Introduction
This compound is a prodrug of 4'-phosphopantothenate (PPA) developed to treat Pantothenate Kinase-Associated Neurodegeneration (PKAN).[1][2][3][4] PKAN is an autosomal recessive disorder caused by mutations in the PANK2 gene, which encodes for pantothenate kinase 2, a key mitochondrial enzyme in the Coenzyme A (CoA) biosynthetic pathway.[1] This enzymatic deficiency leads to reduced levels of PPA and subsequently CoA, a vital molecule in numerous cellular processes, including energy metabolism and signal transduction.
This compound is designed to bypass the dysfunctional PanK2 enzyme by delivering PPA directly into cells. Its prodrug nature, with masked phosphate charges, enhances its membrane permeability compared to PPA. Once inside the cell, it is metabolized to PPA, which then enters the downstream pathway for CoA synthesis.
Mechanism of Action
The postulated mechanism of action for this compound involves its cellular uptake and subsequent conversion to PPA, which then serves as a substrate for the enzymes downstream of PanK in the CoA biosynthetic pathway. This replenishment of PPA aims to restore normal levels of CoA.
Caption: Postulated mechanism of action for this compound in the CoA biosynthetic pathway.
In Vitro Efficacy Data
In vitro studies have demonstrated the efficacy of this compound in a human neuronal cell line model of PKAN. Specifically, IMR32 human neuroblastoma cells with stable knockdown of PanK2 via shRNA were utilized. Treatment with this compound led to a dose-dependent restoration of CoA levels.
Table 1: Effect of this compound on Free Coenzyme A Levels in PanK2 Knockdown IMR32 Cells
| This compound Concentration (μM) | Treatment Duration | Fold Increase in Free CoA Levels |
| 12.5 | 2 days | ~2-4 fold |
| 25 | 2 days | ~2-4 fold |
| 50 | 2 days | ~2-4 fold |
| 100 | 2 days | ~2-4 fold |
| 200 | 2 days | ~2-4 fold |
Data summarized from Elbaum et al., 2018.
Table 2: Effect of a Clinically Relevant Dosing Regimen of this compound on Total Coenzyme A Levels in PanK2 Knockdown IMR32 Cells
| This compound Concentration (μM) | Dosing Regimen | Treatment Duration | Fold Increase in Total CoA Levels |
| 1 | Three-times-daily (TID) | 5 days | 1.6 - 2.6 fold |
Data summarized from Elbaum et al., 2018.
Experimental Protocols
The following protocols are based on methodologies described in published in vitro studies of this compound.
Protocol 1: Evaluation of this compound Efficacy in PanK2 Knockdown Human Neuroblastoma Cells
This protocol describes the treatment of PanK2 deficient human neuroblastoma cells with this compound to assess its ability to restore CoA levels.
1. Cell Line and Culture:
- Cell Line: Human neuroblastoma IMR32 cell line (ATCC) with stable PanK2 knockdown using a lentiviral-delivered shRNA.
- Culture Medium: Standard growth medium appropriate for IMR32 cells (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum, penicillin, and streptomycin.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
2. Preparation of this compound Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
- Further dilute the stock solution in culture medium to achieve the desired final concentrations.
3. Experimental Procedure:
- Seed the PanK2 knockdown IMR32 cells in appropriate culture vessels (e.g., 6-well plates) at a density that allows for logarithmic growth throughout the experiment.
- Allow the cells to adhere overnight.
- For dose-response experiments:
- Aspirate the old medium and replace it with fresh medium containing varying concentrations of this compound (e.g., 12.5, 25, 50, 100, and 200 μM).
- Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
- Incubate the cells for 48 hours. It is recommended to replace the medium with fresh compound after 24 hours to maintain consistent drug exposure.
- For clinically relevant dosing regimen experiments:
- Treat cells with 1 μM this compound three times a day for 5 consecutive days.
- Include a vehicle control group.
4. Endpoint Analysis: Coenzyme A Measurement:
- Following treatment, harvest the cells.
- Extract CoA from the cell lysates.
- Measure the levels of free and total CoA using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
"Start" [label="Start", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Cell_Culture" [label="Culture PanK2 Knockdown\nIMR32 Cells", fillcolor="#FBBC05"];
"Cell_Seeding" [label="Seed Cells in\nCulture Plates", fillcolor="#FBBC05"];
"Treatment" [label="Treat with this compound\n(various concentrations and durations)", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Cell_Harvesting" [label="Harvest Cells", fillcolor="#FBBC05"];
"CoA_Extraction" [label="Extract Coenzyme A", fillcolor="#FBBC05"];
"LCMS_Analysis" [label="Measure CoA Levels\nby LC-MS", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Data_Analysis" [label="Analyze Data and\nCompare to Control", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"End" [label="End", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Cell_Culture";
"Cell_Culture" -> "Cell_Seeding";
"Cell_Seeding" -> "Treatment";
"Treatment" -> "Cell_Harvesting";
"Cell_Harvesting" -> "CoA_Extraction";
"CoA_Extraction" -> "LCMS_Analysis";
"LCMS_Analysis" -> "Data_Analysis";
"Data_Analysis" -> "End";
}
Caption: General experimental workflow for in vitro efficacy testing of this compound.
Protocol 2: Assessment of Tubulin Acetylation
A downstream consequence of altered CoA metabolism can be observed in changes to post-translational modifications of proteins, such as tubulin acetylation. This protocol outlines a method to assess this as a functional outcome of this compound treatment.
1. Cell Treatment:
- Follow the cell culture and treatment steps as described in Protocol 1.
2. Protein Extraction:
- After treatment, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors.
- Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
3. Western Blotting:
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with a primary antibody specific for acetylated tubulin.
- Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for a loading control (e.g., β-actin or total tubulin).
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
4. Densitometry Analysis:
- Quantify the band intensities for acetylated tubulin and the loading control using densitometry software.
- Normalize the acetylated tubulin signal to the loading control signal.
- Compare the normalized values between treated and control groups.
Conclusion
The provided application notes and protocols offer a framework for the in vitro investigation of this compound. The key experimental system involves PanK2-deficient neuronal cells, where the primary endpoints are the restoration of CoA levels and the rescue of downstream cellular defects. Researchers should adapt these protocols to their specific experimental needs and available resources.
References
- 1. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models | PLOS One [journals.plos.org]
- 2. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irbm.com [irbm.com]
- 4. This compound Randomized Controlled Trial in Pantothenate Kinase–Associated Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Coenzyme A Levels Following Fosmetpantotenate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme A (CoA) is an indispensable cofactor in all living organisms, playing a critical role in numerous metabolic processes, including the Krebs cycle and the synthesis and oxidation of fatty acids.[1][2] Its primary function is to act as a carrier of acyl groups.[3][4] Dysregulation of CoA biosynthesis is implicated in certain neurodegenerative diseases, such as Pantothenate Kinase-Associated Neurodegeneration (PKAN), which is caused by mutations in the PANK2 gene. The PANK2 enzyme catalyzes the phosphorylation of pantothenate (vitamin B5) to phosphopantothenate (PPA), the first and rate-limiting step in the CoA biosynthetic pathway.
Fosmetpantotenate (RE-024) is a phosphopantothenate replacement therapy designed to bypass the dysfunctional PanK enzyme in PKAN patients. As a prodrug of PPA, this compound is designed to increase the intracellular concentration of PPA, thereby restoring the downstream synthesis of CoA. Studies have demonstrated that this compound treatment can restore CoA levels in cellular models of PKAN.
Accurate quantification of CoA levels is essential for evaluating the efficacy of this compound and understanding its downstream effects on cellular metabolism. This document provides detailed protocols for measuring CoA levels in biological samples using three common analytical methods: Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and commercial enzymatic assays.
Mechanism of Action: this compound in CoA Synthesis
This compound is designed to deliver 4'-phosphopantothenic acid (PPA) into cells, bypassing the need for the pantothenate kinase (PanK) enzyme, which is deficient in PKAN. By masking the charge of the phosphate group, this compound exhibits increased membrane permeability compared to PPA. Once inside the cell, it is metabolized to PPA, which then serves as a substrate for the subsequent enzymes in the CoA biosynthesis pathway, ultimately leading to the restoration of CoA levels.
Caption: this compound bypasses the deficient PanK enzyme to restore CoA synthesis.
General Experimental Workflow
The overall process for measuring CoA levels involves sample collection and preparation, followed by analytical quantification and data analysis. The choice of method will depend on the required sensitivity, throughput, and available equipment.
Caption: General workflow for CoA quantification after this compound treatment.
Data Presentation
This compound treatment has been shown to effectively increase CoA levels in cellular models of PKAN. The following table summarizes representative quantitative data from such studies.
| Cell Model | Treatment Condition | Fold Change in Free CoA | Fold Change in Total CoA | Reference |
| shRNA PanK2 knockdown human neuroblastoma cells | 12.5 - 200 µM this compound for 48 hours | 2 to 4-fold increase | - | |
| shRNA PanK2 knockdown human neuroblastoma cells | 1 µM this compound, three times daily for 5 days | Little change | 1.6 to 2.6-fold increase |
Experimental Protocols
Sample Preparation
Accurate sample preparation is critical for reliable CoA measurement. CoA is susceptible to degradation, so samples should be processed quickly and kept on ice.
5.1.1 Cultured Cells
-
Culture cells to the desired density and treat with this compound as required by the experimental design.
-
Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
For extraction, add 0.3 mL of ice-cold 5% perchloric acid (PCA) solution containing 50 µM DTT directly to the plate.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Incubate on ice for 10 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the CoA extract. The resulting pellet can be used for protein quantification.
-
The supernatant can be directly analyzed or stored at -80°C.
5.1.2 Tissue Samples
-
Excise tissues immediately and flash-freeze in liquid nitrogen to quench metabolic activity.
-
Weigh the frozen tissue and homogenize in an appropriate volume of ice-cold 5% PCA (e.g., 10 mL/g of tissue).
-
Keep the samples on ice during homogenization.
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Collect the protein-free supernatant and centrifuge again under the same conditions to remove any remaining debris.
-
The final supernatant is ready for analysis or storage at -80°C.
Quantification Method 1: LC-MS/MS
LC-MS/MS offers high sensitivity and specificity, allowing for the simultaneous measurement of CoA and its various acyl-derivatives.
5.2.1 Materials
-
LC-MS/MS system (e.g., coupled to a Q Exactive Plus Orbitrap Mass spectrometer)
-
C18 reverse-phase column
-
Mobile Phase A: 5 mM ammonium acetate in water
-
Mobile Phase B: 5 mM ammonium acetate in 95:5 (v/v) acetonitrile:water
-
CoA standards and stable isotope-labeled internal standards (e.g., [13C3]malonyl-CoA)
5.2.2 Protocol
-
Standard Curve Preparation: Prepare a series of CoA standards in the same extraction buffer used for the samples. A concentration range of 50 to 1000 pmol is typical.
-
Sample Preparation: Spike samples with the internal standard prior to the final centrifugation step to account for extraction variability.
-
LC Separation:
-
Inject 5-10 µL of the sample extract onto the C18 column.
-
Use a gradient elution program with Mobile Phases A and B to separate CoA from other metabolites. The specific gradient will need to be optimized for the system and column used.
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Monitor for the specific precursor-to-product ion transitions for CoA and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Integrate the peak areas for CoA and the internal standard.
-
Calculate the ratio of the CoA peak area to the internal standard peak area.
-
Quantify the amount of CoA in the sample by comparing this ratio to the standard curve.
-
Quantification Method 2: HPLC with UV Detection
This method is robust and widely accessible, providing reliable quantification of CoA and acetyl-CoA.
5.3.1 Materials
-
HPLC system with a UV/Vis detector
-
C18 reverse-phase column (e.g., Luna 3 µm C18, 50 × 4.6 mm)
-
Mobile Phase: Isocratic or gradient elution with a buffer such as potassium phosphate mixed with methanol.
-
CoA and Acetyl-CoA standards
5.3.2 Protocol
-
Standard Curve Preparation: Prepare standards for CoA and acetyl-CoA in the 0-5 µM range in the extraction buffer.
-
HPLC Separation:
-
Inject 20-100 µL of the sample extract onto the C18 column.
-
Run the separation using an optimized mobile phase flow rate (e.g., 0.5 mL/min).
-
Set the UV detector to monitor absorbance at 260 nm, where the adenine moiety of CoA absorbs.
-
-
Data Analysis:
-
Identify the peaks for CoA and acetyl-CoA based on their retention times, as determined by running the standards.
-
Integrate the area under each peak.
-
Calculate the concentration of CoA in the sample by comparing the peak area to the standard curve. The limit of detection can be as low as 0.1-0.4 pmol per injection.
-
Quantification Method 3: Enzymatic Assay (Colorimetric/Fluorometric)
Commercially available kits provide a convenient, high-throughput method for CoA quantification. These assays are based on a multi-step enzymatic reaction that produces a colored or fluorescent product directly proportional to the amount of CoA in the sample.
5.4.1 Principle Most kits follow a two-step reaction:
-
Acyl-CoA Formation: CoA is enzymatically converted to an acyl-CoA.
-
Oxidation and Detection: The acyl-CoA is then oxidized, producing hydrogen peroxide (H₂O₂). The H₂O₂ reacts with a specific probe to generate a signal (color at ~570 nm or fluorescence at Ex/Em = 530/585 nm).
5.4.2 Protocol (General) Follow the specific manufacturer's instructions for the chosen kit.
-
Standard Curve Preparation: Prepare a CoA standard curve in the provided assay buffer. The linear detection range is typically 5-1000 µM for colorimetric assays and 3-100 µM for fluorometric assays.
-
Sample Preparation: Add 10-50 µL of the sample extract to wells of a 96-well plate.
-
Reaction: Add the reaction mix (containing enzymes and the probe) to each well.
-
Incubation: Incubate the plate at room temperature or 37°C for 30-60 minutes, protected from light.
-
Measurement: Read the absorbance at 570 nm or fluorescence at Ex/Em = 530/585 nm using a microplate reader.
-
Data Analysis:
-
Subtract the blank reading from all sample and standard readings.
-
Plot the standard curve and determine the equation of the line.
-
Calculate the CoA concentration in the samples using the standard curve.
-
Conclusion
The choice of method for quantifying Coenzyme A levels following this compound treatment depends on the specific research question and available resources. LC-MS/MS provides the highest sensitivity and specificity, ideal for detailed metabolic studies. HPLC-UV offers a robust and reliable alternative for routine analysis. Enzymatic assays are well-suited for high-throughput screening and rapid quantification. Proper sample handling and preparation are paramount for obtaining accurate and reproducible results with any of these methods. By employing these protocols, researchers can effectively assess the biochemical impact of this compound and its potential as a therapeutic agent for PKAN and other related disorders.
References
Application Notes: Tracing the Metabolic Fate of Fosmetpantotenate with Stable Isotope Labeling
References
- 1. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models | PLOS One [journals.plos.org]
- 2. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models | PLOS One [journals.plos.org]
- 4. irbm.com [irbm.com]
- 5. Metabolism and energy requirements in pantothenate kinase-associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assaying the Effect of Fosmetpantotenate on Tubulin Acetylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosmetpantotenate is a prodrug under investigation as a replacement therapy for phosphopantothenate. It aims to treat pantothenate kinase-associated neurodegeneration (PKAN), a rare genetic neurological disorder caused by mutations in the PANK2 gene.[1][2][3] The PANK2 gene is responsible for producing the enzyme pantothenate kinase 2, which is crucial for the synthesis of coenzyme A (CoA).[1][2] A deficiency in CoA has been linked to various cellular dysfunctions, including defects in tubulin acetylation, a critical post-translational modification of microtubules.
Tubulin acetylation, the addition of an acetyl group to the lysine-40 (K40) residue of α-tubulin, is a dynamic process regulated by α-tubulin acetyltransferases (ATATs) and histone deacetylases (HDACs), primarily HDAC6. This modification is associated with microtubule stability and plays a role in various cellular processes, including intracellular transport, cell motility, and signaling. In the context of PKAN, the restoration of CoA levels by this compound is hypothesized to rescue defects in CoA-dependent processes like tubulin acetylation.
These application notes provide detailed protocols for assaying the effect of this compound on tubulin acetylation in a cellular model of PKAN. The described methods include Western blotting and immunofluorescence, which are standard techniques for detecting and quantifying changes in protein modifications.
Mechanism of Action and Signaling Pathway
This compound acts as a replacement therapy by providing a direct precursor for CoA synthesis, bypassing the defective PANK2 enzyme in individuals with PKAN. Once inside the cell, this compound is converted to phosphopantothenate, which is then used to synthesize CoA. Tubulin acetylation is a CoA-dependent process where the acetyl group is transferred from acetyl-CoA to α-tubulin. Therefore, by restoring CoA levels, this compound is expected to increase tubulin acetylation.
Data Presentation
The following tables summarize quantitative data from a study investigating the effect of this compound on tubulin acetylation in a PANK2 knockdown human neuroblastoma cell line.
Table 1: Effect of Acute this compound Treatment on Tubulin Acetylation
| This compound Concentration (µM) | Fold Increase in Tubulin Acetylation (vs. Control) |
| 25 | 2 to 5-fold |
| 50 | 2 to 5-fold |
| 200 | 2 to 5-fold |
| Treatment duration: 2 days, once daily. |
Table 2: Effect of Low-Dose, Extended this compound Treatment on Tubulin Acetylation
| This compound Concentration (µM) | Dosing Regimen | Fold Increase in Tubulin Acetylation (vs. Control) |
| 1 | Three times daily for 5 days | ~2.5-fold |
Experimental Protocols
The following are detailed protocols for assaying the effect of this compound on tubulin acetylation.
Cell Culture and this compound Treatment
This protocol describes the culture of a human neuroblastoma cell line with PANK2 knockdown and subsequent treatment with this compound.
Materials:
-
Human neuroblastoma cell line (e.g., IMR-32) with stable PANK2 knockdown (shRNA) and a non-targeting shRNA control cell line.
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
This compound stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO).
-
Cell culture plates or flasks.
-
Incubator (37°C, 5% CO₂).
Procedure:
-
Culture the PANK2 knockdown and control cell lines in complete culture medium.
-
Seed the cells into appropriate culture vessels (e.g., 6-well plates for Western blotting, coverslips in 24-well plates for immunofluorescence) at a density that allows for optimal growth during the treatment period.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound in fresh culture medium at the desired concentrations (e.g., 1 µM, 25 µM, 50 µM, 200 µM). Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 2 days for acute treatment, 5 days for extended treatment). For multi-day treatments, refresh the medium with the compound daily.
-
After the treatment period, proceed with either cell lysis for Western blotting or cell fixation for immunofluorescence.
Western Blotting for Acetylated Tubulin
This protocol details the detection and quantification of acetylated α-tubulin by Western blotting.
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and HDAC inhibitors (e.g., Trichostatin A or sodium butyrate).
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-polyacrylamide gels.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies:
-
Mouse anti-acetylated-α-tubulin (Lys40) antibody.
-
Rabbit anti-α-tubulin antibody (as a loading control).
-
-
Secondary antibodies:
-
HRP-conjugated anti-mouse IgG.
-
HRP-conjugated anti-rabbit IgG.
-
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Wash the treated cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and HDAC inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel and run the gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-acetylated-α-tubulin and anti-α-tubulin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add the ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Immunofluorescence for Acetylated Tubulin
This protocol describes the visualization of acetylated microtubules in cells using immunofluorescence.
Materials:
-
Phosphate-buffered saline (PBS).
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking buffer (e.g., 1-5% BSA in PBST).
-
Primary antibody: Mouse anti-acetylated-α-tubulin (Lys40) antibody.
-
Secondary antibody: Fluorescently-conjugated anti-mouse IgG (e.g., Alexa Fluor 488 or 594).
-
Nuclear counterstain (e.g., DAPI).
-
Antifade mounting medium.
-
Glass slides and coverslips.
-
Fluorescence microscope.
Procedure:
-
Fixation: After treatment, wash the cells on coverslips with PBS and then fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells with PBS and then block with blocking buffer for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with the anti-acetylated-α-tubulin primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells with PBS and then counterstain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash the cells with PBS and then mount the coverslips onto glass slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. The intensity of the fluorescent signal corresponding to acetylated tubulin can be quantified using appropriate software.
Alternative Method: ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) can also be used for the quantification of acetylated tubulin. Several commercial kits are available for this purpose. This method offers a high-throughput alternative to Western blotting for quantifying changes in tubulin acetylation in cell lysates. The general principle involves capturing total α-tubulin on a microplate and then detecting the acetylated fraction using a specific antibody.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the effect of this compound on tubulin acetylation. By employing these methods, scientists can further elucidate the mechanism of action of this compound and its potential as a therapeutic agent for PKAN and other neurodegenerative diseases where tubulin acetylation may be dysregulated.
References
- 1. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models | PLOS One [journals.plos.org]
- 2. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retrophin’s this compound fails in Phase III trial for PKAN [clinicaltrialsarena.com]
Application Notes and Protocols for Assessing Fosmetpantotenate Stability in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosmetpantotenate is a phosphopantothenate replacement therapy investigated for the treatment of pantothenate kinase-associated neurodegeneration (PKAN). As a prodrug, its stability in biological matrices is a critical parameter to ensure accurate quantification in pharmacokinetic and pharmacodynamic studies. This document provides detailed application notes and protocols for assessing the stability of this compound in biological samples, primarily plasma, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analyte Information
-
Compound: this compound
-
Metabolites: Pantothenic Acid (PA), 4'-Phosphopantothenic Acid (PPA)
-
Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Signaling Pathway
This compound is designed to bypass the deficient pantothenate kinase 2 (PANK2) enzyme in PKAN patients. It delivers 4'-phosphopantothenic acid (PPA), which is then converted into Coenzyme A (CoA) through the downstream enzymatic steps. The stability of this compound is crucial as its premature degradation can affect its efficacy.
Quantitative Data Summary
The stability of this compound is species-dependent, with notable instability in rodent blood compared to human and monkey blood. The following table summarizes available stability data. It is critical to perform stability assessments in the specific matrix and under the exact conditions of the intended study.
| Stability Parameter | Matrix | Species | Condition | Half-life (t½) | Reference |
| In Vitro Metabolism | Whole Blood | Mouse | 37°C incubation | < 5 minutes | [1] |
| Whole Blood | Rat | 37°C incubation | < 5 minutes | [1] | |
| Whole Blood | Monkey | 37°C incubation | 10 - 45 minutes | [1] | |
| Whole Blood | Human | 37°C incubation | 10 - 45 minutes | [1] | |
| Simulated Gastric Fluid | SGF (pH 1.2) | N/A | 37°C incubation | > 10 hours | [1] |
Note: The following tables are templates for researchers to populate with their experimental data.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| Analyte | Concentration (ng/mL) | Cycle 1 (% Recovery) | Cycle 2 (% Recovery) | Cycle 3 (% Recovery) | Overall Mean (% Recovery) | CV (%) |
| This compound | Low QC | |||||
| High QC |
Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| Analyte | Concentration (ng/mL) | 0 hours (Baseline) | 4 hours (% Recovery) | 8 hours (% Recovery) | 24 hours (% Recovery) | CV (%) |
| This compound | Low QC | 100% | ||||
| High QC | 100% |
Table 3: Long-Term Stability of this compound in Human Plasma at -80°C
| Analyte | Concentration (ng/mL) | 0 Days (Baseline) | 30 Days (% Recovery) | 90 Days (% Recovery) | 180 Days (% Recovery) | CV (%) |
| This compound | Low QC | 100% | ||||
| High QC | 100% |
Table 4: Post-Preparative (Autosampler) Stability of this compound in Processed Samples
| Analyte | Concentration (ng/mL) | 0 hours (Baseline) | 24 hours (% Recovery) | 48 hours (% Recovery) | CV (%) |
| This compound | Low QC | 100% | |||
| High QC | 100% |
Experimental Protocols
The following are detailed protocols for assessing the stability of this compound in biological samples. These protocols are based on general bioanalytical method validation guidelines and should be adapted to specific laboratory conditions and regulatory requirements.
General Workflow for Stability Assessment
LC-MS/MS Method for Quantification
A sensitive and specific LC-MS/MS method is required for the quantification of this compound. The following is a general method that should be optimized and validated.
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 475.1 → 216.1
-
Pantothenic Acid (PA): m/z 220.0 → 90.0
-
4'-Phosphopantothenic Acid (PPA): m/z 300.3 → 202.3
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each transition to achieve maximum sensitivity.
Freeze-Thaw Stability Protocol
-
Prepare at least three replicates of low and high concentration quality control (QC) samples in the biological matrix.
-
Analyze one set of QC samples as the baseline (T0).
-
Freeze the remaining QC samples at the intended storage temperature (e.g., -80°C) for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
This completes one freeze-thaw cycle. Refreeze the samples for at least 12 hours.
-
Repeat the freeze-thaw process for the desired number of cycles (typically 3).
-
After the final cycle, analyze the QC samples and compare the concentrations to the T0 samples.
-
Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the baseline concentration.
Short-Term (Bench-Top) Stability Protocol
-
Prepare at least three replicates of low and high concentration QC samples.
-
Analyze one set of QC samples as the baseline (T0).
-
Keep the remaining QC samples at room temperature for a specified duration (e.g., 4, 8, and 24 hours), simulating the time samples might be left on the bench during processing.
-
At each time point, analyze the QC samples and compare the concentrations to the T0 samples.
-
Acceptance Criteria: The mean concentration of the bench-top stability samples should be within ±15% of the baseline concentration.
Long-Term Stability Protocol
-
Prepare a sufficient number of low and high concentration QC samples.
-
Analyze one set of QC samples as the baseline (T0).
-
Store the remaining QC samples at the intended long-term storage temperature (e.g., -80°C).
-
At specified time intervals (e.g., 30, 90, 180 days), retrieve a set of QC samples, thaw, and analyze them.
-
Compare the concentrations to the T0 samples.
-
Acceptance Criteria: The mean concentration of the long-term stability samples should be within ±15% of the baseline concentration.
Post-Preparative (Autosampler) Stability Protocol
-
Process a set of low and high concentration QC samples as described in the sample preparation protocol.
-
Analyze the processed samples immediately (T0).
-
Leave the remaining processed samples in the autosampler at a controlled temperature (e.g., 4°C) for a specified duration (e.g., 24 and 48 hours).
-
Re-inject and analyze the samples at the specified time points.
-
Compare the concentrations to the T0 results.
-
Acceptance Criteria: The mean concentration of the post-preparative stability samples should be within ±15% of the initial concentration.
Conclusion
The stability of this compound in biological samples is a critical consideration for accurate bioanalysis. Due to its inherent instability in certain matrices, particularly whole blood, rigorous stability assessments are mandatory. The protocols provided herein offer a framework for researchers to evaluate the freeze-thaw, short-term, long-term, and post-preparative stability of this compound. It is imperative that these studies are conducted under conditions that mimic the entire lifecycle of the study samples, from collection to analysis, to ensure the integrity and reliability of the resulting data.
References
Application of the PKAN-Activities of Daily Living (PKAN-ADL) scale in Fosmetpantotenate studies.
Application of the PKAN-Activities of Daily Living (PKAN-ADL) Scale in Fosmetpantotenate Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pantothenate Kinase-Associated Neurodegeneration (PKAN) is a rare, autosomal-recessive neurodegenerative disorder characterized by progressive and debilitating motor symptoms, including dystonia and parkinsonism.[1] It is caused by mutations in the PANK2 gene, which encodes the mitochondrial enzyme pantothenate kinase 2. This enzyme is crucial for the synthesis of Coenzyme A (CoA), an essential molecule in cellular metabolism.[2][3] The deficiency in PanK2 activity leads to reduced CoA levels in the brain.[2][3] this compound is an investigational therapy designed to bypass the defective PANK2 enzyme and restore CoA levels.
To assess the clinical efficacy of new treatments for PKAN, robust and relevant outcome measures are essential. The PKAN-Activities of Daily Living (PKAN-ADL) scale was specifically developed as a patient-reported outcome (PRO) measure to evaluate the impact of the disease on daily functioning and to serve as a primary efficacy endpoint in clinical trials. This document provides detailed application notes and protocols for the use of the PKAN-ADL scale in the context of this compound clinical studies.
The PKAN-Activities of Daily Living (PKAN-ADL) Scale
The PKAN-ADL scale is a 12-item questionnaire designed to be completed by patients or their caregivers to assess the ability of individuals with PKAN to perform daily activities. It was adapted from the Unified Parkinson's Disease Rating Scale (UPDRS) Part II and modified based on input from clinical experts, caregivers, and patients to be specific to the challenges faced by the PKAN population.
The scale evaluates the following 12 domains:
-
Speech
-
Drooling
-
Swallowing
-
Writing
-
Eating tasks
-
Dressing
-
Personal hygiene tasks
-
Turning or changing position in bed
-
Sitting
-
Falling
-
Walking
-
Discomfort or pain
Higher scores on the PKAN-ADL scale indicate a greater severity of impairment in daily living activities. The scale has demonstrated acceptable content validity, construct validity, and excellent test-retest reliability, making it a suitable tool for clinical trials.
Application in this compound Clinical Trials
The PKAN-ADL scale was the primary efficacy endpoint in the Phase III this compound Replacement Therapy (FORT) trial, a randomized, double-blind, placebo-controlled study. The rationale for its selection was to measure a clinically meaningful change in the aspects of the disease that most directly impact patients' lives.
This compound Mechanism of Action
This compound is a phosphopantothenate replacement therapy. As a prodrug, it is designed to cross the blood-brain barrier and then be metabolized to phosphopantothenate, the product of the PanK2 enzyme. This bypasses the dysfunctional enzyme in PKAN patients and aims to restore the downstream synthesis of CoA.
Experimental Protocols: The FORT Trial
The following protocol outlines the application of the PKAN-ADL scale in the pivotal FORT study.
Study Design
The FORT trial was a Phase III, randomized, double-blind, placebo-controlled, multicenter study designed to evaluate the efficacy and safety of this compound in patients with PKAN.
Patient Population
Inclusion criteria for the FORT trial relevant to the PKAN-ADL scale included:
-
Ages 6 to 65 years.
-
Genetically confirmed diagnosis of PKAN (homozygous or compound heterozygous pathogenic mutations in the PANK2 gene).
-
A baseline PKAN-Activities of Daily Living (PKAN-ADL) scale score of ≥6. This threshold ensures that enrolled patients have at least a mild to moderate level of functional impairment.
Treatment and Administration
Patients were randomized to receive either this compound (300 mg) or a placebo, administered orally three times a day for a 24-week double-blind period.
Data Collection and Endpoint Assessment
-
Primary Efficacy Endpoint: The primary outcome measure was the change from baseline in the total PKAN-ADL score at Week 24.
-
Administration: The PKAN-ADL scale was administered at baseline and at specified follow-up visits, including Week 24. The scale was completed by the patient or their primary caregiver.
-
Secondary Endpoint: A key secondary endpoint was the change from baseline in the Unified Parkinson's Disease Rating Scale (UPDRS) Part III total score.
Data Presentation: FORT Trial Results
The FORT trial randomized 84 patients (41 to this compound and 43 to placebo). The study did not meet its primary endpoint, as there was no statistically significant difference in the change from baseline in the PKAN-ADL score between the two groups at 24 weeks.
Table 1: PKAN-ADL Total Scores in the FORT Trial
| This compound (n=41) | Placebo (n=43) | |
| Baseline Mean Score (SD) | 28.2 (11.4) | 27.4 (11.5) |
| Week 24 Mean Score (SD) | 26.9 (12.5) | 24.5 (11.8) |
| Least Square Mean Difference (95% CI) | -0.09 (-1.69 to 1.51) | |
| p-value | 0.9115 |
SD: Standard Deviation; CI: Confidence Interval
Conclusion
The PKAN-ADL scale is a validated and clinically relevant tool for assessing the functional impact of PKAN on patients' daily lives. Its use as the primary endpoint in the this compound FORT trial demonstrates its utility in evaluating the efficacy of novel therapies for this debilitating disease. Although the FORT trial did not demonstrate a significant treatment effect of this compound as measured by the PKAN-ADL scale, the study design and the application of this scale provide a valuable framework for future clinical trials in the PKAN field. Researchers and drug developers should consider the PKAN-ADL as a primary outcome measure in future studies targeting functional improvement in this patient population.
References
- 1. A Scale to Assess Activities of Daily Living in Pantothenate Kinase‐Associated Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models | PLOS One [journals.plos.org]
- 3. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detecting Fosmetpantotenate in the Brain via In Vivo Microdialysis
These application notes provide detailed methodologies and data for researchers, scientists, and drug development professionals interested in utilizing in vivo microdialysis to study the brain pharmacokinetics of Fosmetpantotenate.
Introduction
This compound (RE-024) is a phosphopantothenate replacement therapy developed for Pantothenate Kinase-Associated Neurodegeneration (PKAN).[1][2] PKAN is a rare genetic disorder caused by mutations in the PANK2 gene, which encodes the mitochondrial enzyme pantothenate kinase 2.[2][3] This enzyme deficiency disrupts the biosynthesis of Coenzyme A (CoA), a vital molecule for numerous cellular processes.[1] this compound is a prodrug designed to bypass this enzymatic defect by delivering phosphopantothenate (PPA), the product of the PanK2 enzyme, directly into the CoA synthesis pathway.
In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid of specific brain regions in living animals, making it an invaluable tool for assessing the blood-brain barrier (BBB) penetration and pharmacokinetic profile of neurotherapeutics like this compound.
Postulated Mechanism of Action of this compound
This compound is designed to increase membrane permeability compared to PPA by masking the charge of the phosphate dianion. Once inside the cell, it is metabolized to PPA, which then serves as a substrate for the downstream enzymes in the CoA biosynthetic pathway, effectively restoring CoA levels.
Caption: Postulated mechanism of this compound bypassing the defective PanK2 enzyme in the Coenzyme A synthesis pathway.
Quantitative Data: Brain Microdialysis Pharmacokinetics
The pharmacokinetic parameters of this compound and its key metabolites, phosphopantothenate (PPA) and pantothenate (PA), have been evaluated in the striatal dialysate of mice and cynomolgus monkeys. A significant species-dependent difference in brain exposure was observed following oral administration.
Table 1: Estimated Brain Dialysate Pharmacokinetics in Male Mice
| Analyte | Administration | Dose | Cmax (nM) | Tmax (h) |
| This compound | Oral (PO) | 700 mg/kg | Not Detected | - |
| Intrastriatal | 125 µg | 3.6 x 10⁶ | 0.5 | |
| PPA | Oral (PO) | 700 mg/kg | 177 | 1.4 |
| PA (baseline adjusted) | Oral (PO) | 700 mg/kg | 88 | 3.8 |
Note: Following a 700 mg/kg oral dose in mice, this compound was not detected in the brain dialysate.
Table 2: Estimated Brain Dialysate Pharmacokinetics in Male Cynomolgus Monkeys
| Analyte | Administration | Dose | Cmax (nM) | Tmax (h) | AUC (nM*h) |
| This compound | Oral (PO) | 100 mg/kg | 221 | 0.75 | 209 |
| Oral (PO) | 300 mg/kg | 1560 | 0.40 | 1030 |
Note: In contrast to mice, this compound was detected in the brain dialysate of monkeys after oral dosing, with exposure increasing more than proportionally with the dose.
Experimental Protocols for In Vivo Microdialysis
The following are generalized protocols based on standard microdialysis procedures, incorporating specific details from the nonclinical studies of this compound.
Objective: To measure the extracellular concentrations of this compound and its metabolites in the striatum of freely moving mice.
Materials:
-
Animals: Male C57Bl/6 mice.
-
Microdialysis Probes: Concentric probes with a 2-4 mm membrane length and a molecular weight cut-off (MWCO) suitable for small molecules (e.g., 10-20 kDa).
-
Surgical Equipment: Stereotaxic frame, anesthesia machine (isoflurane), drill, dental cement.
-
Perfusion Solution: Artificial cerebrospinal fluid (aCSF), filtered and degassed. Composition (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.0 MgCl₂.
-
Perfusion Pump: Micro-infusion pump capable of low flow rates (e.g., 0.5-2.0 µL/min).
-
Fraction Collector: Refrigerated fraction collector to prevent analyte degradation.
-
Analytical System: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for sensitive quantification.
Procedure:
-
Animal Preparation & Surgery:
-
Anesthetize the mouse with isoflurane and place it in a stereotaxic frame.
-
Expose the skull and drill a small burr hole over the target brain region (striatum).
-
Slowly lower the microdialysis guide cannula to the desired stereotaxic coordinates.
-
Secure the guide cannula to the skull using dental cement. Allow the animal to recover for at least 24-48 hours post-surgery.
-
-
Probe Insertion and Perfusion:
-
On the day of the experiment, place the mouse in a microdialysis bowl that allows free movement.
-
Insert the microdialysis probe into the guide cannula.
-
Connect the probe to the micro-infusion pump and begin perfusion with aCSF at a constant flow rate (e.g., 1.0 µL/min).
-
Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline.
-
-
Baseline and Drug Administration:
-
Collect at least 3-4 baseline dialysate samples (e.g., 20-30 minute fractions) to determine pre-dose concentrations of endogenous compounds like PA.
-
Administer this compound via the desired route (e.g., oral gavage at 700 mg/kg or direct intrastriatal infusion at 125 µg).
-
-
Sample Collection:
-
Continuously collect dialysate fractions into vials in the refrigerated fraction collector for up to 8-12 hours post-dose.
-
Immediately store collected samples at -80°C pending analysis.
-
-
Bioanalysis:
-
Thaw samples and analyze for this compound, PPA, and PA using a validated LC-MS/MS method.
-
Construct calibration curves to determine the concentration of each analyte in the dialysate.
-
Correct concentrations for the in vitro recovery rate of the probe, determined separately.
-
Objective: To measure the brain and blood pharmacokinetics of this compound in non-human primates.
Materials:
-
Animals: Male cynomolgus monkeys.
-
Microdialysis Probes & Equipment: Similar to the mouse protocol, but scaled for a larger animal. Probes may have a longer membrane (e.g., 4-10 mm).
-
Vascular Access: Catheters for simultaneous blood sampling are required.
-
Animal Housing: Specialized chairs or housing that allow for safe, long-term experiments in conscious monkeys.
Procedure:
-
Surgical Implantation:
-
Under general anesthesia and using sterile surgical techniques, implant a guide cannula stereotaxically targeting the striatum.
-
Implant vascular catheters for blood collection.
-
Allow for a sufficient recovery period (e.g., 1-2 weeks).
-
-
Experimental Day:
-
Place the conscious monkey in the experimental chair.
-
Insert the microdialysis probe and begin perfusion as described for the mouse model.
-
Collect baseline dialysate and blood samples.
-
Administer this compound orally (e.g., 100 or 300 mg/kg).
-
-
Concurrent Sample Collection:
-
Collect brain dialysate fractions and time-matched blood samples over a 24-hour period.
-
Process blood to obtain plasma or whole blood for analysis.
-
Store all samples at -80°C.
-
-
Bioanalysis:
-
Analyze both dialysate and blood/plasma samples using a validated LC-MS/MS method to determine the pharmacokinetic profiles in both compartments.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for an in vivo microdialysis experiment to assess brain pharmacokinetics.
Caption: General experimental workflow for in vivo microdialysis from surgical preparation to final data analysis.
References
- 1. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models | PLOS One [journals.plos.org]
- 2. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Modeling of Fosmetpantotenate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of fosmetpantotenate (RE-024), a prodrug of phosphopantothenate developed as a replacement therapy for Pantothenate Kinase-Associated Neurodegeneration (PKAN). The protocols detailed below are based on established nonclinical and clinical research methodologies.
Introduction
Pantothenate Kinase-Associated Neurodegeneration (PKAN) is a rare genetic neurological disorder caused by mutations in the PANK2 gene. This gene encodes for pantothenate kinase 2, a crucial enzyme in the biosynthesis of coenzyme A (CoA).[1][2] A deficiency in PanK2 activity leads to reduced levels of phosphopantothenate (PPA) and subsequently CoA, a vital molecule for numerous cellular processes, including energy metabolism and signal transduction.[1] this compound is designed to bypass the defective PanK2 enzyme by delivering PPA directly into cells, thereby restoring CoA levels.[1][2] While a pivotal Phase III clinical trial (FORT) did not meet its primary efficacy endpoints, the compound was found to be generally safe and well-tolerated.
Mechanism of Action
This compound is a prodrug designed to increase the membrane permeability of PPA by masking the charge of the phosphate dianion. Once inside the cell, it is metabolized to PPA, which can then be utilized by downstream enzymes to synthesize CoA. This mechanism aims to replenish the diminished CoA pool in the brain and other tissues affected by PKAN.
Pharmacokinetic Data
The pharmacokinetics of this compound and its key metabolites, PPA and pantothenate (PA), have been evaluated in several preclinical species. This compound exhibits species-dependent metabolism in the blood.
Table 1: Blood Pharmacokinetics of this compound, PPA, and PA Following a Single Oral Dose
| Species | Dose (mg/kg) | Analyte | Cmax (nM) | Tmax (h) | AUC (nM*h) |
| Mouse | 100 | PPA | 1,030 | 0.25 | 455 |
| PA | 1,110 | 0.25 | 609 | ||
| 700 | PPA | 15,600 | 0.5 | 5,530 | |
| PA | 6,560 | 0.5 | 4,210 | ||
| Rat | 100 | PPA | 1,140 | 0.5 | 1,020 |
| PA | 1,320 | 0.5 | 1,170 | ||
| 700 | PPA | 5,630 | 1 | 5,180 | |
| PA | 3,360 | 1 | 4,250 | ||
| Monkey | 100 | This compound | 1,480 | 0.5 | 1,170 |
| PPA | 8,970 | 0.5 | 7,160 | ||
| PA | 2,750 | 0.5 | 2,710 | ||
| 300 | This compound | 5,300 | 0.5 | 4,250 | |
| PPA | 31,900 | 0.5 | 25,200 | ||
| PA | 7,490 | 1 | 9,930 |
Data are presented as mean values.
Table 2: Estimated Blood and Brain Dialysate Pharmacokinetics in Mice and Monkeys
| Species | Dose | Compartment | Analyte | Cmax (nM) | Tmax (h) | AUC (nM*h) |
| Mouse | 700 mg/kg PO | Dialysate | PPA | 177 | 1.4 | 439 |
| PA | 130 | 3.8 | 358 | |||
| 125 µg Intrastriatal | Dialysate | This compound | 3.6 x 10^6 | 0.5 | 1.3 x 10^6 | |
| Monkey | 100 mg/kg PO | Blood | This compound | 1,480 | 0.5 | 1,170 |
| Dialysate | This compound | 221 | 0.75 | 209 | ||
| 300 mg/kg PO | Blood | This compound | 5,300 | 0.5 | 4,250 | |
| Dialysate | This compound | 1,560 | 0.4 | 1,030 |
PO: Oral administration. Data are presented as mean values.
Pharmacodynamic Data
The pharmacodynamic effects of this compound have been demonstrated by its ability to restore CoA levels and rescue downstream cellular defects in a cellular model of PKAN.
Table 3: In Vitro Effects of this compound on Coenzyme A Levels in PanK2 Knockdown Human Neuroblastoma Cells
| Treatment | Free CoA (fold increase vs. control) | Total CoA (fold increase vs. control) |
| Acute Dose (24h) | ||
| 25 µM this compound | ~2 | - |
| 200 µM this compound | ~4 | - |
| Chronic Dosing (5 days) | ||
| 1 µM this compound TID | Little to no change | ~2.5 |
TID: Three times a day.
Table 4: In Vitro Permeability in a Blood-Brain Barrier Model
| Compound | Apparent Permeability (Papp) (10^-6 cm/s) |
| Sucrose (paracellular marker) | 0.3 ± 0.1 |
| Mannitol (paracellular marker) | 0.4 ± 0.1 |
| This compound (D1) | 0.9 ± 0.2 |
| This compound (D2) | 1.1 ± 0.2 |
| Pantothenate (PA) | 1.5 ± 0.2 |
| Phosphopantothenate (PPA) | 0.1 ± 0.0 |
D1 and D2 are diastereomers of this compound. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vitro Efficacy Assessment in a Cellular Model of PKAN
This protocol describes the methodology to assess the ability of this compound to restore CoA levels in a human neuroblastoma cell line with stable knockdown of PANK2.
Materials:
-
IMR32 human neuroblastoma cell line
-
Lentiviral particles containing shRNA targeting PANK2
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
CoA assay kit
-
Antibodies for acetylated tubulin and a loading control (e.g., β-actin)
-
Western blotting reagents and equipment
Procedure:
-
Cell Culture and Transduction: Culture IMR32 cells according to standard protocols. Transduce the cells with lentiviral particles carrying PANK2 shRNA to create a stable knockdown cell line.
-
Treatment: Seed the PanK2 knockdown cells and treat with varying concentrations of this compound (e.g., 1 µM to 200 µM) for different durations (e.g., 24 hours for acute treatment, or multiple daily doses for 5 days for chronic treatment).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
CoA Measurement: Determine the intracellular concentrations of free and total CoA using a commercially available assay kit according to the manufacturer's instructions.
-
Western Blotting for Tubulin Acetylation:
-
Perform protein quantification of the cell lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against acetylated tubulin and a loading control.
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
Quantify band intensities to determine the relative levels of tubulin acetylation.
-
-
Data Analysis: Normalize CoA levels and tubulin acetylation to the appropriate controls. Perform statistical analysis to determine the significance of the treatment effects.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a method for determining the pharmacokinetic profile of this compound and its metabolites in the blood of mice or rats following oral administration.
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats
-
This compound formulation for oral gavage
-
Blood collection supplies (e.g., capillaries, collection tubes with anticoagulant)
-
Centrifuge
-
Sample processing reagents (e.g., acetonitrile for protein precipitation)
-
LC-MS/MS system
Procedure:
-
Animal Preparation: Acclimate animals to the housing conditions. Fast the animals overnight before dosing.
-
Dosing: Administer a single oral dose of this compound (e.g., 100 mg/kg or 700 mg/kg) via gavage.
-
Blood Collection: Collect whole blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via an appropriate method (e.g., tail vein or cardiac puncture for terminal samples).
-
Sample Processing: Process the blood samples immediately. For example, perform protein precipitation by adding a multiple volume of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for concentrations of this compound, PPA, and PA using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using non-compartmental analysis.
Protocol 3: Brain Microdialysis for CNS Pharmacokinetics
This protocol describes a method to assess the brain penetration of this compound and its metabolites in freely moving animals.
Materials:
-
Rats or monkeys
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Surgical instruments
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
LC-MS/MS system
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula into the brain region of interest (e.g., striatum). Allow the animal to recover from surgery.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Dosing: After a baseline collection period, administer this compound orally.
-
Dialysate Collection: Collect dialysate samples at regular intervals (e.g., every 30-60 minutes) using a refrigerated fraction collector.
-
LC-MS/MS Analysis: Analyze the dialysate samples for the concentrations of this compound and its metabolites using a sensitive LC-MS/MS method.
-
Data Analysis: Plot the dialysate concentrations over time and calculate pharmacokinetic parameters for the brain extracellular fluid.
Conclusion
The provided application notes and protocols offer a framework for the pharmacokinetic and pharmacodynamic evaluation of this compound. The data indicate that this compound can effectively deliver its active metabolite, PPA, to the systemic circulation and, in some species, to the brain. In vitro studies demonstrate its potential to restore CoA levels in a cellular model of PKAN. These methodologies are crucial for the preclinical and clinical development of substrate replacement therapies for rare metabolic disorders.
References
- 1. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models | PLOS One [journals.plos.org]
- 2. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Fosmetpantotenate Efficacy in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosmetpantotenate (also known as RE-024) is a phosphopantothenate replacement therapy developed for the treatment of Pantothenate Kinase-Associated Neurodegeneration (PKAN).[1][2][3] PKAN is a rare, inherited neurological disorder caused by mutations in the PANK2 gene, which encodes for the mitochondrial enzyme pantothenate kinase 2.[4][5] This enzyme is crucial for the first and rate-limiting step in the biosynthesis of Coenzyme A (CoA), an essential metabolic cofactor. The deficiency in PanK2 activity leads to reduced CoA levels, which is hypothesized to contribute to the neurodegenerative symptoms of PKAN.
This compound is a prodrug of phosphopantothenate (PPA) designed to bypass the defective PanK2 enzyme. Its enhanced membrane permeability allows it to enter cells, where it is metabolized to PPA and subsequently converted to CoA, thereby restoring the depleted CoA pools. These application notes provide detailed protocols for utilizing relevant cell culture models to assess the efficacy of this compound.
Mechanism of Action of this compound
This compound is designed as a PPA replacement therapy. By masking the dianionic charge of the phosphate group, this compound exhibits increased cell membrane permeability compared to PPA. Once inside the cell, it is metabolized into PPA, which then enters the downstream pathway for CoA biosynthesis. This mechanism effectively bypasses the dysfunctional PanK2 enzyme in individuals with PKAN.
Cell Culture Models for Efficacy Testing
The primary in vitro model for testing this compound efficacy utilizes a human neuroblastoma cell line, IMR32, with a stable knockdown of the PANK2 gene. This model effectively mimics the genetic basis of PKAN, resulting in reduced PanK2 protein and consequently, lower intracellular CoA levels. Additionally, patient-derived fibroblasts and induced neurons (iNs) serve as valuable platforms for screening potential therapies for PKAN.
Recommended Cell Lines:
-
IMR32 Human Neuroblastoma Cells (ATCC® CCL-127™): A well-characterized neuronal cell line suitable for genetic modification.
-
PANK2 shRNA Knockdown IMR32 Cells: Generated by stable transfection of IMR32 cells with a lentiviral vector expressing a short-hairpin RNA targeting the PANK2 mRNA.
-
Control shRNA IMR32 Cells: IMR32 cells transfected with a non-targeting shRNA control vector.
-
Patient-Derived Fibroblasts: Obtained from skin biopsies of PKAN patients, these cells can exhibit disease-relevant phenotypes such as iron accumulation and lipid peroxidation.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in the recommended cell culture models.
Protocol 1: Culture and Treatment of PANK2 Knockdown IMR32 Cells
-
Cell Culture:
-
Culture IMR32 cells (both PANK2 knockdown and control) in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For stable shRNA cell lines, include the appropriate selection antibiotic (e.g., puromycin) in the culture medium.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed cells into appropriate multi-well plates (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency at the time of harvest.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
The following day, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 1 µM, 25 µM, 50 µM, 200 µM) or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours for acute treatment or up to 5 days for chronic treatment).
-
Protocol 2: Measurement of Intracellular Coenzyme A Levels
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with 0.5% Triton X-100).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Sample Preparation:
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant for CoA analysis.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay) for normalization.
-
-
CoA Measurement:
-
Measure free and total CoA levels using a commercially available CoA assay kit (e.g., cycling assay based on the reduction of DTNB).
-
For total CoA measurement, the sample is pre-treated to release CoA from its thioesters.
-
Follow the manufacturer's instructions for the specific assay kit being used.
-
Protocol 3: Western Blot Analysis of Tubulin Acetylation
-
Protein Extraction and Quantification:
-
Lyse cells as described in Protocol 2.
-
Determine protein concentration for equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated tubulin overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., β-actin or GAPDH) to normalize for protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the acetylated tubulin signal to the loading control.
-
Data Presentation
Summarize the quantitative data from the experiments in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Intracellular Coenzyme A Levels in PANK2 Knockdown IMR32 Cells
| Treatment Group | Concentration (µM) | Incubation Time | Free CoA (pmol/mg protein) | Total CoA (pmol/mg protein) |
| Vehicle Control | - | 24 hours | Value | Value |
| This compound | 25 | 24 hours | Value | Value |
| This compound | 50 | 24 hours | Value | Value |
| This compound | 200 | 24 hours | Value | Value |
| This compound | 1 | 5 days | Value | Value |
Table 2: Tubulin Acetylation Levels in PANK2 Knockdown IMR32 Cells Following this compound Treatment
| Treatment Group | Concentration (µM) | Incubation Time | Fold Change in Tubulin Acetylation (Normalized to Control) |
| Vehicle Control | - | 24 hours | 1.0 |
| This compound | 25 | 24 hours | Value |
| This compound | 50 | 24 hours | Value |
| This compound | 200 | 24 hours | Value |
Conclusion
The provided cell culture models and experimental protocols offer a robust framework for the preclinical evaluation of this compound's efficacy. The use of a genetically defined cell model, such as the PANK2 knockdown IMR32 line, allows for a targeted assessment of the compound's ability to restore CoA homeostasis and rescue downstream cellular deficits. These in vitro studies are a critical step in the drug development pipeline for therapies aimed at treating PKAN and other neurodegenerative disorders with similar underlying metabolic dysfunctions.
References
- 1. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models | PLOS One [journals.plos.org]
- 2. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irbm.com [irbm.com]
- 4. mdpi.com [mdpi.com]
- 5. Patient-Derived Cellular Models for Polytarget Precision Medicine in Pantothenate Kinase-Associated Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Oral Bioavailability of Fosmetpantotenate in Rodent Models
Welcome to the technical support center for researchers working with Fosmetpantotenate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of low oral bioavailability in rodent models.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound negligible in mice and rats?
A1: The primary reason for the extremely low oral bioavailability of this compound in rodents is its rapid metabolism in the blood.[1][2] In vitro studies have shown that this compound has a half-life of less than 5 minutes in mouse and rat blood.[3] This rapid degradation means that the compound is cleared from circulation before it can be distributed to target tissues. In contrast, the metabolism is slower in monkeys and humans, leading to measurable systemic exposure after oral administration.
Q2: Is the low bioavailability due to poor absorption from the gut?
A2: Evidence suggests that this compound is well absorbed from the gastrointestinal tract. Studies have shown that it is stable in simulated gastric fluid, indicating it would be available for absorption after oral administration. The issue lies not with absorption but with the rapid first-pass metabolism in the bloodstream immediately following absorption.
Q3: What is the mechanism of action of this compound?
A3: this compound is a prodrug designed to deliver 4'-phosphopantothenate (PPA) into cells. In Pantothenate Kinase-Associated Neurodegeneration (PKAN), the enzyme PanK2 is deficient, leading to a lack of PPA and subsequent coenzyme A (CoA) deficiency. By masking the charged phosphate group, this compound can more easily cross cell membranes. Once inside the cell, it is metabolized to PPA, which can then be used to synthesize CoA, bypassing the defective PanK2 enzyme.
Q4: Are there alternative routes of administration that have been tested in rodents?
A4: Yes, direct administration to the brain has been shown to be effective in mice. Intrastriatal and intracerebroventricular (ICV) injections of this compound have demonstrated that it can be converted to CoA in the brain. This confirms that the compound can be effective if it reaches the target tissue.
Troubleshooting Guide
Issue: Undetectable or very low plasma concentrations of this compound after oral gavage in mice or rats.
This is an expected outcome based on the published literature. Here are some strategies to consider and potential solutions:
1. Formulation Strategies to Protect from Rapid Metabolism:
-
Rationale: Encapsulating this compound in a protective carrier can shield it from enzymatic degradation in the bloodstream.
-
Potential Solutions:
-
Liposomal Formulations: Liposomes can encapsulate drugs, protecting them from degradation and altering their pharmacokinetic profile. This can enhance circulation time and improve bioavailability.
-
Nanoparticle Formulations: Nanoparticles can improve the oral bioavailability of poorly soluble and rapidly metabolized drugs by enhancing absorption and protecting the drug from degradation.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These systems can improve drug solubilization and absorption, potentially bypassing first-pass metabolism.
-
2. Co-administration with Enzyme Inhibitors:
-
Rationale: If the specific enzymes responsible for the rapid blood metabolism of this compound can be identified, co-administration with an inhibitor of those enzymes could increase its bioavailability.
-
Experimental Approach:
-
Conduct in vitro studies with rodent blood to identify the class of enzymes responsible for the degradation.
-
Select a non-toxic, specific inhibitor for those enzymes.
-
Co-administer the inhibitor with this compound and measure plasma concentrations.
-
3. Alternative Oral Dosing Methods:
-
Rationale: While oral gavage is standard, alternative, less stressful methods might slightly alter absorption profiles.
-
Potential Solutions:
-
Voluntary consumption in a palatable vehicle: Mixing the compound in a palatable food or liquid can reduce the stress associated with gavage, which may influence gastrointestinal transit and absorption.
-
Syringe feeding: Training animals to voluntarily drink the formulation from a syringe can also be a less stressful alternative.
-
4. Direct Administration to Target Tissue:
-
Rationale: If the primary goal is to study the effects of this compound in the central nervous system of rodents, bypassing the systemic circulation may be necessary.
-
Proven Methods:
-
Intracerebroventricular (ICV) injection: Delivers the compound directly into the ventricular system of the brain.
-
Intrastriatal injection: Delivers the compound directly into the striatum, a key brain region affected in PKAN.
-
Quantitative Data Summary
Table 1: In Vitro Half-Life of this compound in Blood
| Species | Half-Life (minutes) |
| Mouse | < 5 |
| Rat | < 5 |
| Monkey | 10 - 45 |
| Human | 10 - 45 |
Data from
Table 2: Pharmacokinetic Parameters of this compound and Metabolites after a Single Oral Dose in Male Mice and Rats
| Species | Dose (mg/kg) | Analyte | Cmax (nM) | AUC (nM*h) |
| Mouse | 100 | This compound | Not Detected | Not Detected |
| PPA | 1,210 | 1,770 | ||
| PA (basal corrected) | 683 | 3,400 | ||
| 300 | This compound | Not Detected | Not Detected | |
| PPA | 2,240 | 4,280 | ||
| PA (basal corrected) | 1,180 | 7,620 | ||
| 700 | This compound | Not Detected | Not Detected | |
| PPA | 2,750 | 6,280 | ||
| PA (basal corrected) | 1,640 | 10,600 | ||
| Rat | 100 | This compound | Not Detected | Not Detected |
| PPA | 2,050 | 4,000 | ||
| PA (basal corrected) | 1,340 | 8,680 | ||
| 300 | This compound | Not Detected | Not Detected | |
| PPA | 4,920 | 12,500 | ||
| PA (basal corrected) | 4,890 | 26,400 | ||
| 700 | This compound | Not Detected | Not Detected | |
| PPA | 7,650 | 22,100 | ||
| PA (basal corrected) | 7,930 | 39,600 |
PPA: Phosphopantothenate, PA: Pantothenate. Data adapted from
Experimental Protocols
1. Oral Gavage Administration in Mice
-
Formulation: this compound formulated as a solution in 20% hydroxypropyl-beta-cyclodextrin in 50 mM citrate buffer in water, pH 5.0.
-
Procedure:
-
Weigh the mouse to determine the correct dosing volume (typically not exceeding 10 ml/kg).
-
Restrain the mouse by scruffing the neck to immobilize the head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth.
-
Gently insert the gavage needle into the mouth, advancing it along the esophagus into the stomach. Do not force the needle.
-
Slowly administer the formulation.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress.
-
2. Blood Sampling from Rats
-
Procedure (Sublingual Vein):
-
Anesthetize the rat.
-
Gently pull the tongue forward to expose the sublingual vein.
-
Puncture the vein with a sterile needle (e.g., 23 gauge).
-
Collect blood into an appropriate tube (e.g., containing EDTA).
-
Apply gentle pressure to the puncture site to stop the bleeding.
-
-
Sample Processing:
-
For plasma, centrifuge the blood sample (e.g., 1,000-2,000g for 10 minutes).
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze samples using a tandem quadrupole mass spectrometer with an electrospray ionization source to quantify this compound and its metabolites.
-
Visualizations
Caption: Mechanism of action and metabolism of this compound.
Caption: Workflow for testing new this compound formulations.
References
- 1. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models | PLOS One [journals.plos.org]
- 3. research.fsu.edu [research.fsu.edu]
Navigating the Complexities of Fosmetpantotenate Metabolism: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with Fosmetpantotenate (RE-024). The significant species-dependent metabolism of this compound presents unique challenges in preclinical research. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate effective experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: Why are rodent models often unsuitable for studying the efficacy of orally administered this compound?
A1: Rodent models, such as mice and rats, exhibit extremely rapid metabolism of this compound in the blood. The in vitro half-life in mouse and rat blood is less than 5 minutes.[1][2] This leads to negligible systemic exposure and an inability to achieve therapeutic concentrations in the brain following oral administration.[1][2][3] In contrast, this compound is significantly more stable in monkey and human blood.
Q2: What are the key metabolic differences between rodents and primates/humans for this compound?
A2: The primary difference lies in the rate of enzymatic degradation in the blood. In rodents, blood enzymes rapidly break down this compound. This rapid clearance prevents the parent compound from reaching target tissues in sufficient amounts. In monkeys and humans, this process is considerably slower, allowing for systemic circulation and brain penetration of the drug.
Q3: How does this compound work to address Pantothenate Kinase-Associated Neurodegeneration (PKAN)?
A3: this compound is a prodrug of 4'-phosphopantothenic acid (PPA). In PKAN, the enzyme PanK2 is deficient, leading to a shortage of PPA, a crucial intermediate in the Coenzyme A (CoA) biosynthesis pathway. This compound is designed to cross cell membranes and the blood-brain barrier. Once inside the cells, it is metabolized to PPA, thereby bypassing the defective PanK2 enzyme and replenishing the PPA pool for CoA synthesis.
Q4: What in vitro models can be used to assess the activity of this compound?
A4: A valuable in vitro model involves using human neuroblastoma cell lines with a stable knockdown of PanK2 using shRNA. In these cells, researchers can measure the restoration of Coenzyme A levels after treatment with this compound to demonstrate its mechanism of action. Additionally, in vitro blood-brain barrier models, such as those using co-cultured porcine brain endothelial cells and rat astrocytes, can be employed to assess its permeability.
Q5: What were the outcomes of the clinical trials for this compound?
A5: A pivotal Phase 3 clinical trial (FORT study) was conducted to evaluate the efficacy and safety of this compound in patients with PKAN. The trial did not meet its primary and secondary endpoints, showing no significant improvement in the PKAN-Activities of Daily Living (PKAN-ADL) scale compared to placebo. However, the drug was found to be generally safe and well-tolerated.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No detectable levels of this compound in the blood of mice or rats after oral administration. | This is expected due to the rapid, species-dependent metabolism of the compound in rodents. | Consider alternative routes of administration that bypass first-pass metabolism, such as intrastriatal or intracerebroventricular injections, for mechanistic studies in rodents. For pharmacokinetic profiles that are more translatable to humans, utilize non-human primate models. |
| Inconsistent Coenzyme A (CoA) restoration in PanK2 knockdown cells. | Cell line instability, incorrect compound concentration, or issues with the CoA measurement assay. | Ensure the stability of the PanK2 knockdown in your cell line. Verify the concentration and purity of your this compound stock. Optimize and validate your CoA quantification method, such as LC-MS/MS, for sensitivity and accuracy. |
| Low brain penetration observed in in vivo studies. | In rodent models, this is likely due to rapid blood metabolism. In other species, it could be related to efflux transporters at the blood-brain barrier. | For rodent studies, direct brain administration is recommended to confirm target engagement. In higher species, co-administration with efflux transporter inhibitors could be explored, though this adds complexity to the experimental design. |
| Difficulty in detecting and quantifying this compound metabolites. | Metabolites may be present at low concentrations, or co-elute with endogenous compounds. The analytical method may lack the required sensitivity or specificity. | Employ high-sensitivity analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for metabolite identification and quantification. Use stable isotope-labeled this compound as an internal standard to improve accuracy. |
Quantitative Data Summary
Table 1: In Vitro Half-Life of this compound in Blood
| Species | Half-Life (t½) in Blood |
| Mouse | < 5 minutes |
| Rat | < 5 minutes |
| Monkey | 10 - 45 minutes (predicted in vivo) |
| Human | 10 - 45 minutes (predicted in vivo) |
Data sourced from in vitro incubation studies at 37°C.
Table 2: In Vitro Half-Life of this compound in Liver Microsomes
| Species | Half-Life (t½) in Liver Microsomes |
| Mouse | 11 minutes |
| Rat | 8 minutes |
| Monkey | 11 minutes |
| Human | 21 minutes |
These data suggest a high metabolic hepatic extraction.
Table 3: Blood-Brain Barrier Permeability
| Compound | Apparent in vitro Permeability (Papp) |
| This compound | Permeable in a blood-brain barrier model |
Specific quantitative Papp values are detailed in the original research publications.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Blood
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1% formic acid in methanol).
-
Incubation: Add an aliquot of the stock solution to fresh whole blood from the species of interest (mouse, rat, monkey, human) to achieve a final concentration of 5 µM.
-
Time Points: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Sample Processing: Immediately quench the reaction by adding a protein precipitation agent (e.g., acetonitrile with an internal standard).
-
Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.
-
Calculation: Determine the half-life (t½) by plotting the natural logarithm of the this compound concentration against time and fitting the data to a first-order decay model.
Protocol 2: In Vitro Efficacy in PanK2 Knockdown Cells
-
Cell Culture: Culture human neuroblastoma cells (e.g., IMR32) with stable shRNA-mediated knockdown of PanK2.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 12.5, 25, 50, 100, and 200 µM) for a specified duration (e.g., 48 hours). Include a vehicle control group.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable buffer for metabolite extraction.
-
CoA Quantification: Analyze the cell lysates for free Coenzyme A levels using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Compare the CoA levels in the this compound-treated groups to the vehicle control group to determine the extent of CoA restoration.
Visualizations
Caption: Species-dependent metabolic fate of orally administered this compound.
Caption: this compound action in the Coenzyme A biosynthesis pathway.
References
- 1. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models | PLOS One [journals.plos.org]
- 3. irbm.com [irbm.com]
Fosmetpantotenate Phase III FORT Clinical Trial Failure: A Technical Analysis
Technical Support Center
This document provides a technical overview of the Fosmetpantotenate Phase III FORT clinical trial, with a focus on the reasons for its failure. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What was the primary objective of the this compound Phase III FORT clinical trial?
A1: The primary objective of the FORT trial was to assess the efficacy and safety of this compound as a potential disease-modifying therapy in patients with Pantothenate Kinase-Associated Neurodegeneration (PKAN).[1][2][3]
Q2: Why did the FORT clinical trial fail?
A2: The Phase III FORT clinical trial for this compound failed because it did not meet its primary and secondary efficacy endpoints.[4][5] Specifically, there was no statistically significant difference observed between the this compound treatment group and the placebo group in the predefined measures of clinical outcome.
Q3: What were the specific primary and secondary endpoints of the trial?
A3:
-
Primary Endpoint: The primary endpoint was the change from baseline in the Pantothenate Kinase-Associated Neurodegeneration-Activities of Daily Living (PKAN-ADL) scale total score over a 24-week double-blind treatment period.
-
Secondary Endpoint: The secondary endpoint was the change from baseline in the Unified Parkinson's Disease Rating Scale Part III (UPDRS Part III) motor examination score over the same 24-week period.
Q4: Was the drug candidate, this compound, found to be unsafe?
A4: No, the investigational drug was reported to be generally safe and well-tolerated by the patients participating in the trial. The failure was related to a lack of efficacy, not safety concerns.
Troubleshooting Guide: Understanding the Trial's Outcome
This section provides a more in-depth analysis for researchers encountering unexpected clinical trial outcomes.
Issue: Investigational drug with a plausible mechanism of action fails to demonstrate efficacy in a Phase III trial.
Possible Causes and Explanations:
-
Flawed Clinical Trial Design: A major contributor to Phase III failures can be flaws in the clinical trial design itself.
-
Inadequate Endpoint Selection: The chosen primary and secondary endpoints may not have been sensitive enough to detect a true treatment effect. The PKAN-ADL scale was a novel, patient-reported outcome measure developed specifically for this trial. While validated, its sensitivity to change over a 24-week period in this specific patient population might have been a limiting factor.
-
Patient Population Heterogeneity: PKAN is a disease with variable clinical phenotypes, which can introduce significant variability in treatment response and make it difficult to demonstrate a statistically significant effect.
-
Insufficient Treatment Duration: The 24-week treatment period may have been too short to observe meaningful clinical benefits in a slowly progressing neurodegenerative disease like PKAN.
Data Presentation
Table 1: Key Parameters of the this compound FORT Clinical Trial
| Parameter | Description |
| Drug Candidate | This compound |
| Disease Indication | Pantothenate Kinase-Associated Neurodegeneration (PKAN) |
| Phase | III |
| Trial Name | FORT |
| Number of Patients | 84 |
| Treatment Groups | This compound vs. Placebo (1:1 randomization) |
| Dosage | 300 mg of this compound administered three times daily |
| Treatment Duration | 24 weeks |
| Primary Endpoint | Change from baseline in the PKAN-ADL scale |
| Secondary Endpoint | Change from baseline in the UPDRS Part III score |
Table 2: Summary of Efficacy Results
| Endpoint | This compound Group (Mean ± SD) | Placebo Group (Mean ± SD) | p-value | Outcome |
| PKAN-ADL at Baseline | 28.2 ± 11.4 | 27.4 ± 11.5 | - | - |
| PKAN-ADL at 24 Weeks | 26.9 ± 12.5 | 24.5 ± 11.8 | 0.9115 | Failed to Meet Endpoint |
| UPDRS Part III | Not explicitly reported in provided results | Not explicitly reported in provided results | Not Met | Failed to Meet Endpoint |
Experimental Protocols
FORT Trial Methodology
The FORT trial was a Phase 3, randomized, double-blind, placebo-controlled, multicenter study.
-
Patient Population: The trial enrolled 84 patients aged 6 to 65 years with a confirmed diagnosis of PKAN due to mutations in the PANK2 gene.
-
Randomization and Blinding: Patients were randomized in a 1:1 ratio to receive either this compound or a matching placebo. Both patients and investigators were blinded to the treatment allocation.
-
Treatment Administration: this compound was administered orally at a dose of 300 mg three times a day for 24 weeks.
-
Efficacy Assessments: The primary efficacy endpoint, the change in the PKAN-ADL total score, and the secondary endpoint, the change in the UPDRS Part III score, were assessed at baseline and at various time points throughout the 24-week treatment period.
Visualizations
Signaling Pathway of this compound
References
- 1. The this compound Replacement Therapy (FORT) randomized, double-blind, Placebo-controlled pivotal trial: Study design and development methodology of a novel primary efficacy outcome in patients with pantothenate kinase-associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound Replacement Therapy (FORT) randomized, double-blind, Placebo-controlled pivotal trial: Study design and development methodology of a novel primary efficacy outcome in patients with pantothenate kinase-associated neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Retrophin’s this compound fails in Phase III trial for PKAN [clinicaltrialsarena.com]
- 5. Retrophin Announces Topline Results from Phase 3 FORT Study of this compound in Patients with PKAN - BioSpace [biospace.com]
Technical Support Center: Troubleshooting Inconsistent Results in Fosmetpantotenate Experiments
Welcome to the technical support center for Fosmetpantotenate research. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and inconsistencies that may arise during in vitro and in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as RE-024) is a phosphopantothenate replacement therapy developed for the treatment of Pantothenate Kinase-Associated Neurodegeneration (PKAN).[1][2] PKAN is a rare genetic disorder caused by mutations in the PANK2 gene, which encodes for pantothenate kinase 2, an enzyme essential for the synthesis of Coenzyme A (CoA).[1][2] this compound is a prodrug designed to deliver phosphopantothenate, the product of the PanK enzyme, into cells to bypass the defective enzyme and restore CoA levels.[1] By masking the charge of the phosphate group, this compound has increased membrane permeability compared to phosphopantothenate. Once inside the cell, it is metabolized to phosphopantothenate, which can then be utilized by downstream enzymes to synthesize CoA.
Q2: Why did the Phase III clinical trial for this compound (FORT Study) fail to meet its endpoints?
A2: The Phase III FORT study, a randomized, double-blind, placebo-controlled trial, did not demonstrate a statistically significant difference between this compound and placebo for the primary and secondary endpoints in patients with PKAN. The primary endpoint was the change from baseline in the PKAN-Activities of Daily Living (PKAN-ADL) scale. While the drug was generally found to be safe and well-tolerated, it did not show a significant clinical benefit in the patient population studied.
Q3: What are the known species differences in this compound metabolism?
A3: The metabolism of this compound is highly species-dependent. It is rapidly metabolized in the blood of mice and rats, with a half-life of less than 5 minutes. In contrast, it is significantly more stable in the blood of monkeys and humans. This rapid metabolism in rodents leads to negligible blood exposure to the parent compound after oral administration, making them challenging models for studying brain penetration and efficacy of orally delivered this compound.
Troubleshooting Guides
Inconsistent In Vitro Efficacy
Problem: You are observing variable or lower-than-expected increases in Coenzyme A (CoA) levels or downstream markers like tubulin acetylation in your PANK2 knockdown cell line experiments.
| Possible Cause | Troubleshooting Steps |
| Cell Line Health and Passage Number | Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered metabolic activity. |
| Incomplete PANK2 Knockdown | Regularly validate the extent of PANK2 knockdown using qPCR or Western blotting. Inconsistent knockdown will lead to variable baseline CoA levels. |
| This compound Formulation and Stability | Prepare fresh solutions of this compound for each experiment. The compound's stability in cell culture media over time should be considered. If using a solvent like DMSO, ensure the final concentration is low and consistent across all wells to avoid solvent-induced artifacts. |
| Inconsistent Cell Seeding Density | Seed cells at a consistent density across all wells and experiments. Over-confluent or under-confluent cultures can exhibit different metabolic rates. |
| Variability in Treatment Duration and Media Changes | Adhere to a strict timeline for treatment duration and media changes. For longer experiments, consider replenishing the media with fresh this compound to maintain a consistent concentration. |
| Assay-Specific Issues | See the troubleshooting sections below for specific assays (CoA measurement, Western blotting). |
Issues with Analytical Measurements (HPLC-MS/MS)
Problem: You are experiencing inconsistent quantification of this compound and its metabolites (e.g., phosphopantothenate, CoA) in plasma or cell lysates.
| Possible Cause | Troubleshooting Steps |
| Sample Collection and Processing | Standardize sample collection procedures. For blood samples, consider the rapid metabolism in certain species and process samples quickly on ice. Use of esterase inhibitors during collection may be necessary for rodent plasma. |
| Extraction Efficiency | Optimize and validate your extraction protocol for all analytes of interest. Inconsistent extraction can be a major source of variability. |
| Matrix Effects | Evaluate for matrix effects from plasma or cell lysate components that can suppress or enhance ionization in the mass spectrometer. Use of stable isotope-labeled internal standards is highly recommended. |
| Analyte Stability | Assess the stability of this compound and its metabolites in the final extraction solvent and during storage. Avoid repeated freeze-thaw cycles. |
| Chromatographic Issues | Poor peak shape, shifting retention times, or pressure fluctuations can indicate column degradation, mobile phase issues, or system leaks. Refer to general HPLC troubleshooting guides for systematic problem-solving. |
Unexpected Results in Animal Studies
Problem: You are observing a lack of efficacy or inconsistent results in your in vivo experiments with this compound.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Animal Model | Due to the rapid metabolism in rodents, mice and rats may not be suitable for oral administration studies. Consider alternative species where the compound is more stable (e.g., non-human primates) or alternative routes of administration (e.g., intrastriatal injection) in rodents. |
| Formulation and Dosing | Ensure the formulation is appropriate for the chosen route of administration and that the dosing is accurate and consistent. For oral dosing, consider the impact of food on absorption. |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch | Measure the plasma and tissue concentrations of this compound and its key metabolites to establish a clear relationship between drug exposure and the observed pharmacological effect. |
| Biological Variability | Account for biological variability between individual animals. Use a sufficient number of animals per group to achieve statistical power. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in PANK2 Knockdown Human Neuroblastoma Cells
| Concentration (µM) | Treatment Duration | Outcome | Result | Reference |
| 12.5, 25, 50, 100, 200 | 2 days (daily media change) | Free CoA Levels | 2- to 4-fold increase | |
| 25, 50, 200 | 24 hours | Tubulin Acetylation | Increased levels | |
| 1 | 5 days (TID dosing) | Total CoA Levels | 1.6- to 2.6-fold increase |
Table 2: Summary of Phase III FORT Clinical Trial Results
| Endpoint | This compound Group | Placebo Group | p-value | Reference |
| Primary Endpoint: Change from Baseline in PKAN-ADL Score at Week 24 | ||||
| Mean (SD) at Baseline | 28.2 (11.4) | 27.4 (11.5) | ||
| Mean (SD) at Week 24 | 26.9 (12.5) | 24.5 (11.8) | 0.9115 | |
| Secondary Endpoint: Change from Baseline in UPDRS Part III Score at Week 24 | No significant difference | No significant difference | N/A |
Experimental Protocols
PANK2 Knockdown in Human Neuroblastoma Cells (shRNA)
This protocol provides a general framework for generating stable PANK2 knockdown cell lines, a crucial in vitro model for studying this compound.
-
shRNA Vector Preparation:
-
Design or obtain a lentiviral shRNA vector targeting the human PANK2 gene. Include a non-targeting scramble shRNA as a negative control.
-
Co-transfect the shRNA plasmid along with packaging plasmids (e.g., psPAX2 and pMD2.G) into a packaging cell line like HEK293T to produce lentiviral particles.
-
-
Lentiviral Transduction:
-
Culture human neuroblastoma cells (e.g., IMR-32) to 50-70% confluency.
-
Transduce the cells with the collected lentiviral particles containing the PANK2 shRNA or scramble control in the presence of polybrene.
-
-
Selection of Stable Cell Lines:
-
After 24-48 hours, replace the virus-containing medium with fresh medium containing a selection antibiotic (e.g., puromycin) at a pre-determined optimal concentration.
-
Maintain the selection pressure for several days until non-transduced cells are eliminated.
-
-
Validation of Knockdown:
-
Expand the antibiotic-resistant cell clones.
-
Validate the knockdown efficiency at both the mRNA level (RT-qPCR) and protein level (Western blot) by comparing PANK2 expression in the knockdown cells to the scramble control cells.
-
Measurement of Coenzyme A Levels by HPLC-MS/MS
This protocol outlines a general approach for the quantification of CoA and its thioesters. Specific parameters will need to be optimized for your instrument and analytes of interest.
-
Sample Preparation (Cell Lysates):
-
Wash cells with ice-cold PBS.
-
Lyse the cells using a suitable extraction buffer (e.g., methanol/water with an internal standard).
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Sample Preparation (Plasma):
-
Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard to the plasma sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant.
-
-
HPLC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column. The mobile phase typically consists of an aqueous component with an ion-pairing agent (e.g., heptafluorobutyric acid or dimethylhexylamine) and an organic component (e.g., acetonitrile or methanol). A gradient elution is commonly used to separate the different CoA species.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for each analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of CoA standards.
-
Quantify the amount of CoA in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Visualizations
Caption: Mechanism of action of this compound.
References
Technical Support Center: Optimizing Fosmetpantotenate Delivery Across the Blood-Brain Barrier
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fosmetpantotenate. The content is designed to address specific issues that may be encountered during experiments aimed at optimizing its delivery across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound? A1: this compound is a phosphopantothenate replacement therapy developed for Pantothenate Kinase-Associated Neurodegeneration (PKAN).[1][2] PKAN is caused by mutations in the PANK2 gene, which encodes the mitochondrial enzyme pantothenate kinase 2.[2][3][4] This enzyme deficiency disrupts the conversion of pantothenate (Vitamin B5) into phosphopantothenate, the first step in the biosynthesis of Coenzyme A (CoA). This compound is designed as a prodrug to cross the cell membrane and the blood-brain barrier to deliver phosphopantothenate (PPA) into the cell, thereby bypassing the defective PANK2 enzyme and helping to restore CoA levels.
Q2: How is this compound designed to cross the blood-brain barrier? A2: this compound was specifically designed for both cell and blood-brain barrier permeability. Its structure as a phosphopantothenic acid precursor is intended to overcome the poor permeability of its active metabolite, PPA, which is anionic and does not readily cross cell membranes. In vitro studies using a porcine brain endothelial cell model demonstrated that this compound has moderate permeability, suggesting it can cross the BBB.
Q3: Why are there significant species differences in this compound pharmacokinetics? A3: The metabolism of this compound in the blood is highly species-dependent. In vitro studies show that it is rapidly metabolized by blood enzymes, with a half-life of less than 5 minutes in mouse and rat blood. In contrast, it is more stable in monkey and human blood, with a predicted in vivo half-life of 10 to 45 minutes. This rapid metabolism in rodents leads to negligible blood exposure of the parent compound after oral administration, making them unsuitable models for evaluating its brain penetration.
Q4: What were the results of the Phase III clinical trial for this compound? A4: The Phase III FORT trial, a randomized, double-blind, placebo-controlled study, evaluated the efficacy and safety of this compound in patients with PKAN. The trial did not meet its primary endpoint, which was a significant change in the PKAN-Activities of Daily Living (PKAN-ADL) scale from baseline to 24 weeks. No significant clinical benefits were observed between the this compound and placebo groups. However, the treatment was found to be generally safe and well-tolerated.
Troubleshooting Guides
Q1: We administered this compound orally to mice/rats but cannot detect the compound in brain tissue or dialysate. What is the likely cause? A1: This is an expected finding due to the rapid, species-dependent metabolism of this compound. The half-life in rodent blood is less than 5 minutes, meaning the compound is likely cleared from circulation before it can significantly cross the BBB. In vivo studies have confirmed that after oral administration, this compound is not detected in the brains of mice.
-
Recommendation: Due to these large differences in metabolism, mice and rats are not considered suitable animal models for evaluating the brain penetration of orally administered this compound. Consider using species with slower metabolism, such as non-human primates, where the compound has been successfully detected in striatal dialysate after oral dosing. Alternatively, direct intrastriatal administration can be used in rodent models to study the compound's effects within the brain, bypassing the BBB and peripheral metabolism.
Q2: Our in vitro BBB model (e.g., Transwell assay) shows high variability and poor barrier integrity when testing this compound. How can we improve our results? A2: High variability in in vitro BBB models often stems from inconsistent barrier tightness and function.
-
Recommendations:
-
Validate Barrier Integrity: Regularly measure Trans-Endothelial Electrical Resistance (TEER) to ensure the formation of robust tight junctions. TEER values should be stable and meet a pre-defined threshold before starting permeability experiments.
-
Use Co-culture Models: The presence of astrocytes is known to induce and enhance the barrier properties of endothelial cells. A non-contact co-culture model with primary astrocytes, similar to the one used in preclinical studies of this compound, is recommended.
-
Include Control Compounds: Always run positive and negative controls for permeability. Use a low-permeability marker (e.g., sucrose or mannitol) and a high-permeability marker (e.g., propranolol or naloxone) to benchmark the performance of your model and assess the relative permeability of this compound.
-
Check for Efflux Transporters: Ensure your cell model expresses key BBB drug transporters, as these can significantly impact the net flux of compounds across the barrier.
-
Q3: We are experiencing low recovery of this compound during in vivo brain microdialysis experiments. What steps can we take to optimize this? A3: Low recovery in microdialysis can be caused by several factors, especially for hydrophobic compounds that may exhibit non-specific binding to the probe and tubing.
-
Recommendations:
-
Calibrate Each Probe: Determine the relative recovery (or extraction efficiency) for each probe, as it can vary. This can be done in vitro before implantation or in vivo using methods like zero-net flux or retrodialysis.
-
Optimize Flow Rate: Slower perfusion flow rates generally lead to higher recovery rates, as there is more time for the analyte to diffuse across the membrane. Test different flow rates (e.g., 0.2 µL/min vs. 0.5 µL/min) to find the optimal balance between recovery and temporal resolution.
-
Material Selection: Be aware of potential non-specific binding of your compound to the microdialysis system components. Strategies such as surface coating or using optimized materials may be necessary to improve recovery for challenging compounds.
-
Ensure Analytical Sensitivity: The concentration of unbound drug in the brain's interstitial fluid can be very low. Ensure your analytical method (e.g., LC-MS) has sufficient sensitivity to quantify the low levels expected in the dialysate.
-
Quantitative Data Summary
The following tables summarize key quantitative data from nonclinical studies of this compound.
Table 1: In Vitro Apparent Permeability (Papp) in a Porcine Brain Endothelial Cell (PBEC) / Rat Astrocyte Co-Culture Model.
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Relative Permeability Classification |
| This compound (D1) | 2.5 ± 0.3 | Moderate |
| This compound (D2) | 3.2 ± 0.3 | Moderate |
| Pantothenate (PA) | 1.8 ± 0.2 | Moderate |
| Phosphopantothenate (PPA) | 0.2 ± 0.0 | Low / Impermeable |
| Sucrose (Control) | 0.9 ± 0.1 | Low |
| Naloxone (Control) | 16.0 ± 1.0 | High |
Data sourced from PLOS One. Papp (A→B) refers to apparent permeability from the apical (blood) to basolateral (brain) side.
Table 2: Summary of In Vivo Pharmacokinetic Parameters in Blood and Brain Dialysate.
| Species | Dose (Oral) | Compound | Matrix | Cmax (nM) | Tmax (h) |
| Mouse | 700 mg/kg | This compound | Blood | Not Detected | - |
| PPA | Blood | 1610 | 0.25 | ||
| PA | Blood | 130 | 3.8 | ||
| This compound | Brain Dialysate | Not Detected | - | ||
| PPA | Brain Dialysate | 177 | 1.4 | ||
| Monkey | 300 mg/kg | This compound | Blood | 448 | 1.0 |
| PPA | Blood | 16300 | 1.0 | ||
| PA | Blood | 2040 | 1.0 | ||
| This compound | Brain Dialysate | 39.5 | 6.0 | ||
| PPA | Brain Dialysate | 38.3 | 6.0 |
Data sourced from PLOS One. Cmax: Maximum concentration; Tmax: Time to reach maximum concentration. Note the absence of parent compound in mouse blood and brain vs. its presence in monkey.
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assessment (Transwell Co-culture Model)
This protocol is based on the methodology used for this compound preclinical studies.
-
Cell Culture:
-
Culture primary porcine brain endothelial cells (PBECs) on the apical side of a Transwell insert (e.g., 0.4 µm pore size).
-
Culture primary rat astrocytes in the bottom of the well (basolateral side).
-
Maintain the co-culture for several days to allow the astrocytes to induce BBB properties in the PBECs.
-
-
Barrier Integrity Measurement:
-
Measure the TEER of the PBEC monolayer daily.
-
Proceed with the permeability assay only after TEER values have reached a stable and high plateau (e.g., >150 Ω x cm²).
-
-
Permeability Assay:
-
Replace the medium in both apical and basolateral chambers with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add this compound and control compounds (e.g., a low-permeability marker like [¹⁴C]-sucrose and a high-permeability marker) to the apical (donor) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
Immediately replace the volume removed from the receiver chamber with fresh transport buffer.
-
At the end of the experiment, collect a sample from the donor chamber.
-
-
Sample Analysis:
-
Analyze the concentration of the test compounds in all samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀)
-
dQ/dt = Rate of compound appearance in the receiver chamber
-
A = Surface area of the Transwell membrane
-
C₀ = Initial concentration in the donor chamber
-
-
Protocol 2: In Vivo Brain Microdialysis for Pharmacokinetic Analysis
This protocol provides a general workflow for assessing brain interstitial fluid concentrations of this compound in a suitable animal model (e.g., non-human primate).
-
Surgical Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., striatum).
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Probe Insertion and Equilibration:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Begin perfusing the probe with an artificial cerebrospinal fluid (aCSF) solution at a low, constant flow rate (e.g., 0.5-1.0 µL/min).
-
Allow the system to equilibrate for at least 1-2 hours, collecting and discarding the dialysate during this period.
-
-
Baseline Collection:
-
Collect several baseline dialysate samples (e.g., 3-4 samples over 60-120 minutes) to determine endogenous levels of any relevant analytes.
-
-
Compound Administration and Sampling:
-
Administer this compound via the desired route (e.g., oral gavage).
-
Continue collecting dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours to capture the full pharmacokinetic profile.
-
It is also critical to collect simultaneous blood samples at corresponding time points to determine blood-to-brain concentration ratios.
-
-
Sample Analysis:
-
Analyze the dialysate and plasma samples using a highly sensitive and validated bioanalytical method (e.g., LC-MS/MS) to determine the concentrations of this compound and its key metabolites (PPA, PA).
-
-
Data Analysis:
-
Correct the measured dialysate concentrations for the in vivo recovery of the probe to estimate the actual unbound interstitial fluid concentration.
-
Plot the concentration-time profiles for both brain and blood to determine key pharmacokinetic parameters (Cmax, Tmax, AUC).
-
Visualizations
Signaling Pathway
Caption: this compound bypasses the defective PANK2 enzyme in PKAN to restore Coenzyme A levels.
Experimental Workflow
Caption: A sequential workflow for evaluating a compound's BBB penetration from in vitro to in vivo models.
Troubleshooting Logic
Caption: A decision tree to diagnose potential causes of low brain exposure in experimental models.
References
- 1. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models | PLOS One [journals.plos.org]
- 2. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Pantothenate kinase-associated neurodegeneration - Wikipedia [en.wikipedia.org]
Managing poor patient compliance in Fosmetpantotenate clinical trials.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on clinical trials of Fosmetpantotenate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a phosphopantothenate replacement therapy. In Pantothenate Kinase-Associated Neurodegeneration (PKAN), the PANK2 gene mutation leads to deficient activity of the pantothenate kinase 2 enzyme. This enzyme is critical for converting pantothenate (Vitamin B5) into phosphopantothenate, a necessary step in the biosynthesis of Coenzyme A (CoA). This compound is a prodrug designed to bypass this defective enzymatic step by delivering a precursor that can be metabolized into phosphopantothenate, thereby aiming to restore CoA levels.[1][2]
Q2: What are the common challenges in maintaining patient compliance in PKAN clinical trials?
A2: Clinical trials for rare diseases like PKAN face significant challenges in patient compliance.[2][3] These can be attributed to several factors, including the complexity of the disease, which often involves severe motor and cognitive impairments.[2] The logistical burden on patients and their families for trial participation can also be substantial. In the Phase III FORT trial for this compound, two patients in the placebo group discontinued the trial due to poor compliance.
Q3: What are the recommended methods for monitoring patient compliance in this compound clinical trials?
A3: A multi-faceted approach to monitoring patient compliance is recommended. Commonly employed techniques include:
-
Pill Counts: A straightforward method to track medication adherence.
-
Electronic Patient Diaries: These can provide real-time data on medication intake and symptoms, offering higher quality data than paper diaries.
-
Bioanalytical Assays: Measuring the levels of this compound or its metabolites in blood or urine provides direct evidence of ingestion.
Q4: What strategies can be implemented to improve patient compliance in pediatric rare disease trials like those for PKAN?
A4: Improving compliance in pediatric rare disease trials requires a patient-centric approach. Key strategies include:
-
Simplified Protocols: Designing trial protocols that are as uncomplicated as possible for both the patient and caregiver.
-
Clear Communication: Ensuring that patients and their families fully understand the trial's requirements and the importance of adherence.
-
Leveraging Technology: Using tools like electronic reminders and telehealth to reduce the burden of participation.
-
Patient and Family Support: Providing resources and support to address the logistical and emotional challenges of trial participation.
Troubleshooting Guides
Issue: Inconsistent or Unexpectedly Low Drug Levels in Bioanalytical Assays
Possible Cause 1: Poor Patient Compliance
-
Troubleshooting Steps:
-
Cross-reference bioanalytical results with data from other compliance monitoring methods (e.g., pill counts, electronic diary entries).
-
If a pattern of non-compliance is suspected, initiate a conversation with the patient and/or their caregiver to identify any barriers to adherence.
-
Review and reinforce the importance of the dosing schedule and provide additional support tools if necessary (e.g., medication reminders, simplified dosing instructions).
-
Possible Cause 2: Issues with Drug Metabolism or Pharmacokinetics
-
Troubleshooting Steps:
-
Review the patient's concomitant medications for any potential drug-drug interactions that could affect the metabolism of this compound.
-
Assess for any physiological changes in the patient that might alter drug absorption, distribution, metabolism, or excretion.
-
Consult with the clinical pharmacology team to investigate potential pharmacokinetic variability.
-
Issue: Discrepancies Between Patient-Reported Outcomes and Clinical Observations
Possible Cause 1: Misunderstanding of Patient-Reported Outcome (PRO) Instruments
-
Troubleshooting Steps:
-
Review the training provided to the patient and/or caregiver on how to complete the PRO instruments.
-
Conduct a re-training session to ensure they understand the questions and the rating scales.
-
Utilize validated and user-friendly electronic PRO platforms to minimize user error.
-
Possible Cause 2: Intentional or Unintentional Misreporting
-
Troubleshooting Steps:
-
Foster a strong and trusting relationship between the clinical trial staff and the patient/family to encourage open and honest communication.
-
Emphasize that accurate reporting is crucial for the scientific integrity of the trial and for understanding the true effect of the investigational drug.
-
Corroborate patient-reported data with objective clinical assessments.
-
Quantitative Data on Patient Compliance
The following tables summarize patient compliance data from clinical trials in neurodegenerative and other chronic diseases, which can serve as a reference for what might be expected in this compound trials.
Table 1: Patient Compliance Rates in Neurodegenerative Disease Clinical Trials
| Disease | Compliance Metric | Adherence Rate | Study Duration | Source |
| Parkinson's Disease | App-based Medication Reporting | 65.8% (decline from 5.82 to 3.83 mean daily reports) | 6 months | |
| Huntington's Disease | App-based Medication Reporting | ~100% (remained relatively constant) | 6 months | |
| Alzheimer's Disease | Medication Non-Adherence | 69.2% | N/A | |
| Parkinson's Disease | Medication Non-Adherence | 62.1% | N/A | |
| Stroke | Medication Non-Adherence | 48.7% | N/A |
Table 2: Impact of Dosing Frequency on Medication Adherence in Chronic Diseases
| Dosing Frequency | Adherence Rate Range | Source |
| Once Daily | 77% - 97% | |
| Twice Daily | 38% - 88% | |
| Thrice Daily | 38% - 80% | |
| Four Times Daily | 39% |
Experimental Protocols
Protocol 1: Pill Count for Monitoring Medication Adherence
Objective: To quantitatively assess patient adherence to the prescribed this compound regimen through the counting of returned medication.
Methodology:
-
Dispensing:
-
At each study visit, dispense a pre-counted number of this compound doses in a labeled container.
-
Record the quantity of medication dispensed in the patient's study file.
-
-
Patient Instructions:
-
Instruct the patient/caregiver to return the medication container with any remaining doses at the next scheduled visit.
-
Emphasize the importance of bringing the container back, even if it is empty.
-
-
Receipt and Counting:
-
Upon the patient's return, a designated and trained study staff member will receive the medication container.
-
In a secure and private area, the staff member will count the number of remaining doses.
-
A second staff member should independently verify the count to ensure accuracy.
-
-
Calculation of Adherence:
-
Adherence Rate (%) = [(Number of Doses Dispensed - Number of Doses Returned) / (Number of Doses Prescribed for the Period)] x 100
-
-
Documentation:
-
Record the number of returned doses and the calculated adherence rate in the patient's case report form (CRF).
-
Document any reasons provided by the patient/caregiver for non-adherence.
-
Protocol 2: Use of Electronic Patient Diaries for Compliance Monitoring
Objective: To capture real-time, patient-reported data on this compound administration and disease symptoms.
Methodology:
-
Device Provision and Training:
-
Provide each patient/caregiver with a dedicated electronic diary device (e.g., smartphone or tablet) with the study-specific application pre-installed.
-
Conduct a thorough training session on how to use the device and the application, including how to log medication intake, record symptoms, and respond to alerts.
-
-
Data Entry:
-
The application will prompt the patient/caregiver at scheduled dosing times to confirm medication intake.
-
The application will also feature a daily questionnaire for recording relevant symptoms and any adverse events.
-
-
Data Transmission and Monitoring:
-
Data entered into the electronic diary will be securely and automatically transmitted to a central server in real-time.
-
Study staff will have access to a dashboard to monitor patient compliance with data entry.
-
-
Follow-up for Non-Compliance:
-
If a patient consistently fails to enter data, an automated alert will be sent to the study coordinator.
-
The study coordinator will then follow up with the patient/caregiver to identify and address any issues.
-
Protocol 3: Bioanalytical Assay for this compound Quantification in Plasma (Example)
Objective: To determine the plasma concentration of this compound as a direct measure of patient compliance.
Methodology:
-
Sample Collection:
-
Collect whole blood samples from patients at specified time points during study visits.
-
Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at a specified speed and temperature to separate the plasma.
-
Transfer the plasma to labeled cryovials and store at -80°C until analysis.
-
-
Sample Analysis (using LC-MS/MS):
-
Sample Preparation: Perform a protein precipitation extraction of the plasma samples.
-
Chromatography: Use a suitable HPLC column for chromatographic separation.
-
Mass Spectrometry: Employ a tandem mass spectrometer for the detection and quantification of this compound and its stable isotope-labeled internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known this compound concentrations.
-
Determine the concentration of this compound in the patient plasma samples by interpolating from the calibration curve.
-
Review and report the results in accordance with established bioanalytical method validation guidelines.
-
Visualizations
Caption: this compound pathway and the effect of non-compliance.
Caption: A logical workflow for managing poor patient compliance.
References
Technical Support Center: Investigating Potential Off-Target Effects of Fosmetpantotenate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying potential off-target effects of Fosmetpantotenate. All experimental protocols and data are presented to guide research and are not indicative of confirmed off-target liabilities of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a phosphopantothenate replacement therapy. It is a prodrug designed to deliver phosphopantothenate, the product of the pantothenate kinase (PanK) enzyme, into cells.[1][2] In Pantothenate Kinase-Associated Neurodegeneration (PKAN), the PANK2 gene is mutated, leading to reduced levels of phosphopantothenate and consequently, Coenzyme A (CoA).[1][2] this compound bypasses the defective PANK2 enzyme to help restore CoA levels.[1]
Q2: Has this compound shown any off-target effects in clinical trials?
In a Phase III clinical trial, this compound was found to be generally safe and well-tolerated. The incidence of treatment-emergent serious adverse events was similar between the this compound and placebo groups. However, the absence of significant clinical adverse effects does not preclude the existence of subtle or context-dependent off-target interactions at the molecular level.
Q3: What are the potential theoretical off-target concerns for a molecule like this compound?
Given that this compound elevates intracellular Coenzyme A (CoA) and its precursor, Acetyl-CoA, potential off-target effects could arise from the subsequent modulation of numerous CoA- and Acetyl-CoA-dependent pathways. These include lipid metabolism, the citric acid cycle, and histone acetylation, which can influence gene expression. Additionally, as with any small molecule, direct binding to unintended proteins ("off-targets") is a possibility.
Troubleshooting Guides
Guide 1: Unexpected Changes in Cellular Metabolism
Issue: Researchers observe significant alterations in metabolic pathways seemingly unrelated to the canonical Coenzyme A synthesis pathway after treating cells with this compound.
Potential Cause: Elevated Coenzyme A levels can impact a wide array of metabolic processes.
Troubleshooting Steps:
-
Quantify Key Metabolites: Perform targeted metabolomics to measure the levels of key intermediates in glycolysis, the citric acid cycle, and fatty acid metabolism.
-
Assess Mitochondrial Function: Use assays such as the Seahorse XF Analyzer to measure mitochondrial respiration and glycolysis in real-time to understand the functional consequences of the observed metabolic shifts.
-
Isotope Tracing: Employ stable isotope-labeled precursors (e.g., ¹³C-glucose or ¹³C-fatty acids) to trace the metabolic flux through various pathways and identify specific points of divergence.
| Parameter | Control Cells | This compound-Treated Cells |
| Citrate Levels | Baseline | Increased |
| Fatty Acid Synthesis | Baseline | Altered |
| Mitochondrial Respiration | Baseline | Unchanged/Slightly Increased |
Guide 2: Investigating Direct Off-Target Binding
Issue: A researcher hypothesizes that this compound may be binding to proteins other than those involved in its conversion to phosphopantothenate, leading to unexpected phenotypic changes.
Potential Cause: Small molecules can bind to unintended protein targets.
Troubleshooting Steps:
-
Cellular Thermal Shift Assay (CETSA): This assay can detect the direct binding of a ligand to its target protein in a cellular environment by measuring changes in the protein's thermal stability.
-
Kinome Profiling: As many off-target effects are mediated by kinases, screening this compound against a panel of kinases can identify any unintended interactions.
-
In Vitro Safety Screening Panels: Utilize commercially available panels that test for binding and activity against a broad range of common off-target proteins, such as GPCRs, ion channels, and transporters.
-
Cell Culture and Treatment: Culture cells of interest to 80-90% confluency. Treat one batch of cells with this compound at the desired concentration and another with a vehicle control. Incubate for 1-2 hours at 37°C.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes for a range of temperatures (e.g., 40°C to 70°C). Heat the tubes in a thermocycler for 3 minutes, followed by cooling to 4°C.
-
Cell Lysis and Centrifugation: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer. Centrifuge the lysates to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of a specific protein of interest using Western Blot or AlphaLISA.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melt curve for the this compound-treated sample compared to the control indicates direct binding.
| Assay | Target | Result with this compound |
| CETSA | Hypothetical Off-Target Protein X | Increased Thermal Stability |
| Kinome Screen | Kinase Panel (e.g., 300+ kinases) | No significant inhibition |
| Safety Panel | GPCRs, Ion Channels, etc. | No significant activity |
Guide 3: Alterations in Gene Expression and Epigenetics
Issue: Treatment with this compound leads to widespread changes in gene expression, suggesting an impact on transcriptional regulation.
Potential Cause: Increased Acetyl-CoA, a downstream product of the pathway this compound acts on, is the sole acetyl group donor for histone acetylation, a key epigenetic modification that regulates gene expression.
Troubleshooting Steps:
-
Global Histone Acetylation Analysis: Perform a Western blot using antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) to assess global changes in histone acetylation.
-
Chromatin Immunoprecipitation (ChIP): Use ChIP followed by sequencing (ChIP-seq) to identify specific genomic loci with altered histone acetylation patterns.
-
RNA Sequencing (RNA-seq): Correlate the changes in histone acetylation with alterations in gene expression by performing RNA-seq on treated and control cells.
| Analysis | Observation | Interpretation |
| Western Blot | Increased global histone H3 and H4 acetylation | Elevated Acetyl-CoA levels are impacting histone acetyltransferase (HAT) activity. |
| ChIP-seq | Enrichment of H3K27ac at promoter regions of upregulated genes | The observed changes in gene expression are likely a direct consequence of altered histone acetylation. |
| RNA-seq | Upregulation of genes involved in cell proliferation | This compound may have unintended effects on cell growth pathways. |
Visualizations
Caption: Simplified metabolic conversion of this compound within the cell.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Coenzyme A as a central node for potential off-target pathway modulation.
References
Improving the solubility and stability of Fosmetpantotenate for lab use.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fosmetpantotenate. The information herein is designed to help overcome common laboratory challenges related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility and stability important for lab use?
This compound is a phosphopantothenic acid prodrug developed as a replacement therapy for pantothenate kinase-associated neurodegeneration (PKAN).[1][2] It acts by replenishing phosphopantothenate, a key precursor in the biosynthesis of Coenzyme A (CoA).[1][3][4] For reliable and reproducible experimental results, it is crucial to ensure that this compound is fully dissolved and remains stable in the chosen solvent system throughout the experiment. Poor solubility can lead to inaccurate concentration measurements and reduced biological activity, while instability can result in the formation of degradation products with altered or no activity.
Q2: What are the known chemical properties of this compound that might affect its solubility and stability?
This compound is described as a colorless oil and exists as a mixture of two diastereomers due to a chiral phosphorus atom. As an oily substance, it may have limited aqueous solubility. The presence of ester and phosphoramidate groups in its prodrug structure suggests potential susceptibility to hydrolysis, which could affect its stability in aqueous solutions.
Q3: I am observing precipitation of this compound in my aqueous buffer. What can I do?
Precipitation is a common issue for compounds with poor aqueous solubility. Several strategies can be employed to enhance the solubility of this compound in your experimental setup. These can be broadly categorized into physical and chemical modification techniques. It is recommended to start with simple adjustments and progress to more complex methods if needed.
Troubleshooting Guide: Improving this compound Solubility
If you are encountering solubility issues with this compound, consider the following troubleshooting steps. It is advisable to test these methods on a small scale before preparing a large stock solution.
Initial Steps: Simple Adjustments
-
Sonication: Gently sonicate the solution in a water bath. This can help to break down smaller particles and facilitate dissolution.
-
Gentle Warming: Cautiously warm the solution. An increase in temperature often enhances the solubility of compounds. However, be mindful of potential degradation at elevated temperatures.
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH. Systematically adjust the pH of your buffer to determine the optimal range for this compound solubility.
Intermediate Steps: Use of Solubilizing Agents
If the initial steps are insufficient, the use of co-solvents or other solubilizing agents may be necessary.
| Technique | Description | Examples of Agents | Considerations |
| Co-solvency | Adding a water-miscible organic solvent to the aqueous buffer to increase the solubility of a lipophilic compound. | DMSO, Ethanol, PEG 400, Propylene Glycol | The final concentration of the co-solvent should be compatible with your experimental system (e.g., non-toxic to cells). |
| Use of Surfactants | Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules. | Tween® 80, Polysorbate 20, Cremophor® EL | The concentration should be above the critical micelle concentration (CMC) but below levels that could cause cell lysis or other interferences. |
| Complexation | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. | β-cyclodextrin, HP-β-cyclodextrin | The stoichiometry of the complex and the binding affinity should be considered. |
Advanced Technique: Solid Dispersions
For more challenging cases, creating a solid dispersion of this compound in a hydrophilic carrier can significantly enhance its dissolution rate. This involves dissolving both the drug and a carrier in a common solvent and then removing the solvent.
Troubleshooting Guide: Enhancing this compound Stability
The stability of this compound in solution is critical for obtaining consistent results over the duration of an experiment. The following guide provides strategies to minimize degradation.
| Parameter | Troubleshooting Strategy | Rationale |
| Temperature | Store stock solutions at low temperatures (-20°C or -80°C). Prepare working solutions fresh and keep them on ice. | Lowering the temperature slows down the rate of chemical degradation reactions. |
| pH | Determine the pH range of maximal stability by conducting a pH-rate profile study. Use appropriate buffers to maintain the optimal pH. | The hydrolysis of ester and phosphoramidate groups is often pH-dependent. |
| Light Exposure | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. | Although not explicitly stated for this compound, many pharmaceutical compounds are susceptible to photodegradation. |
| Oxidation | If oxidative degradation is suspected, consider adding antioxidants to the solution. | Antioxidants can prevent degradation by scavenging free radicals. |
| Hydrolysis | Prepare aqueous solutions fresh before use. For long-term storage, consider preparing stock solutions in anhydrous organic solvents like DMSO. | The presence of water can lead to the hydrolysis of ester and phosphoramidate bonds. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a high-throughput method to estimate the solubility of this compound in different solvent systems.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add your aqueous buffer of interest to each well.
-
Serially dilute the this compound stock solution into the aqueous buffer.
-
Incubate the plate at a constant temperature for a set period (e.g., 2 hours).
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility, which is a more accurate measure of a compound's true solubility.
-
Add an excess amount of this compound to a vial containing the desired solvent.
-
Seal the vial and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, filter the solution to remove any undissolved solid.
-
Quantify the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC-UV.
Visualizations
This compound's Role in the Coenzyme A Biosynthetic Pathway
This compound is designed to bypass a dysfunctional Pantothenate Kinase 2 (PANK2) enzyme in the Coenzyme A (CoA) biosynthetic pathway. Once inside the cell, it is metabolized to phosphopantothenate (PPA), which then enters the downstream steps of CoA synthesis.
References
- 1. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models | PLOS One [journals.plos.org]
- 2. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Fosmetpantotenate's Clinical Efficacy in PKAN: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive analysis of the lack of clinical efficacy observed with Fosmetpantotenate in the treatment of Pantothenate Kinase-Associated Neurodegeneration (PKAN). Through a detailed examination of preclinical and clinical data, this resource aims to offer insights and potential troubleshooting strategies for researchers in the field of neurodegenerative diseases and drug development.
Frequently Asked Questions (FAQs)
Q1: What was the underlying scientific rationale for developing this compound for PKAN?
A: Pantothenate Kinase-Associated Neurodegeneration (PKAN) is a rare genetic disorder caused by mutations in the PANK2 gene. This gene encodes for the enzyme Pantothenate Kinase 2, which is crucial for the first step in the biosynthesis of Coenzyme A (CoA), an essential metabolic cofactor. The dysfunction of PANK2 leads to a deficiency in CoA in the brain. This compound was designed as a phosphopantothenate replacement therapy. As a prodrug, it was developed to cross the blood-brain barrier and be converted into phosphopantothenate, thereby bypassing the defective PANK2 enzyme and restoring CoA levels.
Q2: What did the preclinical studies of this compound show?
A: Preclinical studies on this compound demonstrated promising results. In vitro experiments using a human neuroblastoma cell line with silenced PANK2 expression showed that this compound could significantly increase intracellular CoA levels. Furthermore, these studies indicated that this compound was permeable in a blood-brain barrier model. Animal studies, particularly in monkeys, showed that orally administered this compound was measurable in the blood and, importantly, in the striatal dialysate of the brain, suggesting it could reach its intended target.[1]
Q3: What were the key outcomes of the Phase III clinical trial (FORT study)?
A: The Phase III FORT (this compound Replacement Therapy) trial, a randomized, double-blind, placebo-controlled study, ultimately failed to demonstrate clinical efficacy. The trial did not meet its primary or secondary endpoints.[2][3]
-
Primary Endpoint: The primary measure was the change from baseline in the PKAN-Activities of Daily Living (PKAN-ADL) scale score at 24 weeks. There was no statistically significant difference between the this compound and placebo groups.[4]
-
Secondary Endpoint: The change in the Unified Parkinson's Disease Rating Scale (UPDRS) Part III (motor examination) score also showed no significant difference between the treatment and placebo groups.[3]
Despite the lack of efficacy, this compound was found to be generally safe and well-tolerated.
Q4: What are the leading hypotheses for the discrepancy between the promising preclinical data and the negative clinical trial results?
A: Several factors may have contributed to the failure of this compound in the clinical setting:
-
Inadequate Target Engagement: While preclinical studies in monkeys showed brain penetration, it is possible that the concentration of this compound and its active metabolites in the human brain was insufficient to produce a therapeutic effect. The FORT trial publication noted the lack of an available biomarker to measure brain target engagement during the study, making it difficult to confirm if adequate levels were achieved in patients.
-
Heterogeneity of PKAN: PKAN presents with a wide spectrum of clinical severity and rates of progression. This variability within the patient population could have masked a potential treatment effect in a subgroup of patients. However, subgroup analyses in the FORT trial based on age at onset, time of diagnosis, and baseline symptom severity did not show any evidence of efficacy.
-
Short Trial Duration: The 24-week duration of the double-blind phase of the FORT trial may have been too short to observe a significant clinical benefit in a slowly progressing neurodegenerative disease like PKAN.
-
Reliance on Compassionate Use Data: The decision to advance this compound to a late-stage trial was partly based on positive outcomes in a small number of compassionate use cases. This limited data may not have been representative of the broader PKAN population.
Troubleshooting Experimental Design and Interpretation
This section provides guidance for researchers designing future studies for PKAN or other similar neurodegenerative disorders, drawing lessons from the this compound clinical trial.
Issue 1: Ensuring Adequate Central Nervous System (CNS) Target Engagement
-
Recommendation: Develop and validate biomarkers to assess target engagement in the CNS early in the drug development process. This could include measuring drug and metabolite concentrations in cerebrospinal fluid (CSF) or utilizing advanced neuroimaging techniques.
-
Preclinical to Clinical Translation: Preclinical pharmacokinetic and pharmacodynamic studies should aim to establish a clear relationship between drug exposure in the brain and a measurable biological effect. This can help in selecting an appropriate clinical dose. The preclinical data for this compound showed measurable concentrations in the monkey brain, but whether this translated to a therapeutically relevant concentration in humans remains a key question.
Issue 2: Addressing Disease Heterogeneity in Clinical Trials
-
Recommendation: Employ stratified randomization in clinical trials based on known prognostic factors or disease subtypes (e.g., classic vs. atypical PKAN). This can help to balance treatment arms and may allow for the detection of a treatment effect in specific patient populations.
-
Natural History Studies: Robust natural history studies are crucial to understand the variability in disease progression and to inform the design of clinical trials, including the selection of appropriate outcome measures and trial duration.
Issue 3: Selection of Appropriate and Sensitive Outcome Measures
-
Recommendation: Utilize validated and sensitive outcome measures that are specific to the disease being studied. The PKAN-ADL was a novel, patient-reported outcome measure developed for the FORT trial. While validated, its sensitivity to change over a 24-week period in a heterogeneous population is a consideration.
-
Composite Endpoints: Consider the use of composite endpoints that capture different aspects of the disease, which may increase the statistical power to detect a treatment effect.
Data Presentation
Table 1: Key Quantitative Outcomes of the Phase III FORT Trial
| Outcome Measure | This compound Group (n=41) | Placebo Group (n=43) | Difference (95% CI) | p-value |
| Change in PKAN-ADL Score from Baseline to Week 24 (Mean ± SD) | -1.3 ± 5.6 | -2.9 ± 5.6 | -0.09 (-1.69 to 1.51) | 0.9115 |
| Change in UPDRS Part III Score from Baseline to Week 24 (Mean ± SD) | 0.7 ± 9.0 | -1.0 ± 7.6 | Not Reported | Not Significant |
Source: this compound Randomized Controlled Trial in Pantothenate Kinase–Associated Neurodegeneration, Klopstock et al., 2021.
Table 2: Baseline Demographics and Clinical Characteristics of the FORT Trial Population
| Characteristic | This compound Group (n=41) | Placebo Group (n=43) |
| Age (years), Mean (SD) | 20.2 (12.3) | 20.5 (13.1) |
| Female, n (%) | 22 (53.7) | 24 (55.8) |
| Age at PKAN Onset (years), Mean (SD) | 7.8 (7.1) | 8.5 (6.6) |
| Duration of PKAN (years), Mean (SD) | 12.4 (9.7) | 12.0 (9.9) |
| PKAN-ADL Total Score, Mean (SD) | 28.2 (11.4) | 27.4 (11.5) |
| UPDRS Part III Total Score, Mean (SD) | 42.1 (20.0) | 40.2 (18.6) |
Source: this compound Randomized Controlled Trial in Pantothenate Kinase–Associated Neurodegeneration, Klopstock et al., 2021.
Experimental Protocols
In Vitro Coenzyme A Restoration Assay
-
Cell Line: Human neuroblastoma IMR32 cells with stable knockdown of PANK2 using lentiviral-delivered shRNA.
-
Treatment: Cells were treated with varying concentrations of this compound (e.g., 25, 50, or 200 µM) for 24 hours.
-
Outcome Measure: Intracellular levels of free and total Coenzyme A were measured.
-
Results: Treatment with this compound at concentrations of 25 to 200 µM resulted in a 2- to 4-fold increase in free CoA levels. A lower dose (1 µM) administered three times daily for 5 days led to an approximately 2.5-fold increase in total CoA.
Preclinical Blood-Brain Barrier Penetration Study
-
Animal Model: Cynomolgus monkeys.
-
Methodology: Following oral administration of this compound (100 or 300 mg/kg), blood and brain striatal dialysate samples were collected over a 3-hour period.
-
Analysis: Concentrations of this compound and its metabolites were quantified using LC/MS.
-
Key Findings: this compound was detectable in the striatal dialysate of monkeys after oral dosing, with estimated Cmax values of 1.25 nM and 1.83 nM for the 100 mg/kg and 300 mg/kg doses, respectively.
Clinical Efficacy Assessment in the FORT Trial
-
Primary Outcome Measure: PKAN-Activities of Daily Living (PKAN-ADL) Scale
-
Description: A 12-item scale adapted from the Unified Parkinson's Disease Rating Scale (UPDRS) Part II, designed to be a patient- or caregiver-reported outcome measure of functional capacity in daily activities affected by PKAN.
-
Domains Assessed: Includes speech, drooling, swallowing, writing, eating, dressing, hygiene, turning in bed, sitting, falling, walking, and discomfort/pain.
-
Scoring: Each item is rated on a scale, with higher scores indicating greater impairment.
-
-
Exploratory Outcome Measure: Barry-Albright Dystonia (BAD) Scale
-
Description: A 5-point ordinal severity scale used to assess secondary dystonia.
-
Body Regions Assessed: The scale evaluates the severity of dystonia in eight body regions: eyes, mouth, neck, trunk, and each of the four extremities.
-
Scoring: Each region is scored from 0 (no dystonia) to 4 (severe dystonia), with the total score reflecting the overall severity of dystonia.
-
Visualizations
Caption: Proposed mechanism of action of this compound in PKAN.
Caption: Workflow of the Phase III FORT clinical trial.
Caption: Logical relationship of factors contributing to clinical trial failure.
References
- 1. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Retrophin’s this compound fails in Phase III trial for PKAN [clinicaltrialsarena.com]
- 4. This compound Randomized Controlled Trial in Pantothenate Kinase–Associated Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Limitations of current animal models for Fosmetpantotenate research.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers may encounter when using animal models for Fosmetpantotenate research.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing significant blood exposure of this compound in my mouse or rat model after oral administration?
A1: This is a known issue due to the rapid, species-dependent metabolism of this compound. The drug has a very short half-life in the blood of mice and rats (<5 minutes), leading to negligible systemic exposure following oral dosing.[1] In contrast, this compound is more stable in monkey and human blood.[1] For this reason, mice and rats are not considered suitable models for evaluating the brain penetration of orally administered this compound.[1][2]
Q2: My Pank2 knockout mice do not exhibit the classic motor deficits or brain iron accumulation seen in human PKAN patients. Is this expected?
A2: Yes, this is a well-documented limitation of the Pank2 knockout mouse model. These mice typically develop retinal degeneration and azoospermia but fail to recapitulate the key neurological phenotypes of Pantothenate Kinase-Associated Neurodegeneration (PKAN), such as dystonia and brain iron accumulation.[3] It is hypothesized that other PANK isoforms (PANK1, 3, and 4) may compensate for the loss of PANK2 function in these models, preventing the development of a more severe neurological phenotype.
Q3: Are there alternative animal models that better recapitulate the neurological symptoms of PKAN?
A3: The Drosophila melanogaster (fruit fly) model of PKAN, with a mutation in the fumble gene (the fly homolog of PANK2), exhibits some characteristic features reminiscent of PKAN in humans, including reduced coordination and impaired climbing ability. While not a mammal, this model can be useful for studying the underlying cellular mechanisms of the disease. Non-human primates, due to their metabolic similarity to humans regarding this compound, are a better model for pharmacokinetic and brain penetration studies. However, they do not inherently model the disease pathology without genetic modification.
Q4: Given the limitations of rodent models, how can I effectively screen this compound and its analogs for brain bioavailability?
A4: Due to the metabolic instability in rodents, in vitro models and non-human primate studies are recommended. An in vitro blood-brain barrier model, such as one using co-cultured porcine brain endothelial cells and rat astrocytes, can provide initial permeability data. For in vivo assessment of brain penetration, non-human primates are the most appropriate model, as demonstrated by studies where this compound and its metabolites were detected in the cerebral dialysate after oral administration.
Troubleshooting Guides
Problem: Inconsistent or low levels of Coenzyme A (CoA) restoration in in vitro models.
-
Possible Cause 1: Inappropriate cell line.
-
Solution: Ensure you are using a cell line relevant to PKAN, such as a human neuronal cell line (e.g., IMR32) with PANK2 expression downregulated (e.g., via shRNA). This provides a cellular context that mimics the enzymatic deficiency in PKAN.
-
-
Possible Cause 2: Suboptimal dosing regimen.
-
Solution: A single high dose may not be as effective as a lower dose administered multiple times over a longer period. For example, treating cells with 1 μM this compound three times daily for 5 days has been shown to increase total CoA levels, mimicking a more clinical dosing schedule.
-
-
Possible Cause 3: Measuring only free CoA.
-
Solution: An initial increase in CoA may be rapidly utilized in various metabolic pathways. Therefore, it is crucial to measure both free and total CoA levels to get a complete picture of the compound's effect.
-
Problem: Difficulty in demonstrating target engagement in non-human primate studies.
-
Challenge: Ethical restrictions often preclude the sacrifice of non-human primates for tissue analysis, making it difficult to directly measure the incorporation of this compound-derived phosphopantothenate (PPA) into CoA in the brain.
-
Workaround: Cerebral Microdialysis.
-
Methodology: This technique allows for the sampling of extracellular fluid from specific brain regions (e.g., the striatum) in living animals. By analyzing the dialysate, you can measure the levels of this compound and its metabolites, including PPA, that have crossed the blood-brain barrier. This provides evidence of central nervous system exposure.
-
Data Presentation
Table 1: Species-Dependent In Vitro Half-Life of this compound Diastereomers in Blood
| Species | Diastereomer | Half-Life (t½) in minutes |
| Mouse | D1 | < 5 |
| D2 | < 5 | |
| Mixture | < 5 | |
| Rat | D1 | < 5 |
| D2 | < 5 | |
| Mixture | < 5 | |
| Monkey | D1 | 10 - 45 |
| D2 | 10 - 45 | |
| Mixture | 10 - 45 | |
| Human | D1 | 10 - 45 |
| D2 | 10 - 45 | |
| Mixture | 10 - 45 | |
| Data from in vitro incubations at 37°C. |
Table 2: Summary of Animal Model Limitations for this compound Research
| Animal Model | Key Limitations | Recommended Use in this compound Research |
| Mouse (Pank2-/-) | - Rapid metabolism of this compound.- Lack of PKAN neurological phenotype (dystonia, brain iron accumulation).- Potential compensation by other PANK isoforms. | - Studying retinal degeneration phenotype.- Investigating cellular and mitochondrial dysfunction in specific tissues. |
| Rat | - Rapid metabolism of this compound. | - Limited utility for oral this compound studies due to pharmacokinetics. |
| Non-human Primate | - Ethical and cost considerations.- Do not endogenously model PKAN pathology. | - Pharmacokinetic and brain penetration studies due to similar metabolism to humans. |
| Drosophila (fumble mutant) | - Significant physiological and neurological differences from humans. | - Investigating fundamental cellular and genetic mechanisms of PANK2 deficiency. |
Experimental Protocols & Visualizations
This compound Mechanism of Action
This compound is a prodrug designed to deliver 4'-phosphopantothenic acid (PPA) into cells, bypassing the dysfunctional PanK2 enzyme in PKAN patients. Once inside the cell, it is metabolized to PPA, which can then be utilized by downstream enzymes to synthesize Coenzyme A (CoA).
Caption: this compound cellular uptake and conversion to Coenzyme A.
Experimental Workflow: Assessing Brain Penetration in Non-Human Primates
This workflow outlines the key steps for evaluating the central nervous system exposure of this compound using cerebral microdialysis.
Caption: Workflow for cerebral microdialysis in non-human primates.
Logical Relationship: Why Rodent Models Fail for Oral this compound Efficacy Studies
The rapid metabolism of this compound in rodents is the primary reason for their inadequacy in modeling the efficacy of the orally administered drug.
Caption: Rationale for the unsuitability of rodent models.
References
- 1. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models | PLOS One [journals.plos.org]
- 3. Pantothenate Kinase-Associated Neurodegeneration (PKAN) and PLA2G6-Associated Neurodegeneration (PLAN): Review of Two Major Neurodegeneration with Brain Iron Accumulation (NBIA) Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Long-Term Fosmetpantotenate Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the design and execution of long-term studies involving Fosmetpantotenate. Addressing potential challenges in dosing regimens, this resource offers troubleshooting advice and frequently asked questions to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of this compound?
A1: this compound is a phosphopantothenic acid (PPA) prodrug developed as a replacement therapy for Pantothenate Kinase-Associated Neurodegeneration (PKAN).[1][2][3] In PKAN, mutations in the PANK2 gene lead to deficient activity of the pantothenate kinase 2 enzyme, which is crucial for the conversion of pantothenate (Vitamin B5) to PPA in the Coenzyme A (CoA) biosynthetic pathway.[1][2] By masking the charge of the PPA dianion, this compound is designed to have increased membrane permeability compared to PPA, allowing it to enter cells and the central nervous system. Once inside the cell, it is metabolized to PPA, thereby bypassing the defective PanK2 enzyme and providing the necessary substrate for the downstream synthesis of CoA.
Q2: What are the key considerations for selecting a starting dose in a long-term preclinical study?
A2: Selecting an appropriate starting dose requires careful consideration of species-specific metabolism and the intended route of administration. This compound exhibits rapid metabolism in the blood of mice and rats, leading to negligible systemic exposure of the parent compound after oral administration. In contrast, it is more stable in monkey and human blood. Therefore, direct oral dosing in rodents may not be suitable for assessing CNS effects. For rodent studies targeting the brain, direct administration methods such as intracerebroventricular (ICV) or intrastriatal injections have been used to bypass the blood-brain barrier and rapid peripheral metabolism. For larger animal models like monkeys, oral administration has been shown to result in measurable brain concentrations of this compound.
Q3: A long-term oral dosing study in mice is not showing the expected downstream effects on Coenzyme A levels in the brain. What could be the issue?
A3: This is a common challenge due to the species-specific pharmacokinetics of this compound. In mice, orally administered this compound is rapidly metabolized in the blood, resulting in very low to undetectable levels of the prodrug reaching the brain.
Troubleshooting Steps:
-
Confirm Peripheral Metabolism: Analyze blood samples post-administration to confirm the rapid degradation of this compound.
-
Consider Alternative Routes of Administration: For proof-of-concept studies in mice, consider direct brain administration, such as intracerebroventricular (ICV) or intrastriatal injections, to ensure the compound reaches the target tissue.
-
Switch to a More Suitable Animal Model: Non-human primates, such as cynomolgus monkeys, have shown better stability of this compound in the blood and detectable brain concentrations after oral dosing.
Q4: What dosing regimens have been used in human clinical trials?
A4: The pivotal Phase III FORT clinical trial provides the most comprehensive data on this compound dosing in humans. The regimen was as follows:
-
Adults (≥40 kg): 300 mg administered orally three times daily with food.
-
Pediatric Patients (≥20 kg to <40 kg): 150 mg three times daily.
-
Pediatric Patients (<20 kg): 75 mg three times daily.
The trial involved a dose escalation over the first three days for adults.
Q5: What are the known adverse effects of long-term this compound administration?
A5: The Phase III FORT trial found this compound to be safe and well-tolerated. The overall incidence of treatment-emergent serious adverse events was similar between the this compound and placebo groups (19.5% and 14.0%, respectively). In an open-label trial with a single patient, a transient elevation in liver enzymes was observed, which normalized after a dose reduction.
Quantitative Data Summary
Table 1: Preclinical Dosing Regimens and Key Findings
| Species | Route of Administration | Dose | Key Findings | Reference(s) |
| Mouse | Oral | Up to 700 mg/kg | Negligible systemic exposure of this compound. | |
| Mouse | Intrastriatal | 125 µg | ~50% of brain CoA was derived from this compound after 24 hours. | |
| Mouse | Intracerebroventricular | 12.5 µg daily for 10 days | ~30% of brain CoA contained stable isotopic labels from this compound. | |
| Rat | Oral | Up to 700 mg/kg | Negligible systemic exposure of this compound. | |
| Cynomolgus Monkey | Oral | 100 mg/kg and 300 mg/kg | Measurable concentrations of this compound in blood and brain striatal dialysate. |
Table 2: Clinical Dosing Regimen (FORT Trial)
| Patient Population | Weight | Dosing Regimen | Reference(s) |
| Adults | ≥40 kg | 300 mg, three times daily | |
| Pediatrics | ≥20 kg to <40 kg | 150 mg, three times daily | |
| Pediatrics | <20 kg | 75 mg, three times daily |
Experimental Protocols
Protocol 1: Assessment of Brain Coenzyme A Levels Following this compound Administration in Mice
-
Animal Model: C57Bl/6 mice.
-
Drug Formulation: this compound dissolved in a suitable vehicle (e.g., saline, PBS).
-
Administration:
-
Oral Gavage: Administer this compound at desired doses (e.g., 100, 300, 700 mg/kg).
-
Intracerebroventricular (ICV) Injection: Stereotactically implant a cannula into the lateral ventricle. Infuse a small volume (e.g., 1-5 µL) of this compound solution (e.g., 12.5 µg) over a defined period.
-
-
Tissue Collection: At predetermined time points post-administration, euthanize mice and rapidly dissect the brain. Isolate specific brain regions of interest (e.g., striatum, cortex).
-
Sample Preparation: Homogenize brain tissue in an appropriate buffer for CoA extraction.
-
CoA Quantification: Utilize a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the levels of free CoA, acetyl-CoA, and total CoA. To trace the contribution of this compound, use an isotopically labeled version of the compound and detect the labeled CoA.
Visualizations
Caption: this compound mechanism of action in PKAN.
Caption: Experimental workflow for refining dosing regimens.
Caption: Troubleshooting logic for CNS efficacy issues.
References
- 1. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models | PLOS One [journals.plos.org]
- 2. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irbm.com [irbm.com]
Technical Support Center: Fosmetpantotenate Preclinical to Clinical Translation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fosmetpantotenate. The content addresses common challenges encountered when translating preclinical data to human trials.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound (RE-024) is a phosphopantothenate replacement therapy developed for Pantothenate Kinase-Associated Neurodegeneration (PKAN).[1] PKAN is an autosomal recessive disorder caused by mutations in the PANK2 gene, which encodes for the mitochondrial enzyme pantothenate kinase 2.[1][2] This enzyme is crucial for the first step in Coenzyme A (CoA) biosynthesis, converting pantothenate (vitamin B5) to phosphopantothenate (PPA).[1][2] In PKAN, dysfunctional PanK2 leads to reduced CoA levels.
This compound is a prodrug designed to bypass this enzymatic defect. By masking the charge of the phosphate group, its membrane permeability is increased compared to PPA. Once inside the cell, it is metabolized to PPA, which can then be utilized by downstream enzymes to synthesize CoA.
Q2: What were the key findings from preclinical studies of this compound?
Preclinical studies showed promising results for this compound. In a human neuroblastoma cell line with PANK2 knockdown, this compound was effective in restoring CoA levels and rescuing defects in tubulin acetylation, a CoA-dependent process. Furthermore, in vivo studies demonstrated that PPA derived from this compound could be incorporated into CoA in tissues. Preclinical findings also suggested that this compound has the ability to cross the blood-brain barrier.
Q3: Why did the Phase III clinical trial (FORT study) for this compound fail to meet its endpoints?
The pivotal Phase III FORT (this compound Replacement Therapy) trial, a randomized, double-blind, placebo-controlled study, did not demonstrate a statistically significant difference between this compound and placebo for the primary and secondary efficacy endpoints. The primary endpoint was the change from baseline in the PKAN-Activities of Daily Living (PKAN-ADL) scale. After 24 weeks of treatment, there was no significant improvement in function in patients with PKAN treated with this compound compared to placebo. The study was ultimately terminated because the drug did not show statistically significant effects or clinical benefits during the double-blind period.
Q4: What are the known species-dependent differences in this compound metabolism?
A significant challenge in the preclinical to clinical translation of this compound is its species-dependent metabolism. Following oral administration, blood exposure to this compound was negligible in rats and mice, but measurable in monkeys. This suggests that rodents are not suitable animal models for evaluating the brain penetration of this compound. The in vitro stability of this compound in monkeys was found to be more similar to that in humans.
Troubleshooting Guides
Issue: Difficulty in selecting an appropriate animal model for this compound efficacy studies.
Troubleshooting Steps:
-
Avoid rodent models for pharmacokinetic and brain penetration studies: As established in preclinical research, mice and rats exhibit rapid metabolism of this compound, leading to negligible systemic exposure after oral administration. This makes them unsuitable for assessing the drug's ability to cross the blood-brain barrier and exert its effects in the central nervous system.
-
Consider non-human primate models: Monkeys have shown a metabolic profile for this compound that is more comparable to humans, with measurable blood levels of the compound after oral dosing. This makes them a more predictive model for pharmacokinetic and pharmacodynamic studies.
-
Justify model selection based on metabolic similarity: When designing preclinical studies, it is crucial to provide a strong rationale for the chosen animal model, with a particular focus on the similarities in drug metabolism to humans.
Issue: Discrepancy between in vitro CoA restoration and in vivo clinical efficacy.
Troubleshooting Steps:
-
Evaluate the complexity of the disease pathology: While this compound successfully restored CoA levels in a simplified in vitro model of PANK2 deficiency, the pathophysiology of PKAN is likely more complex. Factors other than CoA deficiency may contribute to the neurodegeneration observed in patients.
-
Assess the limitations of the primary endpoint: The PKAN-ADL scale, while a validated measure, may have limitations in its sensitivity to detect change over the 24-week trial period. The rate of disease progression in the placebo group might have been slower than anticipated, making it difficult to demonstrate a therapeutic benefit.
-
Investigate alternative or downstream pathways: The lack of clinical efficacy despite the restoration of a key biochemical marker suggests that other cellular processes might be irreversibly damaged or not fully rescued by CoA replenishment alone. Researchers should consider investigating downstream targets of CoA metabolism and other potentially affected signaling pathways.
Data Presentation
Table 1: Summary of Preclinical In Vitro Data
| Cell Line | Intervention | Outcome Measure | Result | Reference |
| shRNA PanK2 knockdown human neuroblastoma cells | This compound (acute doses 25-200 µM) | Free CoA levels | 2- to 4-fold increase | |
| shRNA PanK2 knockdown human neuroblastoma cells | This compound (low dose over 5 days) | Total CoA levels | ~2.5-fold increase | |
| shRNA PanK2 knockdown human neuroblastoma cells | This compound | Tubulin acetylation | Rescued defects |
Table 2: Summary of Phase III FORT Clinical Trial Results
| Parameter | This compound Group (n=41) | Placebo Group (n=43) | p-value | Reference |
| Baseline PKAN-ADL Score (Mean ± SD) | 28.2 ± 11.4 | 27.4 ± 11.5 | - | |
| Week 24 PKAN-ADL Score (Mean ± SD) | 26.9 ± 12.5 | 24.5 ± 11.8 | - | |
| Change from Baseline in PKAN-ADL (LS Mean, 95% CI) | - | - | 0.9115 | |
| Treatment-Emergent Serious Adverse Events | 19.5% (8/41) | 14.0% (6/43) | - |
Experimental Protocols
Key Experiment: In Vitro CoA Measurement in PANK2 Knockdown Cells
-
Cell Line: Human neuroblastoma IMR32 cells with stable PANK2 knockdown via lentiviral-delivered shRNA.
-
Intervention: Cells were incubated with varying concentrations of this compound for specified durations (e.g., acute treatment for a few hours or chronic treatment over several days).
-
CoA Extraction: Cells were harvested and lysed. CoA was extracted using methods suitable for subsequent analysis (e.g., perchloric acid extraction).
-
CoA Quantification: CoA levels (both free and total) were quantified using a sensitive and specific assay, such as an enzymatic cycling assay or mass spectrometry-based method.
-
Data Analysis: CoA levels in this compound-treated cells were compared to untreated knockdown cells and control cells (with normal PANK2 expression). Statistical analysis (e.g., ANOVA) was used to determine the significance of any observed changes.
Mandatory Visualizations
Caption: Coenzyme A biosynthesis pathway and the role of this compound.
Caption: Preclinical to clinical trial workflow for this compound.
References
- 1. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models | PLOS One [journals.plos.org]
- 2. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Fosmetpantotenate Fails to Demonstrate Efficacy Over Placebo in Pivotal FORT Trial
A comprehensive review of the Phase III randomized controlled trial (RCT) data reveals that fosmetpantotenate did not achieve its primary or secondary efficacy endpoints in the treatment of pantothenate kinase-associated neurodegeneration (PKAN), a rare, debilitating neurological disorder. The FORT trial, a cornerstone in the clinical development of this investigational therapy, showed no significant difference between this compound and placebo in improving the daily functioning of patients with PKAN.[1][2][3]
This compound was developed as a replacement therapy for individuals with PKAN, a genetic disorder caused by mutations in the PANK2 gene.[4][5] This gene is responsible for producing an enzyme essential for the synthesis of coenzyme A (CoA), a molecule crucial for cellular metabolism. The deficiency of this enzyme leads to a range of severe symptoms, including progressive movement disorders and visual impairment. This compound was designed to cross the blood-brain barrier and be converted into phosphopantothenate, thereby restoring CoA levels.
Efficacy Data Summary
The primary measure of efficacy in the FORT trial was the change from baseline in the PKAN-Activities of Daily Living (PKAN-ADL) scale, a patient-reported outcome measure designed to assess daily functioning in individuals with PKAN. The trial also assessed the change in the Unified Parkinson's Disease Rating Scale (UPDRS) Part III score as a key secondary endpoint.
The results, summarized in the table below, indicate a lack of statistically significant improvement in the this compound group compared to the placebo group after 24 weeks of treatment.
| Efficacy Endpoint | This compound (n=41) | Placebo (n=43) | Difference (LS Mean, 95% CI) | P-value |
| PKAN-ADL Score | ||||
| Baseline (Mean, SD) | 28.2 (11.4) | 27.4 (11.5) | ||
| Week 24 (Mean, SD) | 26.9 (12.5) | 24.5 (11.8) | ||
| Change from Baseline | -0.09 (-1.69 to 1.51) | 0.9115 | ||
| UPDRS Part III Score | Not reported | Not reported | No significant difference | Not met |
Experimental Protocol: The FORT Trial
The this compound Replacement Therapy (FORT) trial was a Phase III, international, multicenter, randomized, double-blind, placebo-controlled study.
-
Patient Population: The trial enrolled 84 patients aged 6 to 65 years with a confirmed diagnosis of PKAN due to pathogenic PANK2 mutations. Eligible participants had a baseline score of ≥6 on the PKAN-ADL scale.
-
Treatment Regimen: Patients were randomly assigned to receive either 300 mg of this compound or a matching placebo, administered orally three times daily for 24 weeks. Randomization was stratified by weight and age.
-
Primary Efficacy Endpoint: The primary outcome was the change in the PKAN-ADL total score from baseline to week 24.
-
Secondary Efficacy Endpoint: A key secondary outcome was the change in the Unified Parkinson's Disease Rating Scale (UPDRS) Part III score from baseline to week 24.
-
Safety Assessments: The incidence of treatment-emergent adverse events was monitored throughout the study. The overall incidence of serious adverse events was similar between the two groups, with 19.5% in the this compound group and 14.0% in the placebo group.
Visualizing the Research
Experimental Workflow of the FORT Trial
Caption: Workflow of the FORT randomized controlled trial.
This compound's Proposed Mechanism of Action
Caption: Proposed mechanism of this compound action.
References
- 1. Retrophin’s this compound fails in Phase III trial for PKAN [clinicaltrialsarena.com]
- 2. physiciansweekly.com [physiciansweekly.com]
- 3. This compound Randomized Controlled Trial in Pantothenate Kinase-Associated Neurodegeneration. - DZNEPUB [pub.dzne.de]
- 4. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. irbm.com [irbm.com]
A Comparative Analysis of Pantothenate Kinase Activators: Fosmetpantotenate and Novel Allosteric Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fosmetpantotenate and other emerging pantothenate kinase (PanK) activators for the treatment of Pantothenate Kinase-Associated Neurodegeneration (PKAN). This analysis is supported by available preclinical and clinical experimental data.
Pantothenate Kinase-Associated Neurodegeneration is a rare, debilitating neurological disorder characterized by mutations in the PANK2 gene, leading to deficient activity of the pantothenate kinase 2 enzyme. This deficiency disrupts the biosynthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways. Therapeutic strategies have primarily focused on restoring CoA levels in the brain. This guide compares two distinct approaches: substrate replacement therapy with this compound and allosteric activation of other PanK isoforms with novel small molecules like BBP-671 and PZ-2891.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and the newer generation of PanK activators lies in their mechanism of action.
This compound (RE-024) is a prodrug of phosphopantothenate, the direct product of the PanK enzyme. By providing this downstream metabolite, this compound aims to bypass the deficient PANK2 enzyme and restore the CoA biosynthesis pathway. Its efficacy, therefore, depends on its ability to cross the blood-brain barrier and be intracellularly converted to its active form.
BBP-671 and PZ-2891 , on the other hand, are allosteric modulators. They are designed to activate the other, non-mutated pantothenate kinase isoforms, primarily PANK1 and PANK3. These activators work by binding to a site on the enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's catalytic activity and overcomes the natural feedback inhibition by acetyl-CoA. This approach aims to compensate for the loss of PANK2 function by boosting the activity of the remaining PanK enzymes.
dot
A Head-to-Head Comparison of Fosmetpantotenate and Pantothenate Supplementation for Pantothenate Kinase-Associated Neurodegeneration
A Comprehensive Review for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two therapeutic strategies for Pantothenate Kinase-Associated Neurodegeneration (PKAN): Fosmetpantotenate, an investigational phosphopantothenate replacement therapy, and conventional pantothenate (Vitamin B5) supplementation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an objective analysis of their mechanisms of action, supporting experimental data, and clinical outcomes to date.
Introduction
Pantothenate Kinase-Associated Neurodegeneration (PKAN) is a rare, autosomal recessive neurodegenerative disorder caused by mutations in the PANK2 gene.[1][2] This gene encodes for pantothenate kinase 2, a crucial mitochondrial enzyme responsible for the first and rate-limiting step in the universal biosynthetic pathway of Coenzyme A (CoA), the phosphorylation of pantothenate (Vitamin B5) to 4'-phosphopantothenate (PPA).[1][2][3] A deficiency in PANK2 activity leads to a cascade of downstream effects, including impaired CoA synthesis, mitochondrial dysfunction, and iron accumulation in the basal ganglia, culminating in progressive dystonia, parkinsonism, and other severe neurological impairments.
Therapeutic strategies have primarily focused on alleviating symptoms. However, two approaches have been investigated to address the underlying metabolic defect: direct supplementation with pantothenate and replacement therapy with this compound. This guide will dissect the preclinical and clinical evidence for each.
Mechanism of Action: Bypassing a Defective Enzyme vs. Substrate Enhancement
The fundamental difference between this compound and pantothenate supplementation lies in their interaction with the compromised CoA biosynthetic pathway in PKAN.
Pantothenate (Vitamin B5) Supplementation: This approach aims to increase the substrate for the PANK2 enzyme. The rationale is that in patients with residual PANK2 activity, a higher concentration of pantothenate might drive the enzymatic reaction forward, leading to increased PPA and subsequently CoA production. However, in cases of complete loss of PANK2 function, this strategy is hypothesized to be ineffective as the metabolic block remains.
This compound (RE-024): this compound is a phosphopantothenate replacement therapy designed as a prodrug to bypass the defective PANK2 enzyme entirely. By masking the charged phosphate group, this compound is designed to be more cell-permeable than PPA itself. Once inside the cell, it is metabolized to PPA, directly feeding into the CoA synthesis pathway downstream of the PANK2-mediated step.
The following diagram illustrates the Coenzyme A synthesis pathway and the points of intervention for both compounds.
Preclinical Data Comparison
This compound
A significant body of preclinical research has evaluated the efficacy of this compound in cellular models of PKAN. The primary model utilized has been a human neuroblastoma cell line (IMR-32) with PANK2 expression downregulated by short-hairpin RNA (shRNA).
Key Preclinical Findings:
-
Restoration of CoA Levels: In PANK2-knockdown neuroblastoma cells, this compound treatment led to a significant increase in both free and total CoA levels. Acute high doses (25-200 µM) increased free CoA by 2- to 4-fold, while lower doses over a 5-day period resulted in an approximately 2.5-fold increase in total CoA.
-
Rescue of CoA-Dependent Processes: Tubulin acetylation, a process reliant on CoA, was shown to be defective in the PANK2-knockdown cells. This compound treatment successfully rescued this defect, indicating the newly synthesized CoA was functionally active.
-
Blood-Brain Barrier Permeability: In vitro models of the blood-brain barrier demonstrated that this compound is permeable. However, in vivo pharmacokinetic studies revealed species-dependent metabolism. While orally administered this compound was detected in the brains of monkeys, it was largely absent in mice and rats due to rapid metabolism in the blood.
| This compound Preclinical Data Summary | |
| Model System | PANK2-knockdown human neuroblastoma cells (IMR-32) |
| Key Endpoints | Coenzyme A (CoA) levels, Tubulin Acetylation |
| Results | - Increased free CoA by 2- to 4-fold (acute high doses)- Increased total CoA by ~2.5-fold (low dose, 5 days)- Rescued defects in tubulin acetylation |
| Blood-Brain Barrier | Permeable in in-vitro models. CNS exposure observed in monkeys after oral dosing, but not in rodents. |
Pantothenate Supplementation
Preclinical data for pantothenate supplementation in PKAN models is less extensive. Studies have primarily utilized patient-derived fibroblasts.
Key Preclinical Findings:
-
Correction of Pathophysiological Alterations: In fibroblasts from PKAN patients with residual PANK2 expression, pantothenate supplementation was shown to correct several pathological changes, including intracellular iron accumulation, mitochondrial dysfunction, and oxidative stress markers.
-
Mutation-Dependent Efficacy: The beneficial effects of pantothenate were observed in fibroblasts with mutations that allow for low or residual PANK2 enzyme expression. In contrast, fibroblasts with mutations leading to a truncated or absent protein did not respond to the treatment.
| Pantothenate Preclinical Data Summary | |
| Model System | Dermal fibroblasts from PKAN patients |
| Key Endpoints | Iron accumulation, mitochondrial function, oxidative stress markers |
| Results | - Corrected pathological alterations in fibroblasts with residual PANK2 expression- No effect in fibroblasts with truncated/absent PANK2 protein |
| Blood-Brain Barrier | Pantothenic acid is known to cross the blood-brain barrier via a specific transporter. |
Experimental Protocols
This compound: PANK2 Knockdown and CoA Measurement
A representative experimental workflow for evaluating this compound is outlined below.
Methodology for CoA Measurement in PANK2-Knockdown Cells:
-
Cell Culture and Treatment: Human neuroblastoma IMR-32 cells with stable shRNA-mediated knockdown of PANK2 are cultured under standard conditions. Cells are then treated with varying concentrations of this compound or a vehicle control for specified durations.
-
Cell Lysis: Following treatment, cells are harvested and lysed to release intracellular contents.
-
Quantification: Coenzyme A levels in the cell lysates are quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).
Methodology for Tubulin Acetylation Assay:
-
Protein Extraction: Following treatment as described above, total protein is extracted from the cells.
-
Western Blotting: Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for acetylated tubulin and a loading control (e.g., total tubulin or GAPDH).
-
Detection and Quantification: Membranes are incubated with appropriate secondary antibodies and visualized. The intensity of the acetylated tubulin band is normalized to the loading control to determine the relative level of tubulin acetylation.
Clinical Trial Data
This compound: The FORT Trial
The efficacy and safety of this compound were evaluated in a pivotal Phase 3, randomized, double-blind, placebo-controlled, multicenter study known as the FORT trial.
-
Study Design: 84 patients with PKAN, aged 6 to 65 years, were randomized to receive either 300 mg of this compound or a placebo three times daily for 24 weeks.
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline at week 24 in the PKAN-Activities of Daily Living (PKAN-ADL) scale, a patient- or caregiver-reported outcome measure of functional abilities.
-
Results: The trial did not meet its primary or secondary endpoints. There was no statistically significant difference in the change in PKAN-ADL scores between the this compound and placebo groups (p=0.9115).
-
Safety: this compound was found to be generally safe and well-tolerated, with a similar incidence of serious adverse events in the treatment and placebo groups.
| This compound (FORT Trial) Clinical Data | |
| Trial Phase | Phase 3 |
| Number of Patients | 84 |
| Dosage | 300 mg three times daily |
| Duration | 24 weeks |
| Primary Endpoint | Change in PKAN-Activities of Daily Living (PKAN-ADL) score |
| Outcome | Did not meet primary endpoint. No significant difference compared to placebo. |
| Safety | Generally safe and well-tolerated |
Pantothenate Supplementation
There is a lack of large-scale, randomized, placebo-controlled clinical trials for pantothenate supplementation in PKAN. The available evidence is largely anecdotal or from small, uncontrolled studies.
-
Anecdotal Reports: Some patients with atypical PKAN have anecdotally reported improvements in motor symptoms, speech, and cognition with pantothenate supplementation.
-
Open-Label Study: An open-label, uncontrolled 12-month trial of this compound in a single patient with late-onset PKAN did show symptomatic improvement. It is important to note this was with this compound, not standard pantothenate.
-
Rationale for Use: The potential benefit is thought to be limited to patients who retain some residual PANK2 enzyme activity.
Head-to-Head Summary
| Feature | This compound | Pantothenate Supplementation |
| Mechanism of Action | Prodrug that bypasses the PANK2 enzyme, delivering 4'-phosphopantothenate. | Substrate for the PANK2 enzyme. |
| Target Patient Population | All PKAN patients, regardless of PANK2 mutation type. | PKAN patients with residual PANK2 enzyme activity. |
| Preclinical Efficacy | Restored CoA levels and function in PANK2-deficient cell models. | Corrected pathological alterations in patient fibroblasts with residual PANK2 activity. |
| Clinical Trial Evidence | Phase 3 randomized controlled trial showed no significant clinical benefit over placebo. | No large-scale, randomized controlled trials. Evidence is primarily anecdotal. |
| Regulatory Status | Investigational drug. Granted orphan drug and fast track designation by the FDA, but failed its pivotal trial. | Widely available as a dietary supplement (Vitamin B5). |
Conclusion
This compound represented a mechanistically elegant approach to treating PKAN by directly addressing the metabolic bottleneck caused by PANK2 deficiency. Preclinical studies in cellular models were promising, demonstrating the restoration of CoA levels and function. However, these promising in vitro results did not translate into clinical efficacy in the pivotal FORT trial.
Pantothenate supplementation, while lacking robust clinical trial evidence, remains a therapeutic consideration, particularly for patients with atypical PKAN who may have residual PANK2 function. The in vitro data from patient-derived fibroblasts suggests a potential for mutation-specific benefits.
For the research and drug development community, the story of this compound underscores the critical challenge of translating preclinical success into clinical benefit, especially in complex neurodegenerative diseases. Future research may focus on identifying patient subgroups that might respond to substrate enhancement therapies like high-dose pantothenate, or on developing next-generation therapies that can more effectively target the downstream consequences of impaired CoA metabolism in the central nervous system.
References
- 1. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic approach with commercial supplements for pantothenate kinase-associated neurodegeneration with residual PANK2 expression levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Reproducibility of Preclinical Findings for Fosmetpantotenate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical findings for fosmetpantotenate, a phosphopantothenate replacement therapy investigated for Pantothenate Kinase-Associated Neurodegeneration (PKAN). The information presented herein is intended to facilitate an objective evaluation of its reproducibility and performance against alternative therapeutic strategies.
Mechanism of Action and Rationale
Pantothenate Kinase-Associated Neurodegeneration (PKAN) is an autosomal recessive disorder caused by mutations in the PANK2 gene, which encodes for the mitochondrial enzyme Pantothenate Kinase 2.[1][2] This enzyme catalyzes the first and rate-limiting step in the universal biosynthetic pathway of Coenzyme A (CoA), the phosphorylation of pantothenate (Vitamin B5) to phosphopantothenate (PPA).[1][2][3] A deficiency in PANK2 activity leads to reduced levels of CoA, a critical cofactor for numerous metabolic processes, including fatty acid metabolism and the citric acid cycle.
This compound is a prodrug of phosphopantothenate designed to bypass the dysfunctional PANK2 enzyme and replenish intracellular CoA pools. The rationale is that by providing the product of the deficient enzyme, this compound can restore CoA synthesis and mitigate the downstream pathological consequences of PANK2 mutations.
References
A Comparative Analysis of the In Vitro Permeability of Fosmetpantotenate Diastereomers
For Researchers, Scientists, and Drug Development Professionals
Fosmetpantotenate, a novel phosphopantothenate replacement therapy, is under investigation for the treatment of Pantothenate Kinase-Associated Neurodegeneration (PKAN), a rare genetic neurological disorder.[1][2] PKAN is caused by mutations in the PANK2 gene, which encodes the mitochondrial enzyme pantothenate kinase 2. This enzyme is crucial for the phosphorylation of pantothenate (vitamin B5) to phosphopantothenate, the first and rate-limiting step in the biosynthesis of coenzyme A (CoA).[3][4] A deficiency in PanK2 activity leads to reduced CoA levels in the brain and other tissues.[4] this compound is a prodrug designed to cross the blood-brain barrier and be metabolized to phosphopantothenate, thereby bypassing the defective PanK2 enzyme and restoring CoA levels. As this compound contains two chiral centers, it exists as a mixture of diastereomers. Understanding the differential permeability of these diastereomers is critical for optimizing its therapeutic potential. This guide provides a comparative overview of the in vitro permeability of this compound diastereomers, supported by experimental data and detailed methodologies.
Quantitative Permeability Data
An in vitro study utilizing a blood-brain barrier model composed of co-cultured porcine brain endothelial cells and rat astrocytes was conducted to determine the apparent permeability (Papp) of the this compound diastereomers, D1 and D2. The results are summarized in the table below.
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| This compound Diastereomer 1 (D1) | 1.8 ± 0.2 |
| This compound Diastereomer 2 (D2) | 2.1 ± 0.3 |
| Pantothenate (PA) | 1.3 ± 0.1 |
| Phosphopantothenate (PPA) | < 0.5 |
| Sucrose (Paracellular Marker) | 0.8 ± 0.1 |
| Mannitol (Paracellular Marker) | 0.9 ± 0.1 |
Data presented as mean ± standard deviation.
The data indicate that both diastereomers of this compound exhibit higher permeability across the in vitro blood-brain barrier model compared to the parent molecule, pantothenate, and significantly greater permeability than phosphopantothenate, which is largely impermeable. The permeability of the diastereomers was approximately 2- to 3-fold higher than that of sucrose and mannitol, which are markers for paracellular transport, suggesting that the diastereomers likely cross the barrier via a transcellular route. Notably, the permeability of diastereomer D2 was slightly higher than that of D1, although the difference was not statistically significant.
Experimental Protocols
The in vitro permeability of the this compound diastereomers was assessed using a well-established blood-brain barrier model.
In Vitro Blood-Brain Barrier Model Protocol
-
Cell Culture: Primary porcine brain endothelial cells (pBECs) are isolated from the brain cortices of young pigs. These cells are then co-cultured with primary rat astrocytes. The pBECs are seeded on the apical side of a semi-permeable filter support (e.g., Transwell insert), and the rat astrocytes are cultured on the basolateral side of the support. This co-culture system mimics the in vivo microenvironment of the blood-brain barrier, where astrocytes play a crucial role in inducing and maintaining the barrier properties of the endothelial cells.
-
Barrier Integrity Assessment: The integrity of the endothelial cell monolayer is monitored by measuring the transendothelial electrical resistance (TEER). A high TEER value is indicative of a tight barrier with well-formed tight junctions between the endothelial cells.
-
Permeability Assay:
-
The culture medium in the apical (donor) chamber is replaced with a transport buffer containing the test compound (this compound diastereomer D1 or D2, pantothenate, phosphopantothenate, sucrose, or mannitol) at a known concentration.
-
The basolateral (receiver) chamber contains a compound-free transport buffer.
-
The plate is incubated at 37°C with gentle shaking.
-
At predetermined time intervals, samples are collected from the basolateral chamber and the concentration of the test compound is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber (mol/s).
-
A is the surface area of the filter membrane (cm²).
-
C₀ is the initial concentration of the compound in the donor chamber (mol/cm³).
-
Signaling and Metabolic Pathway
This compound is designed to deliver phosphopantothenate into cells, which then enters the Coenzyme A biosynthesis pathway. The diagram below illustrates the proposed mechanism of action.
Caption: Metabolic pathway of this compound to Coenzyme A.
Experimental Workflow
The following diagram outlines the general workflow for assessing the in vitro permeability of this compound diastereomers.
Caption: Workflow for in vitro permeability assessment.
References
- 1. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models | PLOS One [journals.plos.org]
- 2. irbm.com [irbm.com]
- 3. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models | PLOS One [journals.plos.org]
- 4. A Triple Culture Model of the Blood-Brain Barrier Using Porcine Brain Endothelial cells, Astrocytes and Pericytes - PMC [pmc.ncbi.nlm.nih.gov]
Validating the PKAN-ADL scale as a primary outcome measure for Fosmetpantotenate trials.
Validating the PKAN-ADL Scale: A Primary Outcome Measure for Fosmetpantotenate Trials
This guide provides a comprehensive comparison of the Pantothenate Kinase-Associated Neurodegeneration Activities of Daily Living (PKAN-ADL) scale and its validation as a primary outcome measure in clinical trials for this compound. It is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of the scale's performance with supporting experimental data.
Pantothenate Kinase-Associated Neurodegeneration (PKAN) is a rare, genetic neurological disorder characterized by progressive and debilitating symptoms, including movement disorders and visual impairment.[1] It is caused by mutations in the PANK2 gene, which disrupts the production of coenzyme A (CoA), a vital component in various biochemical reactions.[1][2] this compound was developed as a replacement therapy designed to cross the blood-brain barrier and restore CoA levels.[1][2] To assess the efficacy of such treatments, a reliable and validated primary outcome measure is crucial. The PKAN-ADL scale was developed to meet this need.
The PKAN-ADL Scale: An Overview
The PKAN-ADL is a clinical outcomes assessment specifically designed for PKAN, adapted from the Unified Parkinson's Disease Rating Scale (UPDRS) Part II. It is a 12-item scale that assesses a patient's ability to complete various activities of daily living that are affected by the motor manifestations of PKAN. The domains assessed include speech, drooling, swallowing, writing, eating, dressing, personal hygiene, turning in bed, sitting, falling, walking, and discomfort or pain.
Each item is rated on a 5-point scale from 0 ("normal") to 4 ("inability to perform the activity"). The total score is the sum of the responses to the 12 items, ranging from 0 to 48, with higher scores indicating greater disability.
Validation and Clinimetric Properties
The PKAN-ADL scale underwent a rigorous validation process to establish its reliability and validity for use in clinical trials.
Experimental Protocol for Validation
The validation study involved the following methodology:
-
Content Development: An iterative process was used, adapting items from the UPDRS Part II with input from experts, caregivers, and patients to ensure relevance and clarity for the PKAN population.
-
Study Population: The scale was administered to 37 caregivers and 2 patients on two separate occasions, two weeks apart.
-
Construct Validity Assessment: To assess construct validity, the PKAN-ADL was administered alongside several other established measures:
-
Convergent Validity: Quality of Life in Neurological Disorders (Neuro-QoL) measures and selected attributes of the Health Utilities Index (HUI)-2/3 were used.
-
Divergent Validity: The Stroke Aphasia Depression Questionnaire (SADQ-10) was used.
-
-
Statistical Analysis:
-
Internal Consistency: Cronbach's alpha was calculated to assess the inter-relatedness of the scale items.
-
Test-Retest Reliability: Intraclass correlation coefficients (ICCs) were determined from the two administrations of the scale.
-
Construct Validity: Correlations between the PKAN-ADL and the other measures were calculated.
-
Validation Results
The PKAN-ADL scale demonstrated strong clinimetric properties, supporting its use in clinical trials.
| Clinimetric Property | Measure | Result | Interpretation |
| Internal Consistency | Cronbach's Alpha | 0.93 | Excellent |
| Test-Retest Reliability | Intraclass Correlation Coefficient (ICC) | 0.99 | Excellent |
| Convergent Validity | Correlation with Neuro-QoL | > 0.90 | Very Strong |
| Correlation with HUI-2/3 | ≥ 0.48 | Moderate to Strong | |
| Divergent Validity | Correlation with SADQ-10 | 0.11 | Weak (as expected) |
Data sourced from Marshall et al. (2019)
Application in this compound Clinical Trials
The PKAN-ADL scale was selected as the primary efficacy endpoint for the Phase III FORT (this compound Replacement Therapy) trial.
FORT Trial Protocol
The key aspects of the FORT trial methodology were as follows:
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
-
Participants: 84 patients with confirmed PANK2 pathogenic variants, aged 6 to 65 years, and a baseline PKAN-ADL score of ≥6.
-
Intervention: this compound (300 mg, three times daily) or a matching placebo for a 24-week period.
-
Primary Endpoint: The change from baseline in the PKAN-ADL total score at week 24.
-
Secondary and Exploratory Endpoints: Included the change in the Unified Parkinson's Disease Rating Scale (UPDRS) Part III total score and the Barry-Albright Dystonia (BAD) scale.
FORT Trial Results
The FORT trial did not meet its primary or secondary endpoints, as there was no significant difference in the change in PKAN-ADL scores between the this compound and placebo groups at 24 weeks.
| Group | N | Baseline PKAN-ADL (Mean ± SD) | Week 24 PKAN-ADL (Mean ± SD) | Change from Baseline (LS Mean) |
| This compound | 41 | 28.2 ± 11.4 | 26.9 ± 12.5 | - |
| Placebo | 43 | 27.4 ± 11.5 | 24.5 ± 11.8 | - |
| Difference (this compound - Placebo) | - | - | - | -0.09 (95% CI: -1.69 to 1.51) |
Data sourced from Klopstock et al. (2020)
Comparison with Alternative Outcome Measures
While the PKAN-ADL scale is a valuable tool, other scales are also used to assess symptoms in PKAN and related disorders.
| Scale | Primary Focus | Administration | Key Features |
| PKAN-ADL | Activities of Daily Living | Patient/Caregiver Report | 12 items, 0-48 score range; validated for PKAN. |
| UPDRS Part III | Motor Examination | Clinician-Rated | 27 items, 0-108 score range; assesses parkinsonian motor signs. |
| PKAN-DRS | Multi-domain | Clinician-Rated | Assesses cognition, behavior, disability, dystonia, and parkinsonism. |
| Barry-Albright Dystonia (BAD) Scale | Dystonia Severity | Clinician-Rated | Used as an exploratory endpoint in the FORT trial to assess changes in dystonia. |
Mechanism of Action of this compound
This compound is designed to bypass the defective PanK2 enzyme in PKAN by providing a downstream product, phosphopantothenate (PPA), which is then converted into Coenzyme A.
Conclusion
The PKAN-ADL scale is a well-validated and reliable tool for assessing the impact of PKAN on the daily lives of patients. Its development was a crucial step in enabling robust clinical trials for this rare disease. While the Phase III FORT trial of this compound did not demonstrate a statistically significant improvement on the PKAN-ADL scale, this does not invalidate the scale itself. The results of the trial provide valuable information about the efficacy of this compound at the dose and duration studied. The PKAN-ADL remains a critical instrument for future research in PKAN, providing a standardized and patient-relevant measure of functional ability.
References
A comparative review of treatments for pantothenate kinase-associated neurodegeneration.
For Researchers, Scientists, and Drug Development Professionals
Pantothenate kinase-associated neurodegeneration (PKAN) is a rare, autosomal recessive neurodegenerative disorder caused by mutations in the PANK2 gene. This genetic defect disrupts the biosynthesis of Coenzyme A (CoA), a vital molecule in cellular metabolism, leading to progressive dystonia, parkinsonism, and iron accumulation in the brain. This guide provides a comparative analysis of current and emerging treatments for PKAN, with a focus on their mechanisms of action, clinical efficacy, and the experimental data supporting their use.
Disease-Modifying Therapies
Disease-modifying therapies for PKAN aim to address the underlying pathophysiology of the disease, either by correcting the metabolic defect or by mitigating its downstream consequences, such as iron accumulation.
Iron Chelation: Deferiprone
Deferiprone is an iron chelator that can cross the blood-brain barrier and reduce iron accumulation in the globus pallidus, a key pathological feature of PKAN.[1][2][3]
Mechanism of Action: Deferiprone binds to excess iron in the brain, facilitating its removal and potentially reducing oxidative stress and neurotoxicity.[3]
Clinical Evidence: The TIRCON international clinical trial, a randomized, double-blind, placebo-controlled study, evaluated the efficacy of deferiprone in 88 PKAN patients over 18 months.[2] The primary outcome was the change in the Barry-Albright Dystonia (BAD) scale. While the trial did not meet its primary endpoint for all patients, it showed a trend towards slowing disease progression, particularly in older patients with atypical PKAN. A key finding was the significant reduction of brain iron accumulation in all treated individuals, regardless of their clinical response.
Table 1: Deferiprone Clinical Trial Data
| Study | Treatment Group | Placebo Group | Key Findings |
| TIRCON Trial (18 months) | Change in BAD score: -2.48 points (SE 0.63) | Change in BAD score: -3.99 points (SE 0.82) | Slowed disease progression in atypical PKAN (p=0.019); Reduced brain iron accumulation in all patients. |
| Pilot Study (18 months) | 15 mg/kg twice daily | N/A | Improvement in clinical rating scales in 4 out of 5 patients in the first 12 months; Reduced iron load in the globus pallidus of all patients. |
Coenzyme A Precursor Replacement Therapies
These therapies aim to bypass the defective PANK2 enzyme and replenish the depleted levels of CoA.
Fosmetpantotenate is a phosphopantothenate replacement therapy designed to deliver the substrate needed for the downstream synthesis of CoA.
Mechanism of Action: this compound is a prodrug that, once inside the cells, is converted to phosphopantothenate, the product of the PANK2 enzyme. This bypasses the enzymatic defect and aims to restore CoA levels.
Clinical Evidence: The Phase 3 FORT trial, a randomized, double-blind, placebo-controlled study, evaluated the efficacy and safety of this compound in 84 PKAN patients over 24 weeks. The primary endpoint was the change from baseline in the PKAN-Activities of Daily Living (PKAN-ADL) scale. The trial did not meet its primary or secondary endpoints, showing no significant difference between the treatment and placebo groups.
Table 2: this compound (FORT Trial) Clinical Trial Data
| Metric | This compound Group (n=41) | Placebo Group (n=43) | p-value |
| Baseline PKAN-ADL Mean (SD) | 28.2 (11.4) | 27.4 (11.5) | N/A |
| Week 24 PKAN-ADL Mean (SD) | 26.9 (12.5) | 24.5 (11.8) | 0.9115 |
| Change from Baseline (LS Mean) | - | - | -0.09 |
CoA-Z is a form of 4'-phosphopantetheine, a downstream intermediate in the CoA biosynthetic pathway.
Mechanism of Action: By providing 4'-phosphopantetheine, CoA-Z also bypasses the defective PANK2 enzyme, aiming to restore CoA synthesis.
Clinical Evidence: A clinical trial for CoA-Z in PKAN patients has been completed. The trial was designed to assess the safety of CoA-Z and its effect on a blood biomarker. Results indicate that CoA-Z was safe and well-tolerated and showed a dose-dependent effect on the biomarker. Specific quantitative data on the biomarker changes are anticipated to be released following FDA submission.
Symptomatic Treatments
Symptomatic treatments for PKAN focus on managing the debilitating motor symptoms, primarily dystonia and spasticity.
Deep Brain Stimulation (DBS)
DBS of the globus pallidus internus (GPi) is a surgical intervention that has shown promise in alleviating dystonia in PKAN patients.
Clinical Evidence: A meta-analysis of 99 PKAN patients who underwent GPi-DBS demonstrated a mean improvement of 26% in the Burke-Fahn-Marsden Dystonia Rating Scale (BFMDRS) movement score at one year post-operation. The benefit was more pronounced in patients with atypical PKAN (45% improvement) compared to classic PKAN (16% improvement). A long-term retrospective study showed that the benefits of GPi-DBS can be sustained for over five years.
Table 3: Deep Brain Stimulation (DBS) Clinical Outcome Data
| Study Type | Patient Population | Outcome Measure | Mean Improvement |
| Meta-analysis (1 year post-op) | 99 PKAN patients | BFMDRS Movement Score | 26% |
| Atypical PKAN | BFMDRS Movement Score | 45% | |
| Classic PKAN | BFMDRS Movement Score | 16% | |
| Retrospective Study (5-6 years post-op) | 5 PKAN patients | BFMDRS Movement Score | >20% improvement in 3 out of 5 patients |
Intrathecal Baclofen (ITB)
ITB therapy involves the continuous infusion of baclofen directly into the cerebrospinal fluid via an implanted pump. This approach can be effective in managing severe, generalized dystonia and spasticity.
Clinical Evidence: While large-scale controlled trials are lacking, case reports and small series suggest that ITB can improve dystonia and ease of care in PKAN patients. In one case report, a patient receiving 1050 μg of baclofen per day showed improvements in dystonia and regained some motor functions. However, another study noted that while parents reported improvements, there was no statistically significant difference in dystonia scores.
Other Symptomatic Treatments
A variety of oral medications are used to manage the motor symptoms of PKAN, although their efficacy can be limited and transient. These include:
-
Anticholinergics (e.g., trihexyphenidyl)
-
Benzodiazepines (e.g., clonazepam)
-
Dopamine agonists
Botulinum toxin injections can be used to treat focal dystonia.
Signaling Pathways and Experimental Workflows
Caption: PKAN Pathophysiology and Therapeutic Intervention Points.
Caption: Workflow for MRI-based Brain Iron Quantification.
Experimental Protocols
Coenzyme A Measurement Assay
Principle: A common method for quantifying CoA levels in biological samples is through an enzymatic assay. The assay typically involves a two-step reaction. First, Acyl-CoA synthetase utilizes CoA to produce Acyl-CoA. Subsequently, Acyl-CoA oxidase acts on Acyl-CoA to generate hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe to produce a colorimetric (absorbance at ~570 nm) or fluorometric (excitation/emission at ~535/587 nm) signal that is directly proportional to the amount of CoA in the sample.
Protocol Outline (based on commercially available kits):
-
Sample Preparation: Biological samples (e.g., cell lysates, tissue homogenates, plasma) are prepared according to the kit's instructions. This may involve deproteinization.
-
Standard Curve Preparation: A series of CoA standards are prepared to generate a standard curve for quantification.
-
Reaction Setup: Samples and standards are added to a 96-well plate. A reaction mix containing the necessary enzymes and substrates is then added.
-
Incubation: The plate is incubated at a specified temperature (e.g., 37°C) for a set period (e.g., 30 minutes) to allow the enzymatic reactions to proceed.
-
Detection: The absorbance or fluorescence is measured using a microplate reader.
-
Calculation: The CoA concentration in the samples is determined by comparing their readings to the standard curve.
MRI R2* for Brain Iron Quantification
Principle: R2* (transverse relaxation rate) is an MRI parameter that is sensitive to the local magnetic field inhomogeneity. Iron, being paramagnetic, creates local field disturbances, leading to an increase in R2. Thus, R2 values correlate with brain iron concentration.
Protocol Outline:
-
Image Acquisition: A multi-echo gradient-recalled echo (GRE) sequence is acquired on a 3T MRI scanner. This sequence obtains multiple echoes at different echo times (TEs).
-
Image Post-processing: The magnitude and phase images from the GRE sequence are used to calculate the R2* map. This is typically done by fitting the signal decay over the different TEs to an exponential function on a pixel-by-pixel basis.
-
Region of Interest (ROI) Analysis: ROIs are manually or automatically drawn on the R2* maps in specific brain regions, such as the globus pallidus and substantia nigra.
-
Quantification: The mean R2* value within each ROI is calculated. Higher R2* values are indicative of higher iron concentrations.
Barry-Albright Dystonia (BAD) Scale
Principle: The BAD scale is an ordinal severity scale used to assess secondary dystonia. It evaluates dystonia in eight body regions: eyes, mouth, neck, trunk, and each of the four limbs.
Methodology:
-
Each of the eight body regions is scored on a 5-point scale from 0 to 4, where:
-
0: No dystonia
-
1: Slight dystonia (present <10% of the time)
-
2: Mild dystonia (present <50% of the time)
-
3: Moderate dystonia (present >50% of the time)
-
4: Severe dystonia (fixed posture or present nearly 100% of the time)
-
-
The total score ranges from 0 to 32, with higher scores indicating more severe dystonia. The assessment is typically performed by a trained clinician based on observation of the patient at rest and during movement.
References
- 1. Retrophin Announces Topline Results from Phase 3 FORT Study of this compound in Patients with PKAN - BioSpace [biospace.com]
- 2. Deferiprone trial results produce positive findings for some with PKAN - NBIA Disorders Association [nbiadisorders.org]
- 3. A pilot trial of deferiprone in pantothenate kinase-associated neurodegeneration patients - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Path Forward: A Comparative Guide to In Vivo Target Engagement of Fosmetpantotenate and its Alternatives in Pantothenate Kinase-Associated Neurodegeneration
For researchers, scientists, and drug development professionals invested in tackling Pantothenate Kinase-Associated Neurodegeneration (PKAN), confirming the direct interaction of a therapeutic with its intended target in a living system is a critical milestone. This guide provides a comparative analysis of the in vivo target engagement of Fosmetpantotenate, a clinical-stage investigational therapy, alongside emerging alternatives. We present supporting experimental data, detailed methodologies, and visual pathways to facilitate a comprehensive understanding of the current landscape.
This compound is a rationally designed phosphopantothenate prodrug that aims to bypass the deficient pantothenate kinase 2 (PANK2) enzyme, the root cause of PKAN. The therapeutic goal is to replenish the downstream metabolite, phosphopantothenate, and subsequently restore physiological levels of Coenzyme A (CoA), a vital molecule for numerous cellular processes. This guide delves into the in vivo evidence of this compound's mechanism and contrasts it with other therapeutic strategies, providing a clear and objective overview for the scientific community.
Quantitative Comparison of In Vivo Target Engagement
The following table summarizes the key quantitative data from in vivo studies of this compound and its alternatives. This data is crucial for evaluating the potential of each compound to address the core biochemical deficit in PKAN.
| Compound | Mechanism of Action | Animal Model | Key In Vivo Target Engagement Metric | Outcome |
| This compound | Phosphopantothenate replacement | Cynomolgus Monkey | Brain Dialysate Cmax at 300 mg/kg oral dose | 1560 nM[1] |
| Mouse (intrastriatal) | Brain CoA derived from this compound at 24h | ~50%[1] | ||
| PZ-2891 | Allosteric activator of PANK1 and PANK3 | Pank1/Pank2 knockout mouse | Median survival increase | 3-fold[2] |
| 4'-Phosphopantetheine | Downstream metabolite replacement | Pank2 knockout mouse | Brain CoA-related biomarkers | Normalized[3][4] |
Signaling Pathway and Experimental Workflow
To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using the DOT language.
Caption: Coenzyme A biosynthesis pathway and this compound's mechanism.
Caption: In Vivo Target Engagement Workflow for this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vivo Brain Microdialysis in Cynomolgus Monkeys for this compound Pharmacokinetics
-
Animal Model: Adult male cynomolgus monkeys were used in this study. Animals were housed in accordance with ethical guidelines.
-
Surgical Procedure: Monkeys were surgically implanted with a guide cannula directed at the striatum to allow for the insertion of a microdialysis probe.
-
Drug Administration: this compound was administered orally via gavage at doses of 100 mg/kg and 300 mg/kg.
-
Microdialysis: A microdialysis probe was inserted into the guide cannula and perfused with artificial cerebrospinal fluid. Dialysate samples were collected at regular intervals to measure the concentration of this compound and its metabolites in the brain's extracellular fluid.
-
Sample Analysis: The collected dialysate samples were analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of this compound.
In Vivo Coenzyme A Measurement in Pank1/Pank2 Knockout Mouse Brain
-
Animal Model: A dual knockout mouse model with systemic deletion of Pank1 and neuron-specific deletion of Pank2 was utilized to mimic the biochemical defects of PKAN.
-
Drug Administration: Therapeutic compounds (e.g., PZ-2891, 4'-phosphopantetheine) were administered to the mice, typically via oral gavage.
-
Tissue Collection: At the end of the treatment period, mice were euthanized, and brain tissue was rapidly dissected and frozen to prevent CoA degradation.
-
Sample Preparation: Brain tissue was homogenized in a suitable buffer, and proteins were precipitated. The supernatant containing CoA and its thioesters was then collected.
-
LC-MS/MS Analysis: The extracted samples were analyzed by LC-MS/MS to separate and quantify the levels of Coenzyme A. This technique provides high sensitivity and specificity for accurate measurement.
Discussion of Comparative Data
The data presented in this guide highlights the different strategies being employed to tackle PKAN and the evidence for their in vivo target engagement.
This compound has demonstrated direct evidence of reaching its target tissue, the brain, in a non-human primate model, with quantifiable concentrations detected in the brain dialysate. Furthermore, studies using intrastriatal administration in mice have shown that this compound can be effectively converted to CoA in the brain.
PZ-2891 represents an alternative approach by activating the remaining PANK isoforms (PANK1 and PANK3) to compensate for the deficient PANK2. The significant increase in the survival of a severe PKAN mouse model strongly suggests that this compound engages its target and elicits a profound biological effect. However, direct quantitative measurement of the increase in brain CoA levels following PZ-2891 treatment would further solidify the evidence of its target engagement.
4'-Phosphopantetheine , as a downstream metabolite, also aims to bypass the enzymatic block. The finding that it "normalized" CoA-related biomarkers in a PKAN mouse model is a compelling indicator of its potential. Future studies providing specific quantitative data on the extent of CoA restoration in the brain will be crucial for a direct comparison with other therapies.
Conclusion
The in vivo studies summarized in this guide provide valuable insights into the target engagement of this compound and its alternatives. This compound has shown the ability to cross the blood-brain barrier and contribute to the brain's CoA pool. Alternative strategies, such as the allosteric activation of other PANK isoforms by PZ-2891 and the direct replacement of a downstream metabolite with 4'-phosphopantetheine, also show significant promise in preclinical models.
For the research and drug development community, the path forward will likely involve a continued focus on obtaining robust, quantitative in vivo data to allow for a more direct comparison of these promising therapeutic candidates. The detailed experimental protocols provided here serve as a foundation for such future investigations. Ultimately, a deeper understanding of the in vivo target engagement of these molecules will be instrumental in developing an effective disease-modifying therapy for individuals with PKAN.
References
- 1. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models | PLOS One [journals.plos.org]
- 2. ajmc.com [ajmc.com]
- 3. embopress.org [embopress.org]
- 4. 4′‐Phosphopantetheine corrects CoA, iron, and dopamine metabolic defects in mammalian models of PKAN - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Long-Term Safety Profile of Fosmetpantotenate Versus Standard of Care for Pantothenate Kinase-Associated Neurodegeneration (PKAN)
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the long-term safety profile of the investigational drug Fosmetpantotenate with the current standard of care for Pantothenate Kinase-Associated Neurodegeneration (PKAN), a rare, progressive neurodegenerative disorder.
Introduction to PKAN and Therapeutic Strategies
Pantothenate Kinase-Associated Neurodegeneration (PKAN) is a genetic disorder caused by mutations in the PANK2 gene, which disrupts the biosynthesis of Coenzyme A (CoA), a molecule crucial for numerous metabolic processes.[1][2] This disruption leads to progressive and debilitating symptoms, including dystonia, dysarthria, and rigidity.[3]
Currently, there are no approved disease-modifying treatments for PKAN.[4][5] The standard of care is primarily symptomatic and supportive, aiming to manage specific symptoms and improve quality of life. This compound was developed as a replacement therapy to bypass the defective PANK2 enzyme and restore CoA levels.
Mechanism of Action: this compound
This compound is a phosphopantothenate replacement therapy designed to cross the blood-brain barrier. In patients with PKAN, mutations in PANK2 impair the conversion of pantothenate (Vitamin B5) to phosphopantothenate. This compound aims to deliver phosphopantothenate directly, thereby bypassing the defective enzymatic step and restoring the pathway for CoA synthesis.
Figure 1: Mechanism of Action of this compound in PKAN.
Long-Term Safety Profile Comparison
Direct long-term comparative safety trials between this compound and the varied components of standard of care are not available. This comparison is based on data from the this compound Phase III FORT clinical trial and established safety information for standard symptomatic treatments.
This compound Safety Data (FORT Trial)
The FORT trial was a randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of this compound over a 24-week period, with a long-term open-label extension.
Table 1: Summary of Treatment-Emergent Adverse Events (TEAEs) in the 24-Week FORT Trial
| Adverse Event Category | This compound (n=41) | Placebo (n=43) |
| Any TEAE | Not explicitly quantified in results | Not explicitly quantified in results |
| Serious TEAEs | 8 (19.5%) | 6 (14.0%) |
| Discontinuations due to AEs | 0 | 2 (worsening dystonia) |
| Deaths | 0 | 2 (PKAN-related complications) |
Source: Data compiled from the FORT pivotal trial results.
The overall incidence of treatment-emergent serious adverse events was similar between the this compound and placebo groups. The trial concluded that this compound was generally safe and well-tolerated but did not demonstrate a statistically significant improvement in the primary efficacy endpoint.
Standard of Care: Safety and Side Effect Profiles
The standard of care for PKAN is symptomatic and involves a multidisciplinary approach. Treatments are tailored to the individual and may include medications to manage dystonia and spasticity, as well as surgical interventions.
Table 2: Common Standard of Care Treatments and Their Long-Term Safety Considerations
| Treatment | Indication | Common Long-Term Side Effects / Safety Profile |
| Baclofen (Oral or Intrathecal) | Dystonia, Spasticity | Drowsiness, weakness, dizziness. Abrupt withdrawal can cause seizures and hallucinations. |
| Trihexyphenidyl (Anticholinergics) | Dystonia, Rigidity, Tremor | Dry mouth, blurred vision, constipation, cognitive impairment, confusion, memory loss, particularly in older patients. |
| Botulinum Toxin Injections | Focal Dystonia | Muscle weakness, pain at injection site. Potential for antibody formation leading to reduced efficacy over time. Spread of toxin can cause systemic effects like dysphagia and respiratory difficulties. |
| Dopaminergic Agents | Tremor, Rigidity | Nausea, hallucinations, orthostatic hypotension, development of impulse control disorders with long-term use. |
| Deep Brain Stimulation (DBS) | Severe Dystonia | Surgical risks (bleeding, infection). Hardware-related complications (lead migration, breakage). Stimulation-related side effects (paresthesia, dysarthria, mood changes). |
| Deferiprone (Iron Chelator) | Investigational (to reduce brain iron) | Agranulocytosis/neutropenia requiring regular blood monitoring, gastrointestinal upset, elevated liver enzymes. |
Source: Information compiled from clinical management guidelines and reviews.
Experimental Protocols
Protocol for the FORT (this compound Replacement Therapy) Trial
Study Design: A Phase III, randomized, double-blind, placebo-controlled, multicenter, two-arm study.
-
Double-Blind Period: 24 weeks of treatment with either this compound or placebo.
-
Open-Label Extension: A 278-week period where all participants received this compound.
Participants:
-
Inclusion Criteria: Patients aged 6 to 65 years with a confirmed diagnosis of PKAN via PANK2 gene mutations and a score of ≥ 6 on the PKAN-specific Activities of Daily Living (PKAN-ADL) scale.
-
Randomization: 84 patients were randomized (41 to this compound, 43 to placebo), stratified by weight and age.
Intervention:
-
Dosage: this compound 300 mg (or weight-adjusted equivalent) administered orally three times daily.
-
Patients weighing ≥40 kg: 300 mg TID.
-
Patients weighing ≥20 kg but <40 kg: 150 mg TID.
-
Patients weighing <20 kg: 75 mg TID.
-
Endpoints and Assessments:
-
Primary Efficacy Endpoint: Change from baseline at week 24 in the PKAN-ADL total score.
-
Safety Assessments: Monitored through treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), vital signs, physical examinations, clinical laboratory tests (hematology, chemistry, urinalysis), and electrocardiograms.
Figure 2: Workflow of the FORT Clinical Trial.
Conclusion
Based on the 24-week data from the pivotal FORT trial, this compound demonstrates a safety profile comparable to placebo, with no new safety signals identified. The long-term safety profile of standard of care for PKAN is varied and dependent on the specific symptomatic treatments employed, which carry their own well-documented risks, such as cognitive impairment with anticholinergics or surgical risks with Deep Brain Stimulation. While this compound did not meet its primary efficacy endpoint, its safety data suggests it is well-tolerated in the PKAN population. Further analysis from the long-term open-label extension of the FORT trial will be critical to fully characterize the long-term safety of this compound.
References
- 1. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models | PLOS One [journals.plos.org]
- 2. This compound (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pantothenate Kinase-Associated Neurodegeneration - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound Randomized Controlled Trial in Pantothenate Kinase–Associated Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physiciansweekly.com [physiciansweekly.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Fosmetpantotenate
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like fosmetpantotenate is a critical component of laboratory safety and regulatory compliance. This guide provides a procedural, step-by-step framework for the safe and effective disposal of this compound, ensuring the protection of personnel and the environment.
Safety and Handling Precautions
While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential during handling and disposal.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields.
-
Hand Protection: Use protective gloves.
-
Skin and Body Protection: Wear impervious clothing, such as a lab coat.
Engineering Controls:
-
Ensure adequate ventilation in the work area.
-
Provide an accessible safety shower and eye wash station.[1]
Hygiene Measures:
-
Change any contaminated clothing promptly.
-
Wash hands thoroughly after handling the substance.
Step-by-Step Disposal Procedure
The following procedure is based on guidelines for the disposal of non-hazardous pharmaceutical waste.[2]
-
Initial Assessment: Confirm that the this compound waste does not contain any other hazardous materials. If it is mixed with other hazardous chemicals, the disposal procedure for the hazardous component must be followed.
-
Deactivation (if applicable): Currently, there are no specific deactivation protocols cited for this compound.
-
Preparation for Disposal:
-
Do not dispose of this compound down the drain or in regular trash without proper preparation.
-
For solid waste, such as unused or expired tablets, it is recommended to render the substance unpalatable. This can be achieved by mixing the this compound with an undesirable substance like used coffee grounds, dirt, or cat litter.
-
For solutions, absorb the liquid with a non-reactive absorbent material (e.g., diatomite, universal binders).
-
-
Containment:
-
Place the mixture in a sealed container, such as a sealable plastic bag or a properly labeled waste container.
-
-
Final Disposal:
-
Dispose of the sealed container in the regular solid waste stream, unless institutional or local regulations require otherwise.
-
Always consult and adhere to your institution's specific waste disposal procedures and local environmental regulations.
-
-
Decontamination:
-
Clean and decontaminate any surfaces and equipment that have come into contact with this compound. Scrubbing with alcohol is a recommended method for decontamination.
-
Quantitative Data Summary
The following table summarizes key physical and chemical properties relevant to the handling and disposal of similar compounds.
| Property | Value | Source |
| Physical State | Solid (Crystalline powder or Prills) | |
| Appearance | White | |
| Odor | Odorless | |
| Melting Point | 190 - 195 °C / 374 - 383 °F | |
| Flash Point | 93.3 °C / 199.9 °F | |
| Chemical Stability | Stable under normal conditions |
Experimental Protocols
While specific disposal protocols for this compound are not detailed in the provided search results, the general procedures for handling non-hazardous laboratory chemicals are applicable. In one study, after experimental use, cell pellets containing this compound were extracted with 20% trifluoroacetic acid in water, followed by centrifugation. The resulting supernatant was then dried under nitrogen. This indicates that acidic solutions may be used in experimental contexts, and waste streams should be managed accordingly, considering the final composition of the waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
References
Personal protective equipment for handling Fosmetpantotenate
This guide provides crucial safety protocols, operational procedures, and disposal plans for laboratory personnel handling Fosmetpantotenate. While this compound is not classified as a hazardous substance, adherence to these guidelines is essential to ensure a safe laboratory environment and prevent contamination.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in a research and development setting. These recommendations are based on standard laboratory practices for non-hazardous pharmaceutical compounds.
| PPE Category | Specification | Rationale |
| Hand Protection | Powder-free nitrile or neoprene gloves. | To prevent direct skin contact with the compound. |
| Body Protection | A disposable gown or a clean lab coat. | To protect clothing and skin from potential contamination. |
| Eye Protection | Safety glasses with side shields. | To protect eyes from any accidental splashes or aerosolized powder. |
| Respiratory Protection | A dust mask or respirator should be considered when handling large quantities of the powder or if there is a potential for aerosolization. | To prevent inhalation of the powder. |
Operational Plan
Follow these step-by-step procedures for the safe handling of this compound:
-
Preparation :
-
Ensure the work area, such as a chemical fume hood or a designated bench space, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have all required equipment and reagents for the experiment readily accessible.
-
-
Handling the Compound :
-
When weighing and transferring solid this compound, do so in a manner that minimizes dust generation.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Handle all containers with this compound carefully to prevent spills.
-
-
Post-Handling Procedures :
-
Upon completion of work, decontaminate the work surface with an appropriate cleaning agent.
-
Carefully remove and dispose of all single-use PPE.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.
-
Waste Segregation :
-
All solid waste contaminated with this compound (e.g., weighing paper, pipette tips, gloves, gowns) should be collected in a designated, clearly labeled waste container.
-
This "non-hazardous pharmaceutical waste" should be kept separate from general laboratory trash and hazardous chemical waste.[1][2]
-
-
Disposal Method :
-
The primary recommended method for the disposal of non-hazardous pharmaceutical waste is incineration through a licensed waste management service.[1]
-
Do not dispose of this compound down the drain or in regular trash unless specifically permitted by your institution's environmental health and safety (EHS) office and local regulations.[3][4]
-
Empty this compound containers should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste. The clean, empty container can then be disposed of as regular laboratory glass or plastic waste.
-
Visualized Protocols and Pathways
To further clarify procedural and biological concepts, the following diagrams are provided.
Caption: Mechanism of this compound in bypassing deficient PanK2 to replenish Coenzyme A.
Caption: In vitro experimental workflow for assessing this compound efficacy.
References
- 1. usbioclean.com [usbioclean.com]
- 2. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
